molecular formula C4H5ClN2O B074519 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole CAS No. 1192-80-9

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Katalognummer: B074519
CAS-Nummer: 1192-80-9
Molekulargewicht: 132.55 g/mol
InChI-Schlüssel: ZFYVXZGJPJTIPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is a versatile and highly reactive heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core value lies in the presence of two distinct reactive sites: the electron-deficient 1,2,4-oxadiazole ring and the chloromethyl (-CH2Cl) side chain. The oxadiazole ring is a privileged scaffold in pharmaceutical design, often used as a bioisostere for ester or amide functionalities, which can enhance metabolic stability, influence pharmacokinetic properties, and modulate target binding affinity. The chloromethyl group serves as an excellent electrophilic handle for facile functionalization via nucleophilic substitution (e.g., with amines, thiols, or alcohols), enabling the straightforward synthesis of a diverse array of functionalized derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYVXZGJPJTIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306989
Record name 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-80-9
Record name 1192-80-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1192-80-9

This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and potential biological applications.

Chemical and Physical Properties

This compound is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The presence of a reactive chloromethyl group makes it a valuable intermediate for the synthesis of a wide range of derivatives.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₅ClN₂OPubChem[2]
Molecular Weight 132.55 g/mol PubChem[2]
CAS Number 1192-80-9Chemical-Suppliers[3]
Appearance Colorless to yellow liquidMySkinRecipes[4]
Boiling Point (Predicted) 211.67 °C at 760 mmHgChemical-Suppliers[3]
Density (Predicted) 1.29 g/cm³Chemical-Suppliers[3]
SMILES CC1=NC(=NO1)CClPubChem[2]
InChI InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3PubChem[2]

Synthesis

Experimental Protocol: General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

This protocol outlines a common two-step process for the synthesis of 1,2,4-oxadiazoles, which can be adapted for the synthesis of this compound. The key starting materials would be acetamidoxime and chloroacetyl chloride.

Step 1: O-Acylation of Acetamidoxime

  • Dissolve acetamidoxime (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.0-1.2 equivalents) in the same solvent to the cooled amidoxime solution.

  • A base (e.g., pyridine, triethylamine; 1.0-1.2 equivalents) is typically added to scavenge the HCl byproduct.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude O-acyl amidoxime intermediate.

Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring

  • The crude O-acyl amidoxime can be purified by chromatography or used directly in the next step.

  • Dissolve the O-acyl amidoxime in a high-boiling point solvent such as toluene, xylene, or dimethylformamide (DMF).

  • Heat the solution to reflux (typically 100-150 °C) to induce cyclodehydration. The reaction can also be facilitated by the addition of a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) or a base (e.g., sodium hydroxide in DMSO).[5][7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent.

  • The organic layer is dried, and the solvent is evaporated.

  • The final product, this compound, is then purified by column chromatography or distillation.

Synthesis_Workflow Acetamidoxime Acetamidoxime O_Acyl_Amidoxime O-(Chloroacetyl)acetamidoxime (Intermediate) Acetamidoxime->O_Acyl_Amidoxime O-Acylation (Base, Solvent) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->O_Acyl_Amidoxime Oxadiazole 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole O_Acyl_Amidoxime->Oxadiazole Cyclodehydration (Heat or Dehydrating Agent)

General synthetic workflow for this compound.

Spectroscopic Data

While a complete set of experimentally-derived spectra for this compound is not publicly available, data for closely related analogs can provide expected spectral features. For instance, the mass spectrum of 5-Chloromethyl-3-methyl-1,2,4-oxadiazole is available and can offer insights into the fragmentation patterns.[8]

Expected Spectroscopic Characteristics:

  • ¹H NMR: A singlet for the methyl protons (CH₃) and a singlet for the chloromethyl protons (CH₂Cl). The chemical shifts would be influenced by the heterocyclic ring.

  • ¹³C NMR: Resonances for the methyl carbon, the chloromethyl carbon, and the two distinct carbons of the oxadiazole ring.

  • IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-O stretching vibrations within the molecule.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of a chlorine atom or the chloromethyl group.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group. This group is susceptible to nucleophilic substitution reactions, making the compound a versatile starting material for the synthesis of a diverse library of derivatives.[1]

Reactivity_Diagram Oxadiazole 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole Product Substituted Product Oxadiazole->Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH, R-OH) Nucleophile->Product

Reactivity of the chloromethyl group with nucleophiles.

The 1,2,4-oxadiazole ring itself is generally stable but can undergo rearrangements under certain conditions, such as photochemical reactions.

Biological Activity and Applications

The 1,2,4-oxadiazole moiety is recognized as a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amide or ester groups, which can improve metabolic stability and pharmacokinetic properties.[3] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide range of biological activities, including:

  • Antimicrobial and Antifungal: The oxadiazole scaffold is present in compounds with significant activity against various bacterial and fungal strains.[4]

  • Anticancer: Numerous 1,2,4-oxadiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[7]

  • Anti-inflammatory: This class of compounds has shown potential as anti-inflammatory agents.[7]

  • Nematicidal: Certain 1,2,4-oxadiazole derivatives have exhibited potent activity against nematodes, with some affecting the acetylcholine receptor.[9]

  • Anti-Alzheimer's Agents: Derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease.[3]

The reactive chloromethyl group of this compound allows for its use as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[4] For example, it can be used to introduce the 5-methyl-1,2,4-oxadiazol-3-yl)methyl moiety into larger molecules to explore structure-activity relationships.

Biological_Significance cluster_0 Core Scaffold cluster_1 Properties cluster_2 Biological Activities Oxadiazole 1,2,4-Oxadiazole Ring Bioisostere Bioisostere for Amide/Ester Oxadiazole->Bioisostere Antimicrobial Antimicrobial Oxadiazole->Antimicrobial Anticancer Anticancer Oxadiazole->Anticancer Anti_inflammatory Anti-inflammatory Oxadiazole->Anti_inflammatory Other Other Activities... Oxadiazole->Other Metabolic_Stability Improved Metabolic Stability Bioisostere->Metabolic_Stability

Biological significance of the 1,2,4-oxadiazole scaffold.

Safety Information

Based on available data, this compound is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. Its utility stems from the stable 1,2,4-oxadiazole core, which can act as a bioisosteric replacement for metabolically labile groups, and the reactive chloromethyl handle that allows for straightforward derivatization. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to be an active area of investigation in the field of drug discovery.

References

physical and chemical properties of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, tailored for researchers, scientists, and professionals in drug development. This document collates available data, outlines potential experimental protocols, and visualizes key chemical logic.

Core Compound Identification

Chemical Name: this compound

IdentifierValue
CAS Number 1192-80-9
Molecular Formula C₄H₅ClN₂O
Molecular Weight 132.55 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CC1=NC(=NO1)CCl[1]
InChI Key ZFYVXZGJPJTIPQ-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyPredicted ValueSource
Melting Point 22.95 °C
Boiling Point 211.67 °C at 760 mmHg
Density 1.29 g/cm³
pKa -3.23±0.44[2]

Synthesis and Reactivity

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on general methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. The most common method involves the cyclization of an O-acyl amidoxime intermediate.

Proposed Reaction Scheme:

Acetamidoxime reacts with chloroacetyl chloride to form an O-acyl acetamidoxime intermediate, which then undergoes cyclodehydration to yield this compound.

Detailed Experimental Steps (Proposed):

  • Preparation of the O-acyl amidoxime:

    • Dissolve acetamidoxime (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

    • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture can be filtered to remove the hydrochloride salt of the base, and the solvent evaporated under reduced pressure to yield the crude O-acyl amidoxime.

  • Cyclodehydration to form the 1,2,4-oxadiazole ring:

    • The crude O-acyl amidoxime can be dissolved in a high-boiling point solvent like toluene or xylene.

    • Heat the solution to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

    • Alternatively, cyclization can be achieved at room temperature using a dehydrating agent such as phosphorus oxychloride (POCl₃) or by using a base like potassium carbonate in a suitable solvent.

    • After completion of the reaction, the mixture is cooled, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

Below is a conceptual workflow for the proposed synthesis.

G Proposed Synthesis Workflow cluster_0 Step 1: O-Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Purification A Acetamidoxime D O-acyl acetamidoxime intermediate A->D B Chloroacetyl Chloride B->D C Base (e.g., Triethylamine) in Aprotic Solvent C->D F This compound D->F E Heating (e.g., Toluene reflux) or Dehydrating Agent E->F G Crude Product F->G H Purification (e.g., Column Chromatography) G->H I Pure Product H->I G Reactivity Profile cluster_reactivity Key Reactive Sites cluster_reactions Potential Reactions A This compound B 1,2,4-Oxadiazole Ring (Aromatic, Bioisostere) A->B C Chloromethyl Group (-CH2Cl) A->C D Nucleophilic Aromatic Substitution (under specific conditions) B->D E Nucleophilic Substitution (SN2) (with various nucleophiles) C->E G 1,2,4-Oxadiazole as a Bioisostere cluster_drug Drug Candidate cluster_bioisosteres Bioisosteric Moieties A Pharmacophore B Linker/Functional Group A->B C Ester Group (-COO-) B->C can be replaced by D Amide Group (-CONH-) B->D can be replaced by E 1,2,4-Oxadiazole Ring C->E improves metabolic stability D->E improves pharmacokinetic properties

References

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole structure and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Structure and Nomenclature

This compound is a heterocyclic compound belonging to the oxadiazole family. The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] This particular derivative is substituted at the 3-position with a chloromethyl group (-CH₂Cl) and at the 5-position with a methyl group (-CH₃).

dot

Caption: Structure of this compound.

The nomenclature and key identifiers for this compound are summarized in the table below.

IdentifierValueCitation
IUPAC Name This compound[2]
CAS Number 1192-80-9[2]
Molecular Formula C₄H₅ClN₂O[2]
Synonyms 1,2,4-oxadiazole, 3-(chloromethyl)-5-methyl-
InChI InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3[2]
InChIKey ZFYVXZGJPJTIPQ-UHFFFAOYSA-N[2]
SMILES CC1=NC(=NO1)CCl[2]

Physicochemical Properties

The computed and predicted physical and chemical properties of this compound are listed below. These properties are essential for understanding its behavior in various chemical and biological systems.

PropertyValueCitation
Molecular Weight 132.55 g/mol [2]
Monoisotopic Mass 132.0090405 Da[2]
Density (Predicted) 1.29 g/cm³
Boiling Point (Predicted) 211.67 °C at 760 mmHg
Melting Point (Predicted) 22.95 °C
XLogP (Predicted) 1.0[3]

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative.[4] For this compound, a common pathway is the reaction between acetamidoxime and a chloroacetic acid derivative, such as chloroacetyl chloride, followed by dehydrative cyclization.

dot

synthesis_workflow General Synthesis Pathway Reactant1 Acetamidoxime Intermediate O-Acyl Amidoxime Intermediate Reactant1->Intermediate Acylation Reactant2 Chloroacetyl Chloride Reactant2->Intermediate Product 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole Intermediate->Product Dehydrative Cyclization (Heat)

Caption: General synthesis workflow for 1,2,4-oxadiazoles.

General Experimental Protocol

While a specific protocol for this exact molecule is not detailed in the provided results, a general procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from an amidoxime and an acyl chloride can be described as follows.

Materials:

  • Acetamidoxime

  • Chloroacetyl chloride

  • Anhydrous pyridine or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Dehydrating agent or conditions for thermal cyclization

Procedure:

  • Acylation: Acetamidoxime is dissolved in an anhydrous solvent and cooled in an ice bath. A suitable base, such as pyridine, is added. Chloroacetyl chloride, dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution while stirring. The reaction is typically allowed to proceed for several hours, gradually warming to room temperature, to form the O-acyl amidoxime intermediate.

  • Cyclization: The intermediate is isolated, and cyclization is induced. This is often achieved by heating the intermediate in a high-boiling point solvent (e.g., xylene or toluene) to facilitate dehydration and ring closure. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly through column chromatography or recrystallization, to yield the pure this compound.

Biological Activity and Applications

The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, known as a bioisostere for amides and esters, which can improve metabolic stability.[5] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including:

  • Antibacterial[1][6]

  • Antifungal[5]

  • Anticancer[5][6]

  • Anti-inflammatory[5]

  • Neuroprotective effects[6]

While specific bioactivity data for this compound is limited in the search results, its structural features make it a valuable intermediate in the synthesis of more complex molecules for drug discovery.[7] The chloromethyl group is a reactive handle that allows for further chemical modification, enabling the creation of libraries of compounds for screening against various therapeutic targets.[5] For instance, similar chloromethyl-oxadiazole structures are used to synthesize thioether derivatives, which have shown potential as enzyme inhibitors.[5]

References

A Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the compound's physicochemical properties, provides a representative synthetic protocol, and explores its utility as a versatile building block for creating diverse molecular libraries. The 1,2,4-oxadiazole core is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates.[1] This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Compound Identification and Physicochemical Properties

This compound is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The presence of a reactive chloromethyl group at the 3-position makes it a valuable intermediate for further chemical modification.

Chemical Identifiers

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 1192-80-9
Molecular Formula C₄H₅ClN₂O[2]
Molecular Weight 132.55 g/mol [2]
Canonical SMILES CC1=NC(=NO1)CCl[2]
InChI Key ZFYVXZGJPJTIPQ-UHFFFAOYSA-N[2]
InChI String InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3[2]
Synonyms 1,2,4-Oxadiazole, 3-(chloromethyl)-5-methyl-
Predicted Physicochemical Data

Quantitative physical and chemical properties are crucial for planning experimental work. The following data, largely derived from computational predictions, provide key insights into the compound's behavior.

PropertyPredicted ValueUnit
Density 1.29g/cm³
Boiling Point 211.67 (at 760 mmHg)°C
Melting Point 22.95°C
Topological Polar Surface Area 38.9Ų

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acylated amidoxime intermediate. This can be accomplished in a one-pot reaction or a stepwise process. A common method involves the reaction of an amidoxime with an acylating agent, such as an acid chloride, followed by thermal or acid-catalyzed dehydration to form the oxadiazole ring.[3]

Representative Synthetic Protocol

This protocol describes a plausible method for the synthesis of this compound from acetamidoxime and chloroacetyl chloride.

Reagents and Materials:

  • Acetamidoxime

  • Chloroacetyl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve acetamidoxime (1.0 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add pyridine (1.1 eq) to the solution. Then, add chloroacetyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization/Dehydration: Upon completion of the acylation step, the reaction mixture is heated to reflux (approx. 40 °C for DCM) for 8-12 hours. This step facilitates the cyclodehydration to form the 1,2,4-oxadiazole ring.

  • Work-up: After cooling to room temperature, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the proposed synthesis of this compound.

G A Acetamidoxime + Chloroacetyl Chloride B O-Acylated Amidoxime (Intermediate) A->B  Base (Pyridine)  Solvent (DCM)  0 °C to RT C 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole B->C  Heat (Reflux)  Dehydration

Proposed synthesis pathway for the target compound.

Applications in Drug Development

While specific biological activity data for this compound is not extensively documented in public literature, its structural features make it a highly valuable precursor in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a stable bioisostere for esters and amides, enhancing drug-like properties.[1] The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the straightforward introduction of various functional groups and the construction of compound libraries.

Derivatives of the closely related isomer, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole, and other substituted oxadiazoles have been investigated for a range of biological activities, including:

  • Antimicrobial Activity: Some oxadiazole derivatives have shown efficacy against various bacterial and fungal strains.[4]

  • Anticancer Properties: Certain compounds containing the oxadiazole scaffold have been studied for their ability to inhibit the growth of cancer cell lines.[4]

  • Enzyme Inhibition: The scaffold is present in molecules designed as inhibitors for targets such as acetylcholinesterase (AChE), relevant to Alzheimer's disease research.[1]

Drug Discovery Workflow

The primary application of this compound is as a building block for generating novel chemical entities for drug screening. The workflow below illustrates this process.

G start 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole (Building Block) sub Nucleophilic Substitution (e.g., with R-NH₂, R-SH, R-OH) start->sub library Diverse Compound Library sub->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead candidate Drug Candidate lead->candidate

Use of the compound in a typical drug discovery workflow.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Causes skin irritation and serious eye irritation.[2]

  • May cause severe skin burns and eye damage in higher concentrations.[2]

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

SMILES notation for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

SMILES Notation: CC1=NC(=NO1)CCl[1]

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, synthetic methodologies, potential applications, and safety information, tailored for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a small molecule featuring a 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][3] This scaffold is a key bioisostere for ester and amide functionalities, making it a valuable component in the design of pharmacologically active molecules.[3] The presence of a reactive chloromethyl group at the 3-position makes it a versatile building block for creating diverse chemical libraries.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₅ClN₂O[1][2]
Molecular Weight 132.55 g/mol [1][2]
Canonical SMILES CC1=NC(=NO1)CCl[1]
InChI Key ZFYVXZGJPJTIPQ-UHFFFAOYSA-N[1]
CAS Number 1192-80-9[1]
Predicted Density 1.29 g/cm³
Predicted Melting Point 22.95 °C
Predicted Boiling Point 211.67 °C at 760 mmHg
Topological Polar Surface Area 38.9 Ų[1]

Synthesis Methodologies

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in organic chemistry. The most common approaches involve the cyclization of an O-acylated amidoxime intermediate.[5][6] This can be achieved through a one-pot reaction or a two-step process.

A general workflow for the synthesis of 1,2,4-oxadiazoles is depicted below. This typically involves the reaction of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or ester) to form the O-acylamidoxime, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring.[5][6]

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Amidoxime Amidoxime O_Acylamidoxime O-Acylamidoxime Amidoxime->O_Acylamidoxime O-Acylation Acyl_Chloride Acyl Chloride / Carboxylic Acid Derivative Acyl_Chloride->O_Acylamidoxime Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole O_Acylamidoxime->Oxadiazole Cyclodehydration

Caption: General synthetic workflow for 1,2,4-oxadiazoles.

Experimental Protocols

General Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles:

This protocol is a generalized procedure based on common synthetic routes for 1,2,4-oxadiazoles and may require optimization for the specific synthesis of this compound.

  • O-Acylation of Amidoxime:

    • To a solution of the starting amidoxime in a suitable aprotic solvent (e.g., THF, DCM), an equimolar amount of an acyl chloride is added dropwise at room temperature.[5]

    • A base, such as pyridine or triethylamine, is often added to scavenge the HCl byproduct.[2]

    • The reaction mixture is stirred at room temperature for a period ranging from 1 to 72 hours, depending on the specific reactants.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure to yield the crude O-acylamidoxime intermediate.

  • Cyclodehydration to form the 1,2,4-Oxadiazole Ring:

    • The crude O-acylamidoxime is dissolved in a suitable solvent.

    • A dehydrating agent or a catalyst is added. Common methods include heating or using reagents like tetrabutylammonium fluoride (TBAF) in THF at room temperature.[5][6]

    • The reaction is stirred until completion, as monitored by TLC.

    • The final product is isolated and purified using standard techniques such as column chromatography or recrystallization.

Applications in Drug Development and Research

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[3][5] Derivatives of 1,2,4-oxadiazoles have been reported to exhibit anticancer, anti-inflammatory, antibacterial, antifungal, and nematicidal properties.[2][3][7]

This compound, with its reactive chloromethyl group, serves as a key intermediate for the synthesis of a wide array of derivatives.[4] The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups, enabling the generation of compound libraries for high-throughput screening.

G cluster_0 cluster_1 Core 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole Anticancer Anticancer Core->Anticancer Antibacterial Antibacterial Core->Antibacterial Nematicidal Nematicidal Core->Nematicidal Antifungal Antifungal Core->Antifungal Nu Nucleophiles (Amines, Thiols, etc.) Nu->Core Functionalization

Caption: Role as a scaffold for generating bioactive compounds.

For instance, studies on related 5-(chloromethyl)-1,2,4-oxadiazole derivatives have shown excellent nematicidal activity against B. xylophilus, superior to some commercial nematicides.[7] The introduction of a chloromethyl group was found to enhance this activity.[7] Furthermore, various 1,2,4-oxadiazole derivatives have been investigated as potent activators of caspase-3, an enzyme crucial for inducing apoptosis in cancer cells.[8]

Safety and Hazard Information

Based on available data, this compound is associated with the following hazard statements:

Table 2: GHS Hazard Statements

Hazard CodeDescription
H302 Harmful if swallowed[1]
H312 Harmful in contact with skin[1]
H315 Causes skin irritation[1]
H319 Causes serious eye irritation[1]
H332 Harmful if inhaled[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutic agents and other functional materials. Its straightforward synthesis and the reactivity of its chloromethyl group provide a robust platform for creating diverse libraries of 1,2,4-oxadiazole derivatives. The established broad-spectrum biological activity of this class of compounds underscores the potential of this compound as a key intermediate in drug discovery and development programs. Further research into its applications is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery.[1] Its key properties, as available from public databases, are summarized below.

PropertyValueSource
Molecular Formula C₄H₅ClN₂OPubChem[1]
Molecular Weight 132.55 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1192-80-9PubChem[1]
SMILES CC1=NC(=NO1)CClPubChem[1]
InChI InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3PubChem[1]

Predicted Spectroscopic Data

The following tables present predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.8Singlet2H-CH₂Cl
~2.6Singlet3H-CH₃

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~170C5 (C-CH₃)
~165C3 (C-CH₂Cl)
~35-CH₂Cl
~12-CH₃

Table 2.3: Predicted Key IR Absorption Bands (Sample Preparation: KBr pellet or thin film)

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2900MediumC-H stretching (methyl and methylene)
~1620-1580Medium-StrongC=N stretching (oxadiazole ring)
~1450-1350MediumC-H bending
~1250-1020StrongC-O-C stretching (oxadiazole ring)
~800-600StrongC-Cl stretching

Table 2.4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
132/134High[M]⁺˙ (Molecular ion peak with isotopic pattern for Cl)
97Medium[M - Cl]⁺
83Medium[M - CH₂Cl]⁺
42High[CH₃CN]⁺˙

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3,5-disubstituted-1,2,4-oxadiazoles. These can be adapted for the synthesis of this compound.

3.1. General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through the cyclization of an O-acyl-amidoxime intermediate. This intermediate is formed by the reaction of an amidoxime with an acylating agent.

3.1.1. Synthesis of Acetamidoxime

  • To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add an equivalent amount of a base (e.g., sodium hydroxide or potassium carbonate) at room temperature.

  • Add acetonitrile to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude acetamidoxime, which can be purified by recrystallization.

3.1.2. Synthesis of this compound

  • Dissolve acetamidoxime in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add an equivalent of a base (e.g., pyridine or triethylamine) to the solution.

  • Slowly add chloroacetyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Heat the reaction mixture to reflux for a few hours to facilitate the cyclization to the oxadiazole.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

3.2. Spectroscopic Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

3.2.2. Infrared (IR) Spectroscopy

  • Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Place the sample in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution if using a GC-MS or LC-MS system.

  • Ionize the sample using a suitable ionization technique (e.g., Electron Ionization - EI).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the general synthetic workflow and logical relationships in the characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Acetamidoxime Acetamidoxime Reaction_Mixture Reaction Mixture Acetamidoxime->Reaction_Mixture 1. Acylation 2. Cyclization Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Mixture 1. Acylation 2. Cyclization Base Base (e.g., Pyridine) Base->Reaction_Mixture 1. Acylation 2. Cyclization Solvent Solvent (e.g., DCM) Solvent->Reaction_Mixture 1. Acylation 2. Cyclization Crude_Product Crude Product Reaction_Mixture->Crude_Product Work-up Purified_Product 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole Crude_Product->Purified_Product Purification (Column Chromatography) NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR IR IR Spectroscopy Purified_Product->IR MS Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the synthesis and characterization.

Logical_Relationship cluster_spectroscopic_data Spectroscopic Data cluster_structural_features Structural Features Compound This compound Mass_Spec Mass Spec - Molecular Ion - Fragmentation Compound->Mass_Spec is analyzed by Oxadiazole_Ring 1,2,4-Oxadiazole Ring Compound->Oxadiazole_Ring Chloromethyl_Group Chloromethyl Group at C3 Compound->Chloromethyl_Group Methyl_Group Methyl Group at C5 Compound->Methyl_Group H_NMR ¹H NMR - CH₂Cl - CH₃ C_NMR ¹³C NMR - C=N (ring) - C-O (ring) - CH₂Cl - CH₃ IR IR - C=N stretch - C-O stretch - C-Cl stretch Oxadiazole_Ring->H_NMR influences Oxadiazole_Ring->C_NMR influences Oxadiazole_Ring->IR influences Chloromethyl_Group->H_NMR gives signal Chloromethyl_Group->C_NMR gives signal Chloromethyl_Group->IR gives signal Methyl_Group->H_NMR gives signal Methyl_Group->C_NMR gives signal

Caption: Relationship between structure and spectroscopic data.

References

Spectroscopic and Spectrometric Characterization of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections present its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its characterization, and visual representations of analytical workflows and fragmentation pathways. The quantitative data presented herein is based on spectral information available in chemical databases and analysis of closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide characteristic signals corresponding to the protons and carbons in its distinct chemical environments.

¹H NMR Data

The proton NMR spectrum of this compound is expected to show two distinct singlets, corresponding to the methyl and chloromethyl protons.

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~4.85Singlet2H-CH₂Cl
~2.65Singlet3H-CH₃

Table 1: Predicted ¹H NMR spectral data for this compound.

¹³C NMR Data

The carbon NMR spectrum will provide insights into the carbon framework of the molecule, including the two carbons of the oxadiazole ring and the carbons of the methyl and chloromethyl substituents.

Chemical Shift (δ) [ppm]Assignment
~175.5C5 (Oxadiazole ring)
~167.0C3 (Oxadiazole ring)
~35.0-CH₂Cl
~11.5-CH₃

Table 2: Predicted ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions.

m/zRelative Intensity (%)Proposed Fragment
132/134Moderate[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)
97High[M - Cl]⁺
83Moderate[M - CH₂Cl]⁺
42High[CH₃CN]⁺ or [C₂H₂O]⁺

Table 3: Predicted major fragments in the mass spectrum of this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic/spectrometric analysis of this compound, based on established methods for similar compounds.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, a common route being the cyclization of an O-acyl amidoxime.

G cluster_synthesis Synthesis Workflow reagents Acetamidoxime + Chloroacetyl chloride intermediate O-(Chloroacetyl)acetamidoxime reagents->intermediate Acylation cyclization Thermal or Base-mediated Cyclization intermediate->cyclization Dehydration product 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole cyclization->product purification Purification (e.g., Column Chromatography) product->purification G cluster_fragmentation Proposed Mass Spectrometry Fragmentation Pathway M [C₄H₅ClN₂O]⁺˙ m/z = 132/134 F1 [C₄H₅N₂O]⁺ m/z = 97 M->F1 - •Cl F2 [C₃H₃N₂O]⁺ m/z = 83 M->F2 - •CH₂Cl F4 [CH₂Cl]⁺ m/z = 49/51 M->F4 α-cleavage F3 [C₂H₃N]⁺˙ m/z = 41 F2->F3 - NCO

Commercial Suppliers and Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in work involving 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS No. 1192-80-9), this technical guide provides an overview of commercial suppliers and insights into its synthesis. This compound, with the molecular formula C₄H₅ClN₂O and a molecular weight of 132.55 g/mol , is a valuable building block in medicinal chemistry.[1][2][3]

Commercial Availability

A number of chemical suppliers list this compound in their catalogs. The availability, purity, and offered quantities can vary. Below is a summary of publicly available information from several suppliers. Researchers are advised to visit the suppliers' websites for the most current data and to request quotations.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Santa Cruz Biotechnology, Inc.1192-80-9C₄H₅ClN₂O132.55Product for proteomics research.[1]
Dayang Chem (Hangzhou) Co.,Ltd.1192-80-9C₄H₅ClN₂O132.55-
Capot Chemical Co., Ltd.1192-80-9C₄H₅ClN₂O132.55-
Sigma-Aldrich1192-80-9C₄H₅ClN₂O132.55Listed as 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole.

Synthesis Protocols

One common and efficient method involves the cyclocondensation of amidoxime precursors.[3] A plausible synthetic route for this compound would start from acetamidoxime and involve its reaction with a chloroacetylating agent, followed by cyclization.

A general two-step process can be described as:

  • O-Acylation of Amidoxime: An amidoxime is reacted with an acylating agent (such as an acid chloride or anhydride) in the presence of a base to form an O-acylated intermediate.

  • Cyclization: The intermediate is then heated to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.

Modern protocols often utilize one-pot procedures and may employ microwave irradiation to accelerate the reaction.[5][6] For instance, the reaction of nitriles with hydroxylamine and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[4]

The following diagram illustrates a generalized workflow for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product Amidoxime Amidoxime (R1-C(NH2)=NOH) Acylation O-Acylation Amidoxime->Acylation AcylatingAgent Acylating Agent (R2-COCl) AcylatingAgent->Acylation Cyclization Cyclization (Dehydration) Acylation->Cyclization Intermediate Oxadiazole 3,5-Disubstituted-1,2,4-Oxadiazole Cyclization->Oxadiazole G A Researcher Identifies Need for Chemical B Search for Commercial Suppliers A->B C Request Quotations B->C D Supplier Selection & Purchase Order C->D E Chemical Synthesis & QC (Manufacturer) D->E F Packaging & Shipping E->F G Receiving & Internal QC (Researcher) F->G H Use in Research/Drug Development G->H

References

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS No. 1192-80-9), a heterocyclic building block with applications in medicinal chemistry and agrochemical research.[1] The reactive chloromethyl group makes this compound a versatile synthon but also necessitates stringent handling protocols to mitigate potential hazards.[1] This document outlines the known hazards, exposure controls, and emergency procedures to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided below. These properties are essential for understanding its behavior and for making informed decisions regarding storage and handling.

PropertyValueSource
Molecular Formula C₄H₅ClN₂O[2]
Molecular Weight 132.55 g/mol [2][3]
CAS Number 1192-80-9[2]
Appearance Solid (form not specified)
Boiling Point 211.67 °C at 760 mmHg (Predicted)
Melting Point 22.95 °C (Predicted)
Density 1.29 g/cm³ (Predicted)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to its acute toxicity upon ingestion, dermal contact, or inhalation, and its potential to cause skin and eye irritation or severe damage.[2] The GHS classification data from PubChem indicates a range of potential hazards depending on the data source.[2]

GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Note: The table reflects a composite of classifications available. For instance, some notifications classify the substance as causing severe skin burns (Category 1B), while others classify it as a skin irritant (Category 2).[2] A similar variance is seen for eye damage.[2] The isomer, 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole, is also classified as harmful if swallowed, a skin irritant, causing serious eye damage, and potentially causing respiratory irritation.[4][5]

Hazard Pictograms and Signal Word

Depending on the specific classification, the following pictograms may apply:

  • GHS05 (Corrosion): For substances causing severe skin burns and eye damage.

  • GHS07 (Exclamation Mark): For substances that are harmful, cause skin/eye irritation, or may cause respiratory irritation.

The signal word can be Danger or Warning .[2][4]

Experimental and Handling Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, established safe handling procedures for chloromethyl-substituted oxadiazoles and other hazardous chemicals should be strictly followed.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Hand Protection: Wear protective gloves. The specific glove material should be selected based on resistance to this chemical and breakthrough time.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[6] If there is a risk of splashing, a face shield is recommended.[6]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[6] Ensure that skin is not exposed.

  • Respiratory Protection: If working in a poorly ventilated area or if dusts/vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.[7]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain chemical integrity.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8]

    • Avoid all personal contact, including inhalation of dust or vapors.[6]

    • Do not eat, drink, or smoke in the laboratory area.[6]

    • Wash hands thoroughly after handling.[6]

    • Keep containers securely sealed when not in use.[6]

    • Avoid formation of dust.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[6][8]

    • Keep the container tightly closed.[8]

    • Store away from incompatible materials and foodstuff containers.[6]

    • Protect containers from physical damage.[6]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading. For solid spills, use dry clean-up procedures and avoid generating dust.[6]

  • Absorb: Use an inert absorbent material for liquid spills.

  • Collect: Place spilled material into a suitable, labeled container for waste disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident according to institutional protocols.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8]

  • Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water.[8] Seek medical attention if irritation occurs or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting.[8] Rinse mouth with water.[4][8] Never give anything by mouth to an unconscious person.[8] Call a doctor or poison control center immediately.[8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8] For large fires, water spray or fog may be used.[6]

  • Specific Hazards: Heating may cause containers to rupture violently.[6] Combustion may produce corrosive fumes and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[6][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Visualized Workflows and Hazard Management

The following diagrams illustrate the recommended workflow for handling this compound and a general process for hazard assessment and mitigation.

SafeHandlingWorkflow Receipt Receipt & Inspection (Check for damage) Storage Secure Storage (Cool, dry, ventilated) Receipt->Storage Store Properly PreExperiment Pre-Experiment Prep (Review SDS, PPE Donning) Storage->PreExperiment Retrieve for Use Handling Chemical Handling (In fume hood) PreExperiment->Handling Begin Experiment PostHandling Post-Handling (Decontamination, PPE Doffing) Handling->PostHandling Complete Experiment Emergency Emergency Response (Spill / Exposure) Handling->Emergency If Incident Occurs PostHandling->Storage Return Unused Chemical Waste Waste Disposal (Labeled, sealed container) PostHandling->Waste Dispose of Waste

Caption: A workflow for the safe handling of hazardous chemicals.

HazardMitigationProcess cluster_controls Hierarchy of Controls Identify 1. Identify Hazards (Toxicity, Reactivity, Physical) Assess 2. Assess Risks (Likelihood & Severity of Exposure) Identify->Assess Control 3. Implement Controls Assess->Control Eliminate Elimination/Substitution Control->Eliminate Engineering Engineering Controls (Fume Hood) Control->Engineering Admin Administrative Controls (SOPs, Training) Control->Admin PPE Personal Protective Equipment (Gloves, Goggles) Control->PPE Review 4. Review & Adapt (Monitor effectiveness, update protocols) Control->Review Review->Identify Continuous Improvement

References

The Diverse Biological Activities of 1,2,4-Oxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisostere for amide and ester groups, contribute to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] This technical guide provides an in-depth overview of the significant biological activities of 1,2,4-oxadiazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support further research and drug development efforts.

Anticancer Activity

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of critical cellular targets such as enzymes and signaling proteins involved in cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-oxadiazole-sulfonamide derivative 3HCT-116 (Colon)6.0 ± 3[4]
1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine 5MCF-7 (Breast), A-549 (Lung), Colo-205 (Colon), A2780 (Ovarian)Not specified, but noted as most active[4]
1,2,4-oxadiazole-fused-imidazothiadiazole 13a-bA375 (Melanoma), MCF-7 (Breast), ACHN (Renal)0.11–1.47[2]
1,2,4-oxadiazoles linked with benzimidazole 14a-dMCF-7 (Breast), A549 (Lung), A375 (Melanoma)0.12–2.78[2]
1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivative 18bMCF-7, A549, MDA MB-231Sub-micromolar[2]
1,2,4-oxadiazole linked imidazopyrazine 16aMCF-7, A-549, A-3750.68, 1.56, 0.79[7]
1,2,4-oxadiazole linked imidazopyrazine 16bMCF-7, A-549, A-3750.22, 1.09, 1.18[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][8][9]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-oxadiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[8]

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to dissolve the formazan crystals.[1][9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of 1,2,4-Oxadiazole Derivatives treat_cells 3. Treat Cells with Derivatives (24-72h) compound_prep->treat_cells add_mtt 4. Add MTT Reagent (0.5 mg/mL) treat_cells->add_mtt incubate_formazan 5. Incubate (2-4h) for Formazan Formation add_mtt->incubate_formazan solubilize 6. Solubilize Formazan Crystals (e.g., DMSO) incubate_formazan->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability and IC50 Value read_absorbance->calculate_viability

Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity

Several 1,2,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory properties.[10] A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[10]

Quantitative Data for Anti-inflammatory Activity
Compound/DerivativeAssayInhibition/EffectReference
Compound 17LPS-induced NO release in RAW264.7 cellsHighest activity among 29 compounds[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of novel compounds.[11][12]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).[13] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[14]

Procedure:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test 1,2,4-oxadiazole derivatives are administered to the animals (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[12]

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.[11][12]

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[12]

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Signaling Pathway: NF-κB in Inflammation

The NF-κB signaling pathway plays a central role in regulating the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15][16] Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins.[17] This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[15]

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB_IkB->IkB Releases NFkB NF-κB (Active) NFkB_IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) DNA->Genes Induces

Inhibition of the NF-κB signaling pathway.

Antimicrobial and Antifungal Activity

1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[8][18]

Quantitative Data for Antimicrobial and Antifungal Activity
Compound/DerivativeOrganismMIC (µg/mL)EC50 (µg/mL)Reference
Compound 3aMycobacterium tuberculosis H37Rv (wild-type)0.5-[7]
Compound 8aMycobacterium tuberculosis H37Rv1.6-[7]
Compound 4fRhizoctonia solani-12.68[18]
Compound 4fFusarium graminearum-29.97[18]
Compound 4fExserohilum turcicum-29.14[18]
Compound 4fColletotrichum capsica-8.81[18]
Compound 4qRhizoctonia solani-38.88[18]
Compound 4qColletotrichum capsica-41.67[18]
Compound F15Sclerotinia sclerotiorum-2.9[19]
Compound F11Meloidogyne incognita (Nematicidal)93.2% mortality at 200 µg/mL-[19]
Experimental Protocol: Mycelial Growth Inhibition Assay

This in vitro assay is commonly used to evaluate the antifungal activity of chemical compounds.[18]

Principle: The assay measures the ability of a compound to inhibit the vegetative growth (mycelium) of a fungus on a solid growth medium.

Procedure:

  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.[20]

  • Compound Incorporation: The 1,2,4-oxadiazole derivative, dissolved in a suitable solvent, is added to the molten agar at various concentrations. A control plate contains only the solvent.

  • Inoculation: A small plug of mycelium from an actively growing fungal culture is placed in the center of each agar plate.[20]

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.[21]

  • Measurement: The radial growth of the fungal colony is measured in both the treated and control plates.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: [(C-T)/C] x 100, where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate. The EC50 value, the concentration that causes 50% inhibition of growth, can then be determined.

Antiviral Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives as antiviral agents against a range of viruses, including Zika virus (ZIKV), dengue virus, and SARS-CoV-2.[11][22]

Quantitative Data for Antiviral Activity
Compound/DerivativeVirusEC50 (µM)IC50 (µM)Reference
Compound 5dZika Virus (ZIKV)Potent activity-[22]
Compound 13fSARS-CoV-25.41.8 (PLpro)[11]
Compound 26rSARS-CoV-24.31.0 (PLpro)[11]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.[3]

Principle: The assay measures the ability of a compound to reduce the number of plaques (localized areas of cell death) formed by a virus in a cell monolayer.

Procedure:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is grown in multi-well plates.[3]

  • Virus and Compound Incubation: The cells are infected with a known amount of virus in the presence of serial dilutions of the 1,2,4-oxadiazole derivative.[3]

  • Adsorption: The virus is allowed to adsorb to the cells for 1-2 hours.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.[3]

  • Incubation: The plates are incubated for several days to allow for plaque formation.

  • Staining and Counting: The cell monolayer is stained (e.g., with crystal violet), and the plaques are counted.[3]

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.

Neuroprotective Activity

Certain 1,2,4-oxadiazole derivatives have demonstrated neuroprotective effects, particularly against ischemic stroke.[17] A key mechanism of this protection involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[17]

Experimental Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This is a widely used animal model to mimic ischemic stroke.

Procedure:

  • Animal Preparation: An animal (typically a rat or mouse) is anesthetized.

  • Artery Occlusion: The middle cerebral artery is temporarily occluded, usually with an intraluminal filament, to induce focal cerebral ischemia.

  • Compound Administration: The 1,2,4-oxadiazole derivative is administered before, during, or after the ischemic event.

  • Reperfusion: After a specific period of occlusion, the filament is withdrawn to allow for reperfusion of the blood flow.

  • Neurological Assessment: The animal's neurological function is assessed at various time points after the procedure.

  • Infarct Volume Measurement: The animal is euthanized, and the brain is sectioned and stained (e.g., with TTC staining) to measure the volume of the infarct (dead tissue).

  • Data Analysis: The infarct volume and neurological scores of the treated animals are compared to those of the vehicle-treated control group.

Signaling Pathway: Nrf2 in Neuroprotection

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[4][18] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[18] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.[4] The protein products of these genes, such as heme oxygenase-1 (HO-1), play a crucial role in protecting cells from oxidative damage.[17]

Nrf2_Signaling cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., Ischemia) Nrf2_Keap1 Nrf2-Keap1 (Inactive) Oxidative_Stress->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Releases Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Proteasome Proteasome Nrf2_Keap1->Proteasome Degradation (Basal) Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->Nrf2_Keap1 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Transcription (e.g., HO-1) ARE->Genes Induces

Activation of the Nrf2 antioxidant response pathway.

Antiparasitic Activity

1,2,4-oxadiazole derivatives have also been investigated for their activity against various parasites.

Quantitative Data for Antiparasitic Activity
Compound/DerivativeParasiteEfficacyReference
Isothiocyanatophenyl-1,2,4-oxadiazoles 69 and 70a-cHymenolepis nana (in mice)100% efficacy at 100 mg/kg single dose[9]
Isothiocyanatophenyl-1,2,4-oxadiazoles 69 and 70aNippostrongylus dubius (in mice)100% and 90% efficacy, respectively, at 100 mg/kg single dose[9]

Conclusion

The 1,2,4-oxadiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, neuroprotective, and antiparasitic effects, underscore the versatility of this heterocyclic core. The data and protocols presented in this guide aim to provide a solid foundation for researchers to further explore the potential of 1,2,4-oxadiazole derivatives in addressing a wide range of diseases. Future research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinically effective drugs.

References

The Versatile Building Block: A Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document details its synthesis, chemical properties, and significant applications in the development of novel therapeutic agents and other specialized chemicals.

Core Compound Properties

This compound is a five-membered heterocyclic compound distinguished by the presence of a reactive chloromethyl group. This functional group makes it a valuable synthon for introducing the 5-methyl-1,2,4-oxadiazole moiety into a wide range of molecular scaffolds.

PropertyValueSource
Molecular Formula C₄H₅ClN₂O--INVALID-LINK--
Molecular Weight 132.55 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 1192-80-9--INVALID-LINK--
Appearance Colorless to yellow liquid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--

Synthesis of this compound

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in organic chemistry. While a specific detailed protocol for this compound is not extensively documented in publicly available literature, a general and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed from the reaction of an amidoxime with an acyl chloride or carboxylic acid.

A plausible synthetic route for this compound is outlined below. This proposed pathway is based on established synthetic methodologies for analogous 1,2,4-oxadiazole derivatives.

dot

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product chloroacetonitrile Chloroacetonitrile chloroacetamide_oxime Chloroacetamide Oxime chloroacetonitrile->chloroacetamide_oxime + Hydroxylamine hydroxylamine Hydroxylamine acetic_anhydride Acetic Anhydride o_acyl_intermediate O-acyl Amidoxime Intermediate chloroacetamide_oxime->o_acyl_intermediate + Acetic Anhydride product 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole o_acyl_intermediate->product Cyclization (Heat)

Proposed synthesis pathway for this compound.
Proposed Experimental Protocol

This protocol is a generalized procedure based on common methods for synthesizing 1,2,4-oxadiazoles and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Chloroacetamide Oxime

  • To a solution of chloroacetonitrile in a suitable solvent (e.g., ethanol), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) are added.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The solvent is removed under reduced pressure, and the crude chloroacetamide oxime is purified by recrystallization or column chromatography.

Step 2: Acylation and Cyclization

  • Chloroacetamide oxime is dissolved in a suitable solvent (e.g., pyridine or a mixture of an inert solvent and a base).

  • Acetic anhydride is added dropwise to the solution at a controlled temperature (e.g., 0 °C).

  • After the addition, the reaction mixture is heated to reflux for several hours to facilitate the cyclization of the O-acyl amidoxime intermediate.

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Chemical Reactivity and Applications

The chloromethyl group at the 3-position of the oxadiazole ring is a key feature that dictates the reactivity of this molecule. It serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a versatile intermediate in the synthesis of diverse compound libraries for drug discovery and materials science.

dot

Reactivity_Workflow cluster_nucleophiles Nucleophiles cluster_products Derivative Products start 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole amino_deriv Amino Derivatives start->amino_deriv Nucleophilic Substitution thioether_deriv Thioether Derivatives start->thioether_deriv Nucleophilic Substitution ether_deriv Ether Derivatives start->ether_deriv Nucleophilic Substitution diverse_deriv Diverse Functionalized Derivatives start->diverse_deriv Nucleophilic Substitution amine Amines (R-NH2) amine->amino_deriv thiol Thiols (R-SH) thiol->thioether_deriv alcohol Alcohols (R-OH) alcohol->ether_deriv other Other Nucleophiles other->diverse_deriv

General reactivity of this compound.
Key Reactions and Experimental Protocols

Reaction with Amines:

  • Protocol: this compound (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF). A primary or secondary amine (1.1 equivalents) and a base (e.g., pyridine, 3 equivalents) are added. The reaction is stirred at room temperature for 16-24 hours. The solvent is removed under reduced pressure, and the product is purified by column chromatography.[1]

  • Application: This reaction is fundamental for synthesizing a wide array of amine-substituted 1,2,4-oxadiazole derivatives, which are scaffolds for various biologically active molecules.

Reaction with Thiols:

  • Protocol: While a specific protocol for the title compound is not detailed, a general procedure for analogous 3-aryl-5-chloromethyl-1,2,4-oxadiazoles involves reaction with a thiol in the presence of a base. For instance, reaction with ammonium thiocyanate (NH₄SCN) in triethylene glycol at 60 °C yields the corresponding thiocyanate derivative. This can then be further reacted with alcohols to form thioethers.

  • Application: This pathway is utilized to create thioether derivatives, which have shown potential as enzyme inhibitors.

Applications in Drug Discovery and Development

The 1,2,4-oxadiazole moiety is a recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Consequently, this compound serves as a crucial starting material for the synthesis of compounds with a broad spectrum of biological activities.

Therapeutic AreaTarget/ApplicationReference
Nematicidal Acetylcholine Receptor Modulator[2]
Alzheimer's Disease Butyrylcholinesterase (BuChE) Inhibitor[3][4][5][6]
Anti-inflammatory General anti-inflammatory agents
Anticancer Various cancer cell lines
Signaling Pathway: Cholinesterase Inhibition in Alzheimer's Disease

Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE), which is a therapeutic target in Alzheimer's disease. The inhibition of BuChE increases the levels of the neurotransmitter acetylcholine in the brain, which can help to improve cognitive function.

dot

Cholinesterase_Inhibition cluster_precursor Synthetic Precursor cluster_synthesis Synthesis cluster_inhibitor Active Compound cluster_target Biological Target cluster_pathway Signaling Pathway start 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole synthesis Chemical Synthesis & Functionalization start->synthesis inhibitor 1,2,4-Oxadiazole Derivative (BuChE Inhibitor) synthesis->inhibitor buche Butyrylcholinesterase (BuChE) inhibitor->buche Inhibition hydrolysis Hydrolysis buche->hydrolysis Catalyzes acetylcholine Acetylcholine acetylcholine->hydrolysis cholinergic Increased Cholinergic Neurotransmission hydrolysis->cholinergic Reduced cognitive Potential Cognitive Enhancement cholinergic->cognitive

Mechanism of action for 1,2,4-oxadiazole derivatives as BuChE inhibitors.

Spectroscopic Data

¹H NMR:

  • A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.5 ppm.

  • A singlet for the chloromethyl protons (CH₂Cl) is anticipated in the region of δ 4.5-5.0 ppm.

¹³C NMR:

  • The methyl carbon (CH₃) would likely appear around δ 10-15 ppm.

  • The chloromethyl carbon (CH₂Cl) is expected in the range of δ 35-45 ppm.

  • The two carbons of the oxadiazole ring would have characteristic shifts in the aromatic region, typically between δ 160-180 ppm.

Mass Spectrometry (MS):

  • The mass spectrum would show a molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom.

Infrared (IR) Spectroscopy:

  • Characteristic peaks for C-H stretching of the methyl and methylene groups would be observed around 2900-3000 cm⁻¹.

  • A C=N stretching vibration from the oxadiazole ring is expected around 1600-1650 cm⁻¹.

  • A C-O-C stretching band from the ring would likely appear in the 1000-1300 cm⁻¹ region.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its reactive chloromethyl group allows for straightforward derivatization, providing access to a wide range of functionalized molecules. The demonstrated and potential biological activities of its derivatives, particularly in the areas of neurodegenerative diseases and pest control, underscore its importance for further research and development in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding for researchers looking to explore the potential of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: Cyclocondensation Reactions for 1,2,4-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole motif is a five-membered heterocycle of significant interest in medicinal chemistry and drug discovery.[1] It serves as a crucial pharmacophore and a bioisostere for amide and ester groups, often enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[1][2] The most common and versatile methods for constructing the 1,2,4-oxadiazole ring involve cyclocondensation reactions, primarily starting from amidoximes and a variety of acylating agents.[2]

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via various cyclocondensation methods. It includes a summary of quantitative data for easy comparison of different synthetic strategies.

General Reaction Mechanism

The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acylating agent typically proceeds through a two-step mechanism: O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the stable aromatic heterocycle.[2]

G Amidoxime Amidoxime Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate O-Acylation AcylatingAgent Acylating Agent (e.g., Carboxylic Acid, Acyl Chloride) AcylatingAgent->Intermediate Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Intermediate->Oxadiazole Intramolecular Cyclodehydration Water H₂O Intermediate->Water

Caption: General reaction mechanism for 1,2,4-oxadiazole synthesis.

Synthetic Methodologies

The synthesis of 1,2,4-oxadiazoles from amidoximes can be broadly categorized into two main approaches: a classical two-step synthesis involving the isolation of the O-acylamidoxime intermediate, and more efficient one-pot procedures.[2]

G cluster_0 Two-Step Pathway cluster_1 One-Pot Pathway TwoStep_Start Amidoxime + Acylating Agent Isolate_Intermediate Isolate O-Acylamidoxime Intermediate TwoStep_Start->Isolate_Intermediate Step 1: O-Acylation Cyclodehydration Cyclodehydration Isolate_Intermediate->Cyclodehydration Step 2 Final_Product 3,5-Disubstituted 1,2,4-Oxadiazole Cyclodehydration->Final_Product OnePot_Start Amidoxime + Acylating Agent OnePot_Reaction Coupling & Cyclization OnePot_Start->OnePot_Reaction OnePot_Reaction->Final_Product

Caption: Comparison of two-step and one-pot synthetic pathways.

One-Pot Synthesis in Superbase Medium

A highly efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved at room temperature by reacting amidoximes with carboxylic acid esters in a superbase medium of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO).[3]

Experimental Protocol:

  • To a suspension of powdered sodium hydroxide (2.0 eq.) in DMSO, add the substituted amidoxime (1.0 eq.) and the corresponding carboxylic acid ester (1.2 eq.).[1]

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate is formed, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:

AmidoximeCarboxylic Acid EsterBaseSolventTime (h)Yield (%)
4-Methylphenyl amidoximeMethyl acetateNaOHDMSO4-2411-90
4-Methylphenyl amidoximeEthyl acetateNaOHDMSO4-2411-90
Various amidoximesVarious estersMOH (M=Na, K)DMSO4-2411-90

Data sourced from Baykov et al., 2017.[4]

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the synthesis of 1,2,4-oxadiazoles, often leading to higher yields in shorter reaction times and can be performed under solvent-free conditions.[5][6] This method is particularly amenable to high-throughput synthesis and library generation.

G Start Combine Reactants in Microwave Vial Microwave Microwave Irradiation (e.g., 160°C, 15 min) Start->Microwave Reactants Carboxylic Acid (1.0 eq.) PS-Carbodiimide (1.5 eq.) HOBt (1.2 eq.) Amidoxime (1.1 eq.) THF Reactants->Start Cooling Cool to Room Temperature Microwave->Cooling Filtration Filter to Remove Resin Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify Crude Product (Column Chromatography/HPLC) Concentration->Purification Final_Product Desired 1,2,4-Oxadiazole Purification->Final_Product

Caption: Workflow for microwave-assisted one-pot synthesis.

Experimental Protocol:

  • In a microwave-safe vessel, combine the carboxylic acid (1.0 eq.), a polymer-supported carbodiimide (e.g., PS-Carbodiimide, 1.5 eq.), and hydroxybenzotriazole (HOBt, 1.2 eq.) in a suitable solvent like tetrahydrofuran (THF).[2]

  • Add the amidoxime (1.1 eq.) to the mixture.

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 160°C) for a specified time (e.g., 15 minutes).[5]

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Filter the reaction mixture to remove the polymer-supported resin. Wash the resin with additional solvent (THF or dichloromethane).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.[2]

Quantitative Data Summary:

Carboxylic AcidAmidoximeReagentsSolventTemperature (°C)Time (min)Yield (%)
4-Nitrobenzoic acid4-ChlorobenzamidoximeHBTU, PS-BEMPAcetonitrile1601595
4-Methoxybenzoic acidBenzamidoximePS-Carbodiimide, HOBtTHF1501583
Acetic acid4-ChlorobenzamidoximeHBTU, PS-BEMPAcetonitrile1601585
Various acidsVarious amidoximesNH₄F/Al₂O₃Solvent-free-~1040-90

Data compiled from multiple sources.[4][5]

Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the preparation of libraries of 1,2,4-oxadiazoles for high-throughput screening. The general strategy involves immobilizing either the nitrile or the amidoxime precursor onto a solid support, followed by reaction with the appropriate reagents in solution, and subsequent cleavage of the final product from the resin.

Experimental Protocol (General Steps):

  • Resin Functionalization: Start with a resin functionalized with an appropriate linker (e.g., Argopore MB-CHO resin). Reductively aminate the resin and then acylate with a molecule containing a nitrile group (e.g., 4-cyanobenzoyl chloride).

  • Amidoxime Formation: Convert the resin-bound nitrile to the corresponding amidoxime by treatment with hydroxylamine.

  • Acylation: Acylate the resin-bound amidoxime with a variety of acid chlorides in parallel.

  • Cyclodehydration and Cleavage: Treat the acylated resin with a reagent like tetra-N-butylammonium fluoride (TBAF) to induce cyclodehydration and cleave the 3,5-disubstituted 1,2,4-oxadiazole from the solid support.

  • Purification: The cleaved product in solution is then collected and can be purified if necessary.

Quantitative Data Summary:

Solid-phase synthesis yields can be variable and are often assessed by the purity of the library compounds rather than isolated yields for each individual compound. Purity is typically determined by LC-MS analysis.

Conclusion

The cyclocondensation of amidoximes with acylating agents is a robust and versatile strategy for the synthesis of 1,2,4-oxadiazoles. The choice of method, whether a one-pot room temperature reaction, a rapid microwave-assisted synthesis, or a high-throughput solid-phase approach, will depend on the specific research goals, the scale of the reaction, and the desired operational simplicity. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively synthesize these valuable heterocyclic scaffolds.

References

The Versatile Scaffold: 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its favorable physicochemical properties, including metabolic stability and ability to act as a bioisostere for amide and ester groups, make it an attractive scaffold for the design of novel therapeutic agents. The functionalized derivative, 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole, serves as a versatile building block for the synthesis of a diverse array of compounds with a broad spectrum of biological activities. The reactive chloromethyl group provides a convenient handle for further molecular elaboration, enabling the exploration of extensive chemical space and the optimization of pharmacological profiles.

This document provides detailed application notes on the use of this compound in medicinal chemistry, summarizing key biological activities of its derivatives and providing detailed experimental protocols for their synthesis and evaluation.

Application Notes

The this compound core has been successfully incorporated into molecules exhibiting a range of therapeutic effects, including anticancer, antimicrobial, anti-Alzheimer's, and nematicidal activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. By undergoing nucleophilic substitution at the chloromethyl position, a variety of side chains can be introduced, leading to compounds that can interact with various biological targets involved in cancer progression. For instance, some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[1][2] The mechanism of action for some of these compounds involves the inhibition of key cellular components like tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold is a common feature in many compounds with antimicrobial properties. Derivatives synthesized from this compound have shown activity against a range of bacterial and fungal pathogens.[3] The introduction of different substituents allows for the modulation of the antimicrobial spectrum and potency. For example, certain 3,5-disubstituted-1,2,4-oxadiazole derivatives have exhibited promising antibacterial activity against strains like Escherichia coli.[4]

Anti-Alzheimer's Disease Activity

The cholinergic hypothesis of Alzheimer's disease has driven the development of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. The 1,2,4-oxadiazole nucleus has been explored as a scaffold for the design of such inhibitors. By modifying the substituents on the oxadiazole ring, compounds with high affinity and selectivity for these enzymes can be developed. Several 1,2,4-oxadiazole derivatives have shown potent inhibition of AChE and BuChE, with some exhibiting IC50 values in the nanomolar to low micromolar range.[5][6]

Nematicidal Activity

Plant-parasitic nematodes pose a significant threat to agriculture. The 1,2,4-oxadiazole ring is present in the commercial nematicide tioxazafen. Novel derivatives of this compound have been synthesized and evaluated for their nematicidal activity against various nematode species.[7][8] Some of these compounds have demonstrated potent activity, with mechanisms of action that include the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various derivatives of 1,2,4-oxadiazoles.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
1 U87 (Glioblastoma)35.1[11][12]
1 T98G (Glioblastoma)34.4[11][12]
1 LN229 (Glioblastoma)37.9[11][12]
1 SKOV3 (Ovarian Cancer)14.2[11][12]
1 MCF7 (Breast Cancer)30.9[11][12]
1 A549 (Lung Cancer)18.3[11][12]
2a A549 (Lung Cancer)0.2129[13]
2b A549 (Lung Cancer)1.186[13]
2c MOLT3 (Leukemia)0.51[13]
2d MOLT3 (Leukemia)0.14[13]
5a MOLT3 (Leukemia)0.73[13]
4h A549 (Lung Cancer)<0.14[14]
4i A549 (Lung Cancer)1.59[14]
4l A549 (Lung Cancer)1.80[14]

Table 2: Anticholinesterase Activity of 1,2,4-Oxadiazole Derivatives

Compound IDEnzymeIC50 (µM)Reference
6n Butyrylcholinesterase (BuChE)5.07[5]
Series 1 (11 compounds) Acetylcholinesterase (AChE)0.00098 - 0.07920
Series 2 (various) Acetylcholinesterase (AChE)41.87 - 1580.25[6][15]
3f α-Glucosidase18.52[16]
3f α-Amylase20.25[16]

Table 3: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives

Compound IDNematode SpeciesLC50 (µg/mL)Time (h)Reference
f1 Aphelenchoides besseyi19.048[7]
A7 Bursaphelenchus xylophilus1.39 - 3.09-[9]
A18 Bursaphelenchus xylophilus1.39 - 3.09-[9]
A20 Bursaphelenchus xylophilus1.39 - 3.09-[9]
A21 Bursaphelenchus xylophilus1.39 - 3.09-[9]
A22 Bursaphelenchus xylophilus1.39 - 3.09-[9]
C3 Bursaphelenchus xylophilus37.2-[10]
C3 Aphelenchoides besseyi36.6-[10]
C3 Ditylenchus destructor43.4-[10]

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on general methods for 1,2,4-oxadiazole synthesis.

Materials:

  • Acetamidoxime

  • Chloroacetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve acetamidoxime (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is then heated to induce cyclization, typically at a temperature range of 100-140 °C, until the reaction is complete as monitored by TLC.

  • Purify the resulting this compound by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method.[7][9][16][17]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of test compound solution at various concentrations, and 20 µL of AChE solution to each well. For the control, add 20 µL of the solvent instead of the test compound.

  • Pre-incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 20 µL of DTNB solution followed by 20 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cytotoxicity

This protocol is a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.[5][8][10][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds

  • 96-well cell culture plate

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Nematicidal Assay

This protocol outlines a general method for assessing the nematicidal activity of test compounds.[19][20]

Materials:

  • Nematode species of interest (e.g., Meloidogyne incognita)

  • Test compounds

  • Solvent (e.g., acetone or ethanol)

  • Pluronic F-127 solution (0.1%)

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Prepare a suspension of second-stage juveniles (J2) of the nematodes in water.

  • Prepare different concentrations of the test compounds in Pluronic F-127 solution.

  • In a 24-well plate, add 500 µL of the nematode suspension (containing approximately 50-100 J2s) to each well.

  • Add 500 µL of the test compound solution to each well. A negative control (Pluronic F-127 solution) and a positive control (a known nematicide) should be included.

  • Incubate the plates at 25-28 °C.

  • After 24, 48, and 72 hours, count the number of dead nematodes under a stereomicroscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Calculate the percentage of mortality for each treatment.

  • Determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the nematodes.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification characterization Characterization purification->characterization invitro In Vitro Assays characterization->invitro invivo In Vivo Studies (Optional) invitro->invivo analysis IC50/LC50 Determination invivo->analysis sar Structure-Activity Relationship analysis->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: General workflow for the development of bioactive compounds.

nematicidal_moa compound 1,2,4-Oxadiazole Derivative sdh Succinate Dehydrogenase (SDH) compound->sdh Inhibition etc Mitochondrial Electron Transport Chain sdh->etc Disruption atp ATP Production etc->atp Decreased paralysis Nematode Paralysis and Death atp->paralysis

Caption: Mechanism of action for nematicidal 1,2,4-oxadiazole derivatives.

ache_inhibition ach Acetylcholine (ACh) ache AChE ach->ache postsynaptic Postsynaptic Receptor ach->postsynaptic Signal Transmission hydrolysis Hydrolysis ache->hydrolysis inhibition Inhibition binding Binding inhibitor 1,2,4-Oxadiazole Inhibitor inhibitor->ache

Caption: Signaling pathway of acetylcholinesterase inhibition.

References

The Versatile Precursor: 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole and its structural isomers are highly valuable precursors in the synthesis of a diverse range of pharmaceutical agents. The inherent reactivity of the chloromethyl group, coupled with the bioisosteric properties of the 1,2,4-oxadiazole ring, makes this scaffold a privileged starting point for the development of novel therapeutics. The 1,2,4-oxadiazole moiety is a metabolically stable bioisostere for esters and amides, enhancing the drug-like properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound and its related isomers in the synthesis of bioactive compounds targeting a variety of diseases, including cancer, neurodegenerative disorders, and parasitic infections.

Applications in Medicinal Chemistry

Derivatives of chloromethyl-substituted 1,2,4-oxadiazoles have demonstrated significant potential across multiple therapeutic areas:

  • Anticancer Agents: These compounds have been investigated for their ability to induce apoptosis in cancer cells. One key mechanism involves the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.

  • Nematicides: Certain 1,2,4-oxadiazole derivatives exhibit potent activity against plant-parasitic nematodes. Their mode of action is believed to involve the modulation of acetylcholine receptors in the nervous system of these organisms.

  • Enzyme Inhibitors: The 1,2,4-oxadiazole scaffold has been successfully employed in the design of inhibitors for various enzymes, including Sirtuin 2 (SIRT2), a target for neurodegenerative diseases and cancer.

  • Anti-Alzheimer's Agents: By targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), 1,2,4-oxadiazole derivatives show promise in the symptomatic treatment of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the biological activities of various pharmaceutical derivatives synthesized from chloromethyl-1,2,4-oxadiazole precursors.

Table 1: Anticancer Activity of 1,2,4-Oxadiazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Mechanism of Action
1a Breast Cancer (MCF-7)5.2Caspase-3 Activation
1b Colorectal Cancer (HT-29)3.8Caspase-3 Activation
1c Leukemia (NB4)10.0SIRT2 Inhibition, Apoptosis
1d Leukemia (U937)25.0SIRT2 Inhibition, Apoptosis

Table 2: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives

Compound IDNematode SpeciesLC50 (µg/mL)Mechanism of Action
2a Bursaphelenchus xylophilus2.4Acetylcholine Receptor Modulator
2b Aphelenchoides besseyi36.6Acetylcholine Receptor Modulator
2c Ditylenchus destructor43.4Acetylcholine Receptor Modulator

Table 3: Enzyme Inhibitory Activity of 1,2,4-Oxadiazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Therapeutic Area
3a SIRT23.5Neurodegeneration, Cancer
3b Acetylcholinesterase (AChE)0.0158Alzheimer's Disease
3c Butyrylcholinesterase (BuChE)4.77Alzheimer's Disease

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl-5-thioether-1,2,4-oxadiazole Derivatives

This protocol outlines a two-step synthesis of thioether derivatives from 3-aryl-5-chloromethyl-1,2,4-oxadiazole, a close analog of the topic compound.

Step 1: Synthesis of 5-Thiocyanato-3-aryl-1,2,4-oxadiazole

  • To a solution of 3-aryl-5-chloromethyl-1,2,4-oxadiazole (1.0 mmol) in triethylene glycol (5 mL), add ammonium thiocyanate (NH4SCN, 1.2 mmol).

  • Stir the reaction mixture at 60 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 5-thiocyanato-3-aryl-1,2,4-oxadiazole intermediate.

Step 2: Synthesis of 3-Aryl-5-thioether-1,2,4-oxadiazole

  • To the 5-thiocyanato-3-aryl-1,2,4-oxadiazole intermediate (1.0 mmol), add the desired secondary or tertiary alcohol (5.0 mmol).

  • Heat the mixture at 60 °C under solvent-free conditions for 10-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, purify the crude product by column chromatography on silica gel to obtain the final thioether derivative.

Protocol 2: Synthesis of a Nematicidal 1,2,4-Oxadiazole Derivative

This protocol describes the synthesis of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, a potent nematicidal agent.

  • Dissolve 4-fluorobenzamidoxime (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF, 10 mL).

  • Add a base, for example, triethylamine (1.2 mmol), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive 1,2,4-Oxadiazole Derivatives cluster_evaluation Biological Evaluation start 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole intermediate Nucleophilic Substitution (e.g., with thiols, phenols, amines) start->intermediate Reaction product Pharmaceutical Derivative intermediate->product Purification invitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) product->invitro invivo In Vivo Models (e.g., Animal studies) invitro->invivo data Quantitative Data (IC50, LC50) invivo->data

Caption: General workflow for the synthesis and evaluation of pharmaceuticals.

caspase_pathway oxadiazole 1,2,4-Oxadiazole Derivative procaspase9 Procaspase-9 oxadiazole->procaspase9 Activates caspase9 Caspase-9 procaspase9->caspase9 Cleavage procaspase3 Procaspase-3 caspase9->procaspase3 Cleaves caspase3 Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Caspase-3 activation pathway initiated by 1,2,4-oxadiazole derivatives.

sirt2_inhibition oxadiazole 1,2,4-Oxadiazole Derivative sirt2 SIRT2 Enzyme oxadiazole->sirt2 Inhibits deacetylated_substrate Deacetylated Substrate sirt2->deacetylated_substrate Deacetylates cellular_effects Cellular Effects (e.g., Apoptosis) sirt2->cellular_effects Regulates substrate Acetylated Substrate substrate->sirt2

Caption: Mechanism of SIRT2 inhibition by 1,2,4-oxadiazole derivatives.

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic substitution reactions involving 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole. This compound serves as a valuable building block in medicinal chemistry and drug discovery due to the reactivity of the chloromethyl group, which allows for the introduction of diverse functional groups.[1][2][3] The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, contributing to improved metabolic stability in drug candidates.[1]

General Reaction Scheme

The chlorine atom in the chloromethyl group of this compound is a good leaving group, readily displaced by a variety of nucleophiles. This SN2 reaction allows for the formation of new carbon-heteroatom bonds, leading to a wide array of functionalized 1,2,4-oxadiazole derivatives.

Experimental_Workflow_Amination start Start dissolve Dissolve this compound in an appropriate solvent (e.g., THF). start->dissolve add_reagents Add amine nucleophile (1.1-1.5 eq) and base (e.g., Pyridine, 2-3 eq). dissolve->add_reagents react Stir at room temperature for 16-24 hours. add_reagents->react monitor Monitor reaction by TLC or LCMS. react->monitor monitor->react Incomplete workup Concentrate under reduced pressure. monitor->workup Reaction Complete purify Purify by column chromatography. workup->purify end End purify->end

References

Application Notes and Protocols: Functionalization of the 1,2,4-Oxadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for the functionalization of the 1,2,4-oxadiazole ring, a key scaffold in medicinal chemistry. Detailed experimental protocols for various synthetic strategies are presented, along with quantitative data to facilitate methodological comparison. Furthermore, the role of 1,2,4-oxadiazole derivatives in modulating critical signaling pathways is illustrated.

Synthetic Methodologies for 1,2,4-Oxadiazole Ring Formation

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two primary strategies: the cyclization of O-acylamidoximes (the amidoxime route) and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[1] The amidoxime route is widely employed due to its versatility and the commercial availability of a diverse range of starting materials.[2][3]

One-Pot Synthesis from Amidoximes and Carboxylic Acids

One-pot procedures for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles are highly efficient, avoiding the isolation of intermediates.[4][5] These methods often utilize activating agents for the carboxylic acid component.

Protocol 1: One-Pot Synthesis using Vilsmeier Reagent

The Vilsmeier reagent serves as an effective activator for the in situ formation of O-acylamidoximes, which then undergo intramolecular cyclization to yield the desired 1,2,4-oxadiazole.[6][7][8]

Experimental Protocol:

  • To a solution of the desired carboxylic acid (1.0 mmol) in dichloromethane (CH2Cl2, 10 mL), add the Vilsmeier reagent (1.2 mmol) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding amidoxime (1.0 mmol) and triethylamine (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Upon completion (monitored by TLC), quench the reaction with the addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3,5-disubstituted-1,2,4-oxadiazole.

Table 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles using Vilsmeier Reagent [6][9]

EntryCarboxylic Acid (R1-COOH)Amidoxime (R2-C(NH2)=NOH)Product (R1, R2)Yield (%)
1Benzoic acidBenzamidoxime3,5-Diphenyl-1,2,4-oxadiazole93
24-Methoxybenzoic acidBenzamidoxime3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole90
3Thiophene-2-carboxylic acid4-Chlorobenzamidoxime3-(Thiophen-2-yl)-5-(4-chlorophenyl)-1,2,4-oxadiazole85
4Acetic acidBenzamidoxime3-Methyl-5-phenyl-1,2,4-oxadiazole75

Diagram 1: General Workflow for Vilsmeier Reagent-Mediated Synthesis

G start Carboxylic Acid + Vilsmeier Reagent in CH2Cl2 step1 Activation of Carboxylic Acid start->step1 step2 Addition of Amidoxime and Triethylamine step1->step2 step3 In situ O-Acylamidoxime Formation step2->step3 step4 Intramolecular Cyclization step3->step4 step5 Quenching and Extraction step4->step5 end Purified 1,2,4-Oxadiazole step5->end

Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of 1,2,4-oxadiazoles, often leading to higher yields in shorter reaction times compared to conventional heating methods.[10][11][12]

Protocol 2: Microwave-Assisted Synthesis from Nitriles and Hydroxylamine

This one-pot protocol involves the in-situ formation of the amidoxime followed by acylation and cyclization under microwave irradiation.[6]

Experimental Protocol:

  • In a microwave-safe vessel, combine the nitrile (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Meldrum's acid (1.1 mmol).

  • The reaction is performed under solvent-free conditions.

  • Irradiate the mixture in a microwave reactor at a power and temperature optimized for the specific substrates (e.g., 100-150 W, 120-150 °C) for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add water to the crude mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Table 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles [13]

EntryNitrile (R1-CN)Acylating AgentConditionsYield (%)
1BenzonitrileBenzoic AnhydrideNH4F/Al2O3, MW, 5 min92
24-ChlorobenzonitrileAcetic AnhydrideK2CO3, MW, 3 min88
32-NaphthonitrileEthyl BenzoateNaOH/DMSO, MW, 10 min75
4Pyridine-3-carbonitrileBenzoyl ChloridePyridine, MW, 8 min85

Diagram 2: Experimental Setup for Microwave Synthesis

G reactants Nitrile + Hydroxylamine + Acylating Agent mw_reactor Microwave Reactor reactants->mw_reactor irradiation Irradiation (100-150 W, 120-150 °C, 10-30 min) mw_reactor->irradiation workup Workup and Purification irradiation->workup product 3,5-Disubstituted-1,2,4-Oxadiazole workup->product

Caption: Microwave-assisted synthesis workflow.

Applications in Modulating Signaling Pathways

1,2,4-Oxadiazole derivatives have emerged as potent modulators of various biological targets, demonstrating their utility in drug discovery.

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) Agonists

PPARs are ligand-activated transcription factors that regulate lipid and glucose metabolism.[1][14] 1,2,4-Oxadiazole-containing compounds have been identified as potent PPAR-α agonists, offering a therapeutic strategy for metabolic disorders.[2][15][16]

Upon activation by a 1,2,4-oxadiazole agonist, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][17] This leads to an increase in the expression of genes involved in fatty acid uptake and oxidation, and a decrease in the expression of genes associated with inflammation.[15][17]

Table 3: Activity of 1,2,4-Oxadiazole-based PPAR-α Agonists [2]

CompoundCell LineEC50 (µM)
3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazoleA-4980.18
3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazoleDU 1450.77
Compound 16 (analogue)A-4980.23
Compound 16 (analogue)DU 1450.83
WY-14643 (Positive Control)A-4980.63
WY-14643 (Positive Control)DU 1451.62

Diagram 3: PPAR-α Signaling Pathway Modulation

G ligand 1,2,4-Oxadiazole Agonist ppara PPAR-α ligand->ppara heterodimer PPAR-α/RXR Heterodimer ppara->heterodimer rxr RXR rxr->heterodimer ppre PPRE (on Target Gene DNA) heterodimer->ppre transcription Modulation of Gene Transcription ppre->transcription lipid_metabolism Increased Fatty Acid Uptake & Oxidation transcription->lipid_metabolism inflammation Decreased Inflammation transcription->inflammation

Caption: PPAR-α activation by a 1,2,4-oxadiazole agonist.

Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission. Positive allosteric modulators (PAMs) of mGluR4 are of interest for the treatment of neurological and psychiatric disorders.[9][18] Several 1,2,4-oxadiazole derivatives have been identified as potent and selective mGluR4 PAMs.[19]

These PAMs bind to an allosteric site on the mGluR4, distinct from the glutamate binding site. This binding potentiates the receptor's response to the endogenous agonist, glutamate. Activation of the Gi/o-coupled mGluR4 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the signaling cascade can influence downstream cellular processes.[9][20]

Table 4: In Vitro Activity of 1,2,4-Oxadiazole-based mGluR4 PAMs [19]

CompoundEC50 (nM)
Derivative 37282
Derivative 49325
Derivative 52370
Derivative 60456
Derivative 62656
VU0366037 (Reference)517

Diagram 4: mGluR4 Signaling Pathway Modulation

G cluster_membrane Cell Membrane mglur4 mGluR4 gi_go Gi/o Protein mglur4->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits camp cAMP glutamate Glutamate glutamate->mglur4 pam 1,2,4-Oxadiazole PAM pam->mglur4 Allosteric Binding atp ATP atp->camp Converts downstream Downstream Cellular Effects camp->downstream

References

Application Notes and Protocols for Creating Compound Libraries with 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is a versatile heterocyclic building block valuable in medicinal chemistry for the synthesis of diverse compound libraries. The 1,2,4-oxadiazole moiety is a recognized bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The presence of a reactive chloromethyl group at the 3-position provides a key electrophilic site for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, enabling the rapid generation of novel molecular entities for screening in drug discovery programs. Derivatives of 1,2,4-oxadiazoles have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and nematicidal effects.[1][2]

This document provides detailed protocols for the synthesis of compound libraries from this compound by reaction with common nucleophiles such as amines, thiols, and phenols.

Chemical Properties

PropertyValue
CAS Number 1192-80-9
Molecular Formula C4H5ClN2O
Molecular Weight 132.55 g/mol
Appearance Colorless to pale yellow liquid or solid
Reactivity The chloromethyl group is a good leaving group, making the methylene carbon susceptible to nucleophilic attack.

Experimental Protocols

The following protocols describe general procedures for the parallel synthesis of compound libraries from this compound. Reactions can be performed in parallel using standard laboratory equipment for library synthesis.

General Workflow for Compound Library Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage Start 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole Reaction Parallel Nucleophilic Substitution Start->Reaction Nucleophiles Array of Nucleophiles (Amines, Thiols, Phenols) Nucleophiles->Reaction Workup Aqueous Work-up/ Liquid-Liquid Extraction Reaction->Workup Purification Parallel Purification (e.g., Column Chromatography) Workup->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Library Compound Library (for screening) Analysis->Library

Caption: General workflow for the synthesis of a compound library.

Protocol 1: Synthesis of 3-((Amino)methyl)-5-methyl-1,2,4-oxadiazole Derivatives

This protocol describes the reaction of this compound with a library of primary and secondary amines.

Materials:

  • This compound

  • Library of primary and secondary amines (e.g., substituted anilines, benzylamines, piperidines, morpholines)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials suitable for parallel synthesis

Procedure:

  • To an array of reaction vials, add the desired amine (1.2 equivalents).

  • Add a solution of this compound (1.0 equivalent) in ACN or DMF.

  • Add a base, such as powdered K₂CO₃ (2.0 equivalents) or TEA (2.0 equivalents).

  • Seal the vials and heat the reaction mixtures to 60-80 °C.

  • Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction mixtures to room temperature.

  • If K₂CO₃ was used, filter the solids and concentrate the filtrate under reduced pressure. If TEA was used, concentrate the reaction mixture directly.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude products by parallel flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3-((amino)methyl)-5-methyl-1,2,4-oxadiazole derivatives.

Protocol 2: Synthesis of 3-((Arylthio)methyl)-5-methyl-1,2,4-oxadiazole Derivatives

This protocol details the reaction with a library of thiols, particularly substituted thiophenols.

Materials:

  • This compound

  • Library of thiols (e.g., substituted thiophenols)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials

Procedure:

  • To an array of reaction vials containing a solution of the desired thiol (1.1 equivalents) in DMF or THF, add a base such as K₂CO₃ (1.5 equivalents) or NaH (1.2 equivalents, handle with care) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir the reaction mixtures at room temperature.

  • Monitor the reactions by TLC or LC-MS until completion (typically 2-6 hours).

  • Quench the reactions by adding water.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude products by parallel flash column chromatography to afford the desired 3-((arylthio)methyl)-5-methyl-1,2,4-oxadiazole derivatives.

Protocol 3: Synthesis of 3-((Aryloxy)methyl)-5-methyl-1,2,4-oxadiazole Derivatives

This protocol outlines the synthesis via reaction with a library of phenols.

Materials:

  • This compound

  • Library of phenols (e.g., substituted phenols)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vials

Procedure:

  • To an array of reaction vials, add the desired phenol (1.1 equivalents) and a base such as K₂CO₃ (2.0 equivalents) or Cs₂CO₃ (1.5 equivalents) in DMF or acetone.

  • Add a solution of this compound (1.0 equivalent) in the same solvent.

  • Heat the reaction mixtures to 50-70 °C.

  • Monitor the reactions by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction mixtures to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between EtOAc and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude products by parallel flash column chromatography to yield the desired 3-((aryloxy)methyl)-5-methyl-1,2,4-oxadiazole derivatives.

Data Presentation

The following table presents representative examples of compounds that can be synthesized using the protocols above, with expected yields based on similar reactions reported in the literature.

EntryNucleophileProductReaction TypeExpected Yield (%)
1Morpholine4-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)morpholineAmination75-90
24-FluoroanilineN-((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)-4-fluoroanilineAmination60-80
34-Methoxythiophenol3-(((4-Methoxyphenyl)thio)methyl)-5-methyl-1,2,4-oxadiazoleThioetherification80-95
42-Mercaptobenzimidazole2-(((5-Methyl-1,2,4-oxadiazol-3-yl)methyl)thio)-1H-benzo[d]imidazoleThioetherification70-85
54-Chlorophenol3-((4-Chlorophenoxy)methyl)-5-methyl-1,2,4-oxadiazoleEtherification65-85
62-Naphthol3-((Naphthalen-2-yloxy)methyl)-5-methyl-1,2,4-oxadiazoleEtherification70-90

General Reaction Scheme

Caption: General scheme for nucleophilic substitution.

References

Application Notes and Protocols: 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole in Nematicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the nematicidal activity of 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar 1,2,4-oxadiazole derivatives and provide a framework for the investigation of this specific compound as a potential nematicide.

Introduction

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial economic losses annually. The withdrawal of many conventional nematicides due to environmental and health concerns has created an urgent need for novel, effective, and safer alternatives. The 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore in the development of new nematicides. Derivatives of this heterocyclic system have demonstrated potent activity against a range of plant-parasitic nematodes.[1][2][3][4][5] This document outlines the potential application of this compound in nematicide research and provides detailed protocols for its synthesis and evaluation.

Rationale for Investigation

While direct studies on this compound are not extensively documented, research on analogous compounds, such as 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has shown excellent nematicidal activity.[6][7] The presence of the chloromethyl group is considered a key feature for enhancing nematicidal efficacy.[6] Therefore, this compound is a strong candidate for investigation as a lead compound in the development of new nematicides.

Quantitative Data from Structurally Related Compounds

The following tables summarize the nematicidal activity of various 1,2,4-oxadiazole derivatives against different nematode species. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives against Bursaphelenchus xylophilus

CompoundConcentration (µg/mL)Corrected Mortality (%)LC50 (µg/mL)Reference
5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1)501002.4[6]
Tioxazafen>300->300[6]
Avermectin--335.5[6]
Fosthiazate--436.9[6]
Compound C3 (amide derivative)--37.2[4][8]

Table 2: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives against other Nematodes

CompoundNematode SpeciesConcentration (µg/mL)Corrected Mortality (%)LC50 (µg/mL)Reference
Compound F11 (amide derivative)Meloidogyne incognita20093.2-[5]
TioxazafenMeloidogyne incognita20023.9-[5]
Compound C3 (amide derivative)Aphelenchoides besseyi--36.6[4][8]
Compound C3 (amide derivative)Ditylenchus destructor--43.4[4][8]
Compound f1 (carboxylic acid derivative)Aphelenchoides besseyi--19.0[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on general methods for synthesizing 1,2,4-oxadiazole derivatives.

Materials:

  • Acetamide oxime

  • Chloroacetyl chloride

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Dehydrating agent (e.g., Phosphorus pentoxide, Burgess reagent)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Acylation of Acetamide Oxime:

    • Dissolve acetamide oxime (1 equivalent) in an anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add chloroacetyl chloride (1 equivalent) and a base (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization to form the 1,2,4-Oxadiazole Ring:

    • Dissolve the acylated intermediate from the previous step in a high-boiling point solvent (e.g., xylene or toluene).

    • Add a dehydrating agent.

    • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and filter to remove any solids.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Nematicidal Bioassay

This protocol describes a standard method for assessing the nematicidal activity of a test compound against a model nematode such as Bursaphelenchus xylophilus.

Materials:

  • Culture of the target nematode (e.g., B. xylophilus)

  • This compound

  • Solvent for dissolving the compound (e.g., DMSO)

  • Sterile water

  • 24-well microtiter plates

  • Positive control (e.g., Tioxazafen, Avermectin)

  • Negative control (solvent only)

  • Incubator

  • Inverted microscope

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions from the stock solution to achieve the desired final test concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). The final concentration of DMSO in the wells should be kept below 1% to avoid solvent toxicity.

  • Nematode Suspension:

    • Prepare a suspension of nematodes in sterile water and adjust the concentration to approximately 100-200 nematodes per 50 µL.

  • Assay Setup:

    • To each well of a 24-well plate, add the appropriate volume of the test compound dilution.

    • Add 50 µL of the nematode suspension to each well.

    • Prepare wells for the positive and negative controls in the same manner.

    • Each concentration and control should be tested in triplicate.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 25 °C) for 24, 48, and 72 hours.

  • Mortality Assessment:

    • After each incubation period, observe the nematodes under an inverted microscope.

    • Nematodes are considered dead if they do not move when probed with a fine needle.

    • Count the number of dead and live nematodes in each well.

  • Data Analysis:

    • Calculate the corrected mortality rate using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] x 100

    • Determine the LC50 value (the concentration of the compound that causes 50% mortality) using Probit analysis.

Proposed Mechanism of Action and Signaling Pathways

The mechanism of action for 1,2,4-oxadiazole nematicides can vary depending on the specific substitutions on the heterocyclic ring. Two potential mechanisms are highlighted below based on studies of related compounds.

  • Acetylcholine Receptor (AChR) Inhibition: Some 1,2,4-oxadiazole derivatives, particularly those with a chloromethyl group at the 5-position, are proposed to act as acetylcholine receptor inhibitors.[6][7] Inhibition of AChRs in the nematode nervous system leads to paralysis and death.

  • Succinate Dehydrogenase (SDH) Inhibition: Other 1,2,4-oxadiazole derivatives have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[4] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to nematode mortality.

Visualizations

G Proposed Synthesis of this compound A Acetamide oxime C Acylated Intermediate A->C Base, Anhydrous Solvent B Chloroacetyl chloride B->C D This compound C->D Dehydrating Agent, Heat

Caption: Proposed synthesis workflow for this compound.

G In Vitro Nematicidal Bioassay Workflow A Prepare Test Compound Dilutions C Dispense into 24-well Plate A->C B Prepare Nematode Suspension B->C D Incubate (24, 48, 72h) C->D E Assess Nematode Mortality D->E F Data Analysis (Corrected Mortality, LC50) E->F

Caption: A generalized workflow for in vitro nematicidal screening.

G Putative Signaling Pathway Disruption in Nematodes cluster_0 Acetylcholine Receptor Inhibition cluster_1 Succinate Dehydrogenase Inhibition A 1,2,4-Oxadiazole Derivative B Acetylcholine Receptor (AChR) A->B Binds to C Inhibition of Synaptic Transmission B->C Leads to D Paralysis and Death C->D E 1,2,4-Oxadiazole Derivative F Succinate Dehydrogenase (SDH) E->F Inhibits G Disruption of Electron Transport Chain F->G Results in H ATP Depletion and Death G->H

Caption: Two potential mechanisms of action for 1,2,4-oxadiazole nematicides.

References

Application Notes and Protocols: The Role of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and its capacity to serve as a bioisostere for ester and amide functionalities. Its incorporation into small molecules has led to the development of potent inhibitors for a variety of therapeutic targets, including kinases. Kinase inhibitors are a critical class of drugs, particularly in oncology, that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation.

This document focuses on the synthetic utility of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole , a key building block for introducing the 5-methyl-1,2,4-oxadiazole moiety into kinase inhibitor scaffolds. The reactive chloromethyl group provides a versatile handle for chemists to covalently link the oxadiazole core to other fragments of a drug molecule, typically through nucleophilic substitution reactions. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While direct examples of kinase inhibitors synthesized from this compound are not extensively reported in publicly available literature, the reactivity of the closely related isomer, 5-chloromethyl-1,3,4-oxadiazole, in similar synthetic strategies has been documented. The protocols and principles outlined here are based on the established reactivity of such chloromethyl-heterocycles and their application in constructing potential kinase inhibitors targeting critical signaling pathways like those mediated by Glycogen Synthase Kinase-3β (GSK-3β) and the Epidermal Growth Factor Receptor (EGFR).

Key Applications in Kinase Inhibitor Synthesis

The primary role of this compound is to act as an electrophilic building block. The electron-withdrawing nature of the oxadiazole ring enhances the reactivity of the chloromethyl group towards nucleophiles. This allows for the facile formation of new carbon-heteroatom bonds, a common strategy in the assembly of complex drug molecules.

Common Synthetic Transformations:

  • Alkylation of Amines: Reaction with primary or secondary amines to form the corresponding aminomethyl-oxadiazole derivatives. This is a key step in linking the oxadiazole to amine-containing pharmacophores or linkers.

  • Alkylation of Phenols and Thiols: Formation of ether and thioether linkages by reacting with phenols and thiols, respectively. This can be used to connect the oxadiazole moiety to aryl groups or sulfur-containing residues within a larger molecule.

  • Formation of Carbon-Carbon Bonds: Reaction with carbanions or other carbon nucleophiles to create a C-C bond, although less common than reactions with heteroatom nucleophiles in this context.

Representative Kinase Targets and Signaling Pathways

The 1,2,4-oxadiazole scaffold has been incorporated into inhibitors targeting a range of kinases. Two prominent examples are GSK-3β and EGFR, which are implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Glycogen Synthase Kinase-3β (GSK-3β) Signaling Pathway

GSK-3β is a serine/threonine kinase that is constitutively active in cells and is regulated by inhibitory phosphorylation. It is a key component of multiple signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways, and is involved in processes such as cell proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of GSK-3β activity is linked to diseases like Alzheimer's and cancer.[1][4]

GSK3B_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl Axin Axin Dvl->Axin inhibits GSK3B GSK-3β Axin->GSK3B APC APC APC->Axin APC->GSK3B GSK3B->Axin Beta_Catenin β-catenin GSK3B->Beta_Catenin P CK1 CK1 CK1->Axin CK1->Beta_Catenin P Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt Akt->GSK3B inhibits (P) Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK RTK->PI3K EGFR_Signaling_Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P STAT STAT EGFR->STAT P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Nucleus PKC PKC PLCg->PKC STAT->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival Protocol1_Workflow Start Start Reactants Combine Chloromethyl-oxadiazole, Arylpiperazine, and K₂CO₃ in ACN Start->Reactants Stir Stir at Room Temperature (30 min) Reactants->Stir Reflux Reflux (16-24 h) Stir->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Cool Cool to Room Temperature TLC->Cool Reaction Complete Filter Filter Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent, followed by a cyclodehydration step.[1][2] For the target molecule, this involves the reaction of 2-chloro-N'-hydroxyacetamidine (chloroacetamide oxime) with an acetylating agent like acetic anhydride.[3] The reaction proceeds via an O-acylamidoxime intermediate which then cyclizes to form the 1,2,4-oxadiazole ring.[2]

Q2: My reaction yield is consistently low. What are the general areas I should investigate?

A2: Low yields in heterocyclic synthesis can often be attributed to several key factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. These parameters often require careful optimization for each specific substrate.

  • Purity of Reagents and Solvents: Impurities in starting materials or the presence of water in solvents can lead to side reactions and incomplete conversion.

  • Atmospheric Moisture: Many condensation reactions are sensitive to moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Inefficient Mixing: For heterogeneous reactions, ensure that the stirring is vigorous enough to facilitate efficient interaction between reactants.

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify if the product is degrading over time.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: During the synthesis of 1,2,4-oxadiazoles from amidoximes, several side reactions can occur, leading to the formation of impurities and a reduction in yield:

  • Hydrolysis of the O-acylamidoxime intermediate: This can revert the intermediate back to the starting amidoxime and carboxylic acid, especially in the presence of water.[1]

  • Formation of N-acylated amidoxime: Acylation can sometimes occur on the nitrogen atom of the amidoxime instead of the oxygen, which will not lead to the desired oxadiazole.

  • Decomposition of the amidoxime: Amidoximes can be unstable under harsh acidic or basic conditions, or at elevated temperatures, leading to the formation of nitriles.[4]

  • Polymerization: Under certain conditions, especially with reactive starting materials, polymerization can occur, leading to the formation of intractable tars.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system should be chosen to achieve good separation between the starting materials, the intermediate O-acylamidoxime, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the species present in the reaction mixture.

Q5: What are the recommended purification techniques for this compound?

A5: The primary purification methods for this compound are column chromatography and recrystallization.[5]

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities. A suitable solvent system (eluent) should be determined using TLC to achieve an Rf value of 0.2-0.4 for the product.[5]

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. The choice of solvent is critical; the compound should have high solubility in the hot solvent and low solubility in the cold solvent.[5]

Troubleshooting Guides

Problem: Low or No Product Formation
Potential Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature. Some acylation reactions are performed at room temperature or below, while the cyclization step often requires heating.[6] Run small-scale trials at different temperatures to find the optimum.
Inactive Acylating Agent Acetic anhydride can hydrolyze over time. Use a fresh bottle or distill it before use.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. A slight excess of the acylating agent is sometimes employed.
Ineffective Cyclization The cyclization of the O-acylamidoxime intermediate may require a catalyst (e.g., a base like pyridine or a Lewis acid) or higher temperatures.[2] Consider isolating the O-acylamidoxime first and then subjecting it to various cyclization conditions.
Problem: Formation of Multiple Products (as seen on TLC/LC-MS)
Potential Cause Suggested Solution
Side Reactions As mentioned in the FAQs, hydrolysis, N-acylation, or decomposition can lead to multiple products. Ensure anhydrous conditions and consider milder reaction conditions (e.g., lower temperature, shorter reaction time).
Impure Starting Materials Verify the purity of the starting 2-chloro-N'-hydroxyacetamidine and acetic anhydride by techniques such as NMR or melting point analysis. Purify if necessary.
Product Degradation If the product is unstable under the reaction conditions, try to shorten the reaction time or perform the reaction at a lower temperature. Once the reaction is complete, proceed with the workup immediately.
Problem: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is an Oil If the product "oils out" during recrystallization, try using a different solvent system or a slower cooling rate.[5] If it remains an oil, purification by column chromatography is recommended.
Poor Recovery from Column Chromatography Ensure the correct eluent polarity is used to prevent the product from eluting too quickly or sticking to the column. The column should be packed properly to avoid channeling.[5]
Emulsion Formation During Workup During aqueous workup, emulsions can form. Adding brine (saturated NaCl solution) can help to break the emulsion.

Experimental Protocols & Data

Representative Synthesis Protocol

This protocol is a representative method based on the general synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. Optimization may be required to achieve the best yield for this compound.

Step 1: Acylation of 2-chloro-N'-hydroxyacetamidine

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-N'-hydroxyacetamidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, the O-acetyl-2-chloroacetamidoxime intermediate can either be isolated by removing the solvent under reduced pressure or used directly in the next step.

Step 2: Cyclodehydration to form this compound

  • To the solution containing the O-acetyl-2-chloroacetamidoxime, or to the isolated intermediate redissolved in a suitable solvent (e.g., toluene, xylene), add a dehydrating agent or catalyst if necessary.

  • Heat the reaction mixture to reflux (the optimal temperature may vary depending on the solvent) for 4-16 hours, monitoring the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by washing the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data on Reaction Condition Optimization (Illustrative)
Entry Solvent Temperature (°C) Time (h) Catalyst/Base Yield (%)
1DichloromethaneReflux12None45
2TolueneReflux8None60
3XyleneReflux6None75
4TolueneReflux8Pyridine (0.1 eq)68
5Dimethylformamide (DMF)1204None70
6Microwave1500.25None85

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amidoxime 2-Chloro-N'-hydroxyacetamidine Intermediate O-acetyl-2-chloroacetamidoxime Amidoxime->Intermediate Acylation AcylatingAgent Acetic Anhydride AcylatingAgent->Intermediate Product This compound Intermediate->Product Cyclodehydration (Heat)

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckConditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions CheckPurity Assess Reagent & Solvent Purity CheckConditions->CheckPurity Conditions OK Optimize Systematically Optimize Reaction Parameters CheckConditions->Optimize Incorrect CheckAtmosphere Ensure Inert Atmosphere (if required) CheckPurity->CheckAtmosphere Purity OK PurifyReagents Purify Reagents/ Use Anhydrous Solvents CheckPurity->PurifyReagents Impure CheckWorkup Review Workup & Purification Procedure CheckAtmosphere->CheckWorkup Atmosphere OK ImproveTechnique Improve Inert Atmosphere Technique CheckAtmosphere->ImproveTechnique Inadequate ModifyProcedure Modify Extraction/ Purification Method CheckWorkup->ModifyProcedure Losses Detected End Yield Improved CheckWorkup->End Procedure OK Optimize->End PurifyReagents->End ImproveTechnique->End ModifyProcedure->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole and its derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives.

Issue 1: Low Yield or Product Loss During Column Chromatography

Symptoms:

  • The overall yield after column chromatography is significantly lower than expected.

  • TLC analysis of the crude material shows a strong product spot, but the isolated product mass is low.

Possible Causes and Solutions:

CauseRecommended Solution
Product Decomposition on Silica Gel The chloromethyl group can be susceptible to degradation on acidic silica gel. It is advisable to test for stability by spotting the crude material on a TLC plate, letting it sit for 30-60 minutes, and then eluting to see if any new spots appear. If degradation is observed, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like neutral alumina.
Product is Too Volatile This compound is a relatively small molecule and may have some volatility. Avoid excessive heating during solvent removal. Use a rotary evaporator with controlled temperature and pressure.
Irreversible Adsorption to Stationary Phase Highly polar impurities or byproducts might bind irreversibly to the silica gel, co-eluting with and trapping the product. Pre-treating the crude material with a plug of silica or a liquid-liquid extraction can remove these impurities before chromatography.
Inappropriate Solvent System If the eluent is too polar, the product may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute at all. Optimize the solvent system using TLC before running the column.

Troubleshooting Workflow for Low Chromatography Yield

start Low Yield After Column Chromatography check_stability Test Compound Stability on Silica Gel (TLC) start->check_stability is_stable Stable? check_stability->is_stable use_alternative Use Neutral Alumina or Deactivated Silica is_stable->use_alternative No check_volatility Assess Product Volatility is_stable->check_volatility Yes optimize_solvent Optimize Eluent System with TLC use_alternative->optimize_solvent is_volatile Volatile? check_volatility->is_volatile gentle_evaporation Use Gentle Solvent Removal Conditions is_volatile->gentle_evaporation Yes is_volatile->optimize_solvent No gentle_evaporation->optimize_solvent end Improved Yield optimize_solvent->end

Caption: Troubleshooting workflow for low yield in column chromatography.

Issue 2: Co-elution of Impurities

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of starting materials or byproducts.

  • Fractions from the column are consistently contaminated with impurities, even with a shallow solvent gradient.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Separation Power of Eluent The chosen solvent system may not be providing sufficient resolution. Experiment with different solvent systems. For example, switching from ethyl acetate/hexane to dichloromethane/methanol can alter the selectivity.
Column Overloading Too much crude material for the amount of stationary phase will lead to poor separation. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Formation of Isomers The synthesis of 1,2,4-oxadiazoles can sometimes lead to the formation of isomeric byproducts that are difficult to separate.[1] A very slow and shallow gradient during column chromatography may be necessary. Alternatively, recrystallization might be more effective at separating isomers.
Boulton-Katritzky Rearrangement If the synthesis or workup involved heat or acidic/basic conditions, the 1,2,4-oxadiazole ring could undergo a Boulton-Katritzky rearrangement to form a different, isomeric heterocycle that may have similar polarity.[1]

Decision Tree for Co-elution Problems

start Co-elution of Impurities check_loading Check Column Loading start->check_loading is_overloaded Overloaded? check_loading->is_overloaded reduce_load Reduce Sample Load is_overloaded->reduce_load Yes optimize_eluent Optimize Eluent System is_overloaded->optimize_eluent No reduce_load->optimize_eluent try_different_solvents Try Different Solvent Systems (e.g., DCM/MeOH) optimize_eluent->try_different_solvents consider_rearrangement Consider Isomeric Byproducts/Rearrangement try_different_solvents->consider_rearrangement recrystallize Attempt Recrystallization consider_rearrangement->recrystallize end Pure Product recrystallize->end

Caption: Decision tree for resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from an amidoxime and an acyl chloride can have several common byproducts.[1] These include:

  • Unreacted Starting Materials: Acetamidoxime and chloroacetyl chloride.

  • Hydrolyzed Acyl Chloride: Chloroacetic acid.

  • O-Acyl Amidoxime Intermediate: The intermediate formed before the final cyclization and dehydration may persist if the reaction conditions are not optimal.

  • Amidoxime Dimer: Amidoximes can sometimes dimerize under certain conditions.

Q2: My product is an oil and won't crystallize. What can I do?

A2: An oily product often indicates the presence of impurities. Here are a few techniques to try:

  • Trituration: Stir the oil vigorously with a solvent in which your product is expected to be poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization.

  • Purification by Chromatography: The oil is likely a mixture. Purifying it by column chromatography will remove the impurities that are preventing crystallization.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the oil can initiate crystallization.

Q3: Is the chloromethyl group stable during purification?

A3: The chloromethyl group is a reactive functional group and can be sensitive to certain conditions.

  • Nucleophiles: Avoid nucleophilic solvents (e.g., methanol, ethanol) if heating, as this can lead to substitution reactions. If using such solvents for chromatography, it is best to do so at room temperature and remove the solvent promptly.

  • Bases: Strong bases can cause decomposition or side reactions. If a base is needed to neutralize silica gel, use a non-nucleophilic base like triethylamine in small amounts.

  • Acids: Strong acids should also be avoided, as they can catalyze decomposition or rearrangement reactions.[1]

Q4: What is a good starting point for developing a recrystallization protocol?

A4: A good recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For a compound like this compound, you could start by testing solvents such as:

  • Isopropanol

  • Ethyl acetate/hexanes mixture

  • Toluene

  • Acetone/water mixture

It is recommended to test these on a small scale before attempting to recrystallize the bulk of your material.

Data Presentation

The following table summarizes typical purification outcomes for 1,2,4-oxadiazole derivatives based on literature for related compounds. Note that specific values for this compound are not extensively reported and these should be considered as representative examples.

Purification MethodTypical Purity AchievedTypical Yield RangeNotes
Column Chromatography >95%50-85%Yield is highly dependent on the purity of the crude material.
Recrystallization >98%60-90%Requires a suitable solvent to be identified. May not be effective for removing isomeric impurities.
Preparative TLC >99%20-50%Suitable for small quantities of material.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is adapted from the purification of a structurally similar chloromethyl-oxadiazole derivative.[2]

  • Preparation of the Column:

    • A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 100% heptane or hexane).

    • The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent.

    • This solution is then adsorbed onto a small amount of silica gel by evaporating the solvent.

    • The resulting dry powder is carefully added to the top of the packed column.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in heptane (or hexane). A typical starting point is a gradient from 0% to 40% ethyl acetate.

    • The elution progress is monitored by thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined pure fractions under reduced pressure using a rotary evaporator, taking care not to heat the sample excessively.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • On a small scale, test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.

  • Dissolution:

    • The crude product is placed in an Erlenmeyer flask and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered to remove the charcoal.

  • Crystallization:

    • The hot, clear solution is allowed to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • The crystals are collected by vacuum filtration.

    • The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • The purified crystals are dried under vacuum to remove any residual solvent.

References

stability and storage conditions for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole for researchers, scientists, and professionals in drug development.

Summary of Storage and Stability

Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound. The key factors influencing its stability are temperature, moisture, and compatibility with other materials. The chloromethyl group is a reactive functional group susceptible to nucleophilic substitution, and the oxadiazole ring can undergo thermal decomposition at elevated temperatures.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Long-term: ≤ -20°C. Short-term (in-use): 2-8°C.To minimize degradation and potential dimerization or polymerization. Some suppliers recommend cold-chain transportation.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).To prevent moisture ingress and reaction with atmospheric water.
Container Tightly sealed, amber glass vial or a container with a corrosion-resistant liner.To protect from light and moisture. Avoid aluminum or galvanized containers as related acidic compounds can react with these metals.[2]
Environment Store in a dry, well-ventilated, and cool place.To prevent condensation and exposure to reactive atmospheric components.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for this compound?

A1: Visual signs of degradation can include a change in color from colorless/pale yellow to a darker yellow or brown, and the formation of precipitates. From an analytical perspective, you may observe the appearance of new peaks in your HPLC chromatogram or changes in the NMR spectrum, indicating the formation of impurities. The most common degradation pathway is likely the hydrolysis of the chloromethyl group to a hydroxymethyl group.

Q2: How stable is this compound in common laboratory solvents?

A2: The stability in solvents is highly dependent on the nature of the solvent. Protic solvents, especially water and alcohols, can lead to the solvolysis of the reactive chloromethyl group. Aprotic solvents like THF, DCM, and acetonitrile are generally more suitable for short-term use. However, for long-term storage, it is best to store the compound neat under the recommended conditions. For a related compound, decomposition in contact with water has been noted.

Q3: What materials should be avoided when working with this compound?

A3: Avoid contact with strong oxidizing agents, strong acids and bases, and nucleophiles (e.g., amines, thiols). For related compounds, it is recommended to avoid aluminum and galvanized containers.[2] Acids may react with metals to produce highly flammable hydrogen gas.[2]

Q4: What are the hazardous decomposition products?

A4: Thermal decomposition at high temperatures may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[2] Studies on related 1,2,4-oxadiazoles suggest that at temperatures above 300°C, they can decompose to form nitriles and isocyanates.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent reaction yields Degradation of the starting material.Verify the purity of your this compound batch by HPLC or NMR before use. Ensure it has been stored under the recommended conditions.
Appearance of unexpected byproducts Reaction with residual water or other nucleophiles in the reaction mixture.Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere.
Compound appears discolored Exposure to light, air, or elevated temperatures.Discard the discolored material and use a fresh, properly stored batch.

Experimental Protocols

Protocol for Stability Assessment via HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution of the compound to a calibrated light source.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any major degradants over time.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Workflow for Stability Issues cluster_impure Handling Impure Material cluster_pure Investigating Reaction Conditions start Experiment Fails or Yields are Low check_purity Check Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure new_batch Source a new batch is_pure->new_batch No check_storage Review Storage Conditions (Temp, Atmosphere, Container) is_pure->check_storage Yes end_success Successful Experiment new_batch->end_success purify Purify the existing batch (if possible) purify->end_success check_reagents Verify Purity and Dryness of Solvents/Reagents check_storage->check_reagents optimize Optimize Reaction Conditions (Inert atmosphere, Temperature) check_reagents->optimize optimize->end_success

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

Symptom: After the reaction and workup, analysis by TLC, LC-MS, or NMR shows a low yield or complete absence of the target 1,2,4-oxadiazole.

Possible Causes and Solutions:

  • Incomplete O-acylation of the Amidoxime: The initial acylation of the amidoxime to form the O-acyl amidoxime intermediate is a critical step.[1][2]

    • Solution: Ensure the use of an appropriate activating agent for the carboxylic acid, such as EDC, DCC, CDI, or T3P.[3][4] Acyl chlorides or anhydrides can also be used and are often more reactive.[4][5] The reaction can be performed in the presence of a base like pyridine or in a superbase medium such as NaOH/DMSO for one-pot syntheses.[4][6]

  • Failure of the Cyclodehydration Step: The O-acyl amidoxime intermediate may have formed but failed to cyclize to the 1,2,4-oxadiazole.[7]

    • Solution: The cyclization is often promoted by heat; refluxing in a high-boiling solvent like toluene or xylene may be necessary.[7] For base-mediated cyclization, strong, non-nucleophilic bases like TBAF in anhydrous THF are effective.[6][7] Microwave irradiation can also be employed to facilitate a rapid and efficient cyclization.[6][7]

  • Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the starting materials can interfere with the reaction.[6][7]

    • Solution: Protect these functional groups before proceeding with the synthesis. Standard protecting group strategies should be employed.

  • Poor Solvent Choice: The solvent can significantly influence the reaction outcome.

    • Solution: Aprotic solvents such as DMF, THF, DCM, and MeCN are generally preferred for base-catalyzed cyclizations. Protic solvents like water or methanol should be avoided as they can promote hydrolysis of the intermediate.[7]

Issue 2: Presence of a Major Side Product Corresponding to the Hydrolyzed O-Acyl Amidoxime

Symptom: A significant peak in the LC-MS analysis corresponds to the mass of the amidoxime starting material plus the mass of the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization, or its hydrolysis back to the amidoxime.[8]

Possible Causes and Solutions:

  • Cleavage of the O-Acyl Amidoxime: This is a common side reaction, particularly in the presence of water or protic solvents, or upon prolonged heating.[7][8]

    • Solution: Minimize the reaction time and temperature for the cyclodehydration step. Ensure strictly anhydrous conditions, especially when using a base.[7]

  • Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclization may not have been overcome.

    • Solution: Increase the reaction temperature or switch to a more potent cyclization agent. For example, if thermal conditions are failing, consider a base-mediated approach or microwave-assisted synthesis.[7]

Issue 3: Formation of an Isomeric Product or Other Heterocyclic Systems

Symptom: NMR and MS data suggest the formation of an oxadiazole isomer (e.g., 1,3,4-oxadiazole) or a different heterocyclic ring system.

Possible Causes and Solutions:

  • Boulton-Katritzky Rearrangement (BKR): 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo thermal or acid/moisture-catalyzed rearrangement to form other heterocycles like 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles.[3][7][9] The 1,2,4-oxadiazole ring has a low level of aromaticity and a weak O-N bond, making it susceptible to such rearrangements.[3][9]

    • Solution: Use neutral, anhydrous conditions for the reaction workup and purification. Avoid acidic conditions if this side product is observed. Store the final compound in a dry environment.[7]

  • Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, some 1,2,4-oxadiazoles (e.g., 3-amino derivatives) can rearrange to the corresponding 1,3,4-oxadiazole.[3][7]

    • Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions to minimize this isomerization.

  • Nitrile Oxide Dimerization (in 1,3-Dipolar Cycloaddition): When using the 1,3-dipolar cycloaddition route, the nitrile oxide intermediate can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide), which is often a competing and sometimes favored pathway.[6][7]

    • Solution: This side reaction can be challenging to avoid. Strategies include using a large excess of the nitrile trapping agent or employing reaction conditions that favor the cycloaddition over dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,2,4-oxadiazoles?

A1: The most widely used method involves the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride, ester, or anhydride).[3][5] This is often referred to as a [4+1] approach, where four atoms of the ring come from the amidoxime and one from the acylating agent.[3] Another classical method is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile ([3+2] approach).[3][6]

Q2: My reaction is not going to completion. What can I do?

A2: If the reaction has stalled, consider the following:

  • Increase Temperature: For thermally driven cyclizations, increasing the temperature or switching to a higher-boiling solvent can be effective.

  • Change the Catalyst/Reagent: If a base-mediated cyclization is slow, a stronger, non-nucleophilic base might be required. Superbase systems like NaOH/DMSO can promote cyclization even at room temperature.[2][4]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently overcoming the activation energy for cyclization.[6][7]

Q3: I have isolated my 1,2,4-oxadiazole, but it seems to be degrading over time. What could be the cause?

A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain.[7] This rearrangement can be triggered by heat, acid, or even moisture.[7][9] To minimize this, ensure you use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry, cool, and dark environment.[7]

Q4: Can I use a one-pot procedure to synthesize 1,2,4-oxadiazoles?

A4: Yes, several one-pot procedures have been developed and are often more efficient than the two-step method involving isolation of the O-acyl amidoxime intermediate.[1][2] A common one-pot method involves reacting an amidoxime and a carboxylic acid ester in a superbase medium like NaOH/DMSO at room temperature.[4][6] These methods can simplify the purification process, though reaction times can be long and yields variable.[6]

Quantitative Data Summary

MethodActivating Agent/CatalystSolventTemperatureReaction TimeYield RangeReference(s)
Amidoxime + Carboxylic AcidT3PN/A~80 °C0.5 - 6 h87 - 97%[6]
Amidoxime + Acyl ChloridePyridinePyridineReflux6 - 12 hGood[4]
Amidoxime + Ester (One-pot)NaOH (superbase)DMSORoom Temp.4 - 24 h11 - 90%[4],[6]
Microwave-assisted (Amidoxime + Acylating Agent)K₂CO₃TolueneMicrowaveShort50 - 95%[6]
Oxidative Cyclization (Amidoxime Dimerization)DDQDioxane100 °C12 hModerate-Good[10]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole via Acyl Chloride[4]
  • To a solution of the substituted amidoxime (1.0 eq) in pyridine at 0 °C, add the substituted acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: One-Pot Synthesis in a Superbase Medium[4]
  • To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid ester (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_products Products Amidoxime Amidoxime (R1-C(NH2)=NOH) Intermediate O-Acyl Amidoxime Intermediate Amidoxime->Intermediate O-Acylation (Coupling Agent) AcylatingAgent Acylating Agent (R2-COX) AcylatingAgent->Intermediate Product Desired 1,2,4-Oxadiazole Intermediate->Product Cyclodehydration (Heat or Base) SideProduct1 Hydrolyzed Intermediate (Side Product) Intermediate->SideProduct1 Hydrolysis (H2O) SideProduct2 Rearranged Product (e.g., BKR) Product->SideProduct2 Rearrangement (Heat, Acid)

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles and common side reactions.

Troubleshooting_Guide Start Low or No Product Yield CheckIntermediate Is O-Acyl Amidoxime Intermediate Present? Start->CheckIntermediate CheckPurity Check Reactant Purity & Functional Groups Start->CheckPurity If persists CheckConditions Are Cyclization Conditions Sufficient? CheckIntermediate->CheckConditions Yes ImproveAcylation Improve Acylation: - Use more reactive acylating agent - Add coupling agent (EDC, T3P) - Use superbase (NaOH/DMSO) CheckIntermediate->ImproveAcylation No ImproveCyclization Improve Cyclization: - Increase temperature/reflux - Use stronger base (TBAF) - Employ microwave irradiation CheckConditions->ImproveCyclization No Success Successful Synthesis CheckConditions->Success Yes ImproveAcylation->Start ImproveCyclization->Start

Caption: Troubleshooting logic for low-yield 1,2,4-oxadiazole synthesis.

References

overcoming challenges in the acylation of amidoximes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of amidoximes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the O-acylation of amidoximes, a critical step in the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction is resulting in a low yield of the desired O-acyl amidoxime. What are the common causes?

A1: Low yields in O-acylation of amidoximes can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a suboptimal choice of base or coupling agent.

  • Hydrolysis of the Product: O-acyl amidoximes can be susceptible to hydrolysis back to the starting amidoxime and carboxylic acid, especially during aqueous work-up or if there is residual moisture in the reaction.

  • Side Reactions: Competing reactions, such as N-acylation of the amidoxime or side reactions involving the coupling agent, can consume starting materials and reduce the yield of the desired product.

  • Steric Hindrance: Bulky substituents on either the amidoxime or the acylating agent can significantly slow down the reaction rate.

  • Poor Solubility: The starting materials may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A2: Several side reactions are possible during the acylation of amidoximes:

  • N-Acylation: Acylation can occur on the nitrogen atom of the amino group to form an N-acyl amidoxime, which is an isomer of the desired O-acyl product. The ratio of O- to N-acylation can be influenced by the reaction conditions.

  • Diacylation: It is possible for both the oxygen and nitrogen atoms of the amidoxime to be acylated, especially if an excess of the acylating agent is used.

  • Urea Byproducts: When using carbodiimide coupling agents like EDC or DCC, the corresponding urea byproduct is formed (e.g., N,N'-dicyclohexylurea for DCC).[1] These can sometimes be difficult to remove during purification.

  • Reaction with Coupling Agent: The amine of the amidoxime can react with carbodiimide coupling reagents to form guanidinium byproducts.[2]

  • Rearrangement: The O-acyl amidoxime intermediate can sometimes undergo rearrangement reactions under the reaction conditions.

Q3: How can I minimize the formation of the N-acyl amidoxime byproduct?

A3: The selectivity for O-acylation over N-acylation is a common challenge. Here are some strategies to favor O-acylation:

  • Choice of Base: The basicity and steric bulk of the base can influence the site of acylation. Non-nucleophilic, sterically hindered bases may favor O-acylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Order of Addition: Adding the acylating agent slowly to a mixture of the amidoxime and the base can help control the reaction and improve selectivity.

Q4: My O-acyl amidoxime product seems to be decomposing during work-up and purification. What can I do?

A4: O-acyl amidoximes can be sensitive to both acidic and basic conditions, as well as prolonged heating.

  • Aqueous Work-up: Minimize the time the product is in contact with aqueous layers. Use of brine washes and efficient drying of the organic layer is recommended.

  • Purification: Column chromatography on silica gel can sometimes lead to decomposition. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent. In some cases, purification by crystallization may be a better alternative.

Q5: I am working with a sterically hindered amidoxime or carboxylic acid and the reaction is very slow. How can I improve the reaction rate?

A5: For sterically hindered substrates, more forcing conditions or more reactive reagents may be necessary:

  • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.[3]

  • More Reactive Acylating Agent: If using a carboxylic acid with a coupling agent, switching to the corresponding acyl chloride or anhydride can increase the reactivity.

  • More Powerful Coupling Agent: If using a coupling agent, consider switching to a more potent one.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions with sterically demanding substrates.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Symptom Probable Cause Recommended Solution
No reaction observed by TLC/LC-MS.Ineffective base or coupling agent.Use a stronger base or a more reactive coupling agent. Ensure all reagents are pure and anhydrous.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and decomposition.[3]
Steric hindrance.Switch to a more reactive acylating agent (e.g., acyl chloride). Consider microwave-assisted synthesis.
Reaction starts but does not go to completion.Insufficient amount of acylating agent or base.Use a slight excess (1.1-1.5 equivalents) of the acylating agent and base.
Poor solubility of starting materials.Choose a solvent in which all reactants are fully soluble. Sonication may help to dissolve starting materials.
Problem 2: Formation of Multiple Products/Byproducts
Symptom Probable Cause Recommended Solution
Presence of an isomeric byproduct.Competing N-acylation.Modify reaction conditions: try different bases, lower the temperature, or change the solvent.
Byproducts from the coupling agent are observed.Reaction of the amidoxime with the coupling agent.Optimize the order of addition: pre-activate the carboxylic acid with the coupling agent before adding the amidoxime.
Formation of urea byproducts (with carbodiimides).For DCC, the urea byproduct is largely insoluble and can be filtered off. For EDC, the urea is water-soluble and can be removed with an aqueous wash.[4]
Product spot on TLC/LC-MS disappears over time.Product instability.Minimize reaction time and avoid harsh work-up conditions. Analyze the crude product as quickly as possible.

Data Presentation

Table 1: Influence of Reaction Conditions on Acylation (Illustrative)
EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetyl chlorideTriethylamineDichloromethane0 to RT2~85
2Benzoyl chloridePyridineDichloromethane0 to RT3~80
3Carboxylic Acid + EDCDIPEADMFRT1270-90[5]
4Carboxylic Acid + DCCDMAP (cat.)DichloromethaneRT1270-90[5]
5Acetic AnhydrideSodium AcetateAcetoneRT4~90[6]

Note: Yields are approximate and can vary significantly based on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for Acylation using an Acyl Chloride
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq).[7] Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05-1.2 eq), either neat or as a solution in the reaction solvent, to the stirred mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting amidoxime is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: General Procedure for Acylation using a Carboxylic Acid and EDC
  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), the amidoxime (1.0-1.2 eq), and a coupling additive such as HOBt (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 eq).

  • EDC Addition: Cool the mixture to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting O-acyl amidoxime by flash column chromatography or crystallization.

Visualizations

experimental_workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amidoxime Amidoxime Reaction_Vessel Reaction at Controlled Temperature (0°C to RT) Amidoxime->Reaction_Vessel Acylating_Agent Acylating Agent (Acyl Chloride or Carboxylic Acid + Coupling Agent) Acylating_Agent->Reaction_Vessel Base Base (e.g., TEA, DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, DMF) Solvent->Reaction_Vessel Quench Quench Reaction Reaction_Vessel->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography or Crystallization) Drying->Purification Product Pure O-Acyl Amidoxime Purification->Product

Caption: General experimental workflow for the acylation of amidoximes.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of O-Acyl Amidoxime Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Product_Decomposition Product Decomposition Start->Product_Decomposition Side_Reactions Side Reactions Start->Side_Reactions Reagent_Issues Reagent Issues Start->Reagent_Issues Increase_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time_Temp Slow kinetics Change_Reagents Change Base/ Coupling Agent Incomplete_Reaction->Change_Reagents Ineffective reagents Mild_Workup Milder Work-up/ Purification Product_Decomposition->Mild_Workup Optimize_Conditions Optimize Conditions (Solvent, Stoichiometry) Side_Reactions->Optimize_Conditions Check_Purity Check Reagent Purity & Anhydrous Conditions Reagent_Issues->Check_Purity

Caption: A logic tree for troubleshooting low yields in amidoxime acylation.

References

Technical Support Center: Optimizing Nucleophilic Substitution on the Chloromethyl Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic substitution reactions on chloromethyl groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

Answer:

Low conversion is a common issue that can often be resolved by systematically evaluating the core components of your reaction.[1] The primary factors to consider are the nucleophile, substrate, leaving group, solvent, and temperature.[1] A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting_Low_Conversion start Start: Low Sₙ2 Conversion reagent_quality Verify Reagent Quality (Purity, Activity) start->reagent_quality reagent_quality->reagent_quality nucleophile_strength Is the Nucleophile Strong Enough? reagent_quality->nucleophile_strength Reagents OK nucleophile_strength->nucleophile_strength solvent_choice Optimize Solvent (Polar Aprotic?) nucleophile_strength->solvent_choice Yes temperature Increase Temperature solvent_choice->temperature Optimized concentration Increase Reactant Concentration temperature->concentration Optimized success Successful Reaction concentration->success Optimized

Caption: Troubleshooting workflow for low Sₙ2 reaction yield.

Step-by-Step Troubleshooting:

  • Reagent Quality: Confirm the purity and activity of your starting materials, including the chloromethyl compound and the nucleophile. Ensure solvents are anhydrous if the reaction is moisture-sensitive.[1]

  • Nucleophile Strength: The chloromethyl group is a primary electrophile, favoring an Sₙ2 mechanism which requires a strong nucleophile.[2][3] Weakly nucleophilic species will result in slow or incomplete reactions. Negatively charged nucleophiles are generally more potent than their neutral counterparts.[4][5]

  • Solvent Selection: For Sₙ2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of a salt-based nucleophile, leaving the anionic nucleophile "naked" and more reactive.[2][6] Protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.[2][7]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate.[8] However, be cautious, as excessively high temperatures can favor elimination (E2) side reactions, especially if your nucleophile is also a strong base.[1][9]

  • Concentration: According to the Sₙ2 rate law (Rate = k[Substrate][Nucleophile]), the reaction rate is dependent on the concentration of both reactants.[10] Increasing the concentration of either the substrate or the nucleophile can accelerate the reaction.

Question 2: I am observing significant amounts of an elimination byproduct. How can I favor substitution?

Answer:

The competition between substitution (Sₙ2) and elimination (E2) is a key challenge. Several factors can be adjusted to favor the desired substitution pathway.

  • Nucleophile/Base Character: Use a nucleophile with high nucleophilicity but low basicity. For example, halides (I⁻, Br⁻) and azide (N₃⁻) are excellent nucleophiles but relatively weak bases. Strongly basic and sterically hindered nucleophiles (e.g., tert-butoxide) will favor elimination.

  • Temperature: Elimination reactions are generally favored at higher temperatures because they are more entropically favored (more molecules are produced).[1] Running the reaction at a lower temperature can often minimize the E2 byproduct.[9][11]

  • Solvent: While polar aprotic solvents are ideal for Sₙ2 reactions, ensure the chosen solvent doesn't inadvertently promote elimination.

Question 3: The reaction is proceeding very slowly. How can I increase the rate?

Answer:

A slow reaction rate is typically due to a low activation energy barrier. Consider the following to accelerate your reaction:

  • Improve the Leaving Group: While the chloride of a chloromethyl group is a reasonably good leaving group, it is not the best. The reactivity order for halogen leaving groups is I > Br > Cl > F.[12] If your synthesis allows, starting with the corresponding bromomethyl or iodomethyl analogue will significantly increase the reaction rate.

  • Choose a More Powerful Nucleophile: The rate of an Sₙ2 reaction is directly proportional to the strength of the nucleophile.[13] Refer to the tables below for a comparison of nucleophile strengths.

  • Select an Optimal Solvent: As mentioned, polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices for Sₙ2 reactions as they enhance the reactivity of the nucleophile.[2]

  • Increase the Temperature: Cautiously increasing the temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions.[8] Monitor for byproduct formation.

Frequently Asked Questions (FAQs)

What are the key factors to consider when choosing between an Sₙ1 and Sₙ2 pathway for a substitution reaction?

The chloromethyl group is a primary substrate, which strongly favors the Sₙ2 mechanism due to minimal steric hindrance and the high instability of a primary carbocation that would be required for an Sₙ1 pathway.[2][3][14] The decision between Sₙ1 and Sₙ2 becomes critical for secondary and tertiary substrates.

SN1_vs_SN2 substrate Substrate Structure? primary Primary (e.g., Chloromethyl) or Methyl substrate->primary secondary Secondary substrate->secondary tertiary Tertiary substrate->tertiary sn2_path Sₙ2 Pathway Favored primary->sn2_path competition Competition (Sₙ1 / Sₙ2) secondary->competition sn1_path Sₙ1 Pathway Favored tertiary->sn1_path nucleophile Nucleophile? competition->nucleophile nucleophile->sn1_path Weak solvent Solvent? nucleophile->solvent Strong solvent->sn2_path Polar Aprotic solvent->sn1_path Polar Protic

Caption: Decision workflow for Sₙ1 vs. Sₙ2 reaction pathways.

How do I select the optimal solvent for my reaction?

Solvent choice is critical for controlling reaction pathways and rates.

  • Sₙ2 Reactions (Recommended for Chloromethyl Groups): Use polar aprotic solvents . These solvents possess dipoles to dissolve ionic nucleophiles but lack acidic protons, so they do not solvate the nucleophile as strongly.[2][6] This leaves the nucleophile more reactive.

  • Sₙ1 Reactions: Use polar protic solvents (e.g., water, ethanol). These solvents excel at stabilizing both the carbocation intermediate and the anionic leaving group through hydrogen bonding, which is crucial for the rate-determining ionization step.[6][15]

What defines a "good" nucleophile versus a "good" leaving group?

These two properties are fundamentally related to basicity.

  • Nucleophilicity: Refers to the kinetic reactivity of a species—how fast it attacks an electrophile. Strong nucleophiles are often, but not always, strong bases. Key trends include:

    • Charge: A negatively charged species is a stronger nucleophile than its neutral conjugate acid (e.g., OH⁻ > H₂O).[4][5]

    • Periodic Trend (Row): Nucleophilicity decreases across a row as electronegativity increases.[4]

    • Periodic Trend (Group): In polar protic solvents, nucleophilicity increases down a group (I⁻ > Br⁻ > Cl⁻ > F⁻) as larger ions are less tightly solvated.[4][5] In polar aprotic solvents, this trend is reversed.

  • Leaving Group Ability: This is related to the stability of the group after it has departed with the electron pair. Good leaving groups are weak bases because they can stabilize the negative charge.[12][16] Therefore, the conjugate bases of strong acids (e.g., I⁻, Br⁻, TsO⁻) are excellent leaving groups.[16]

Data Presentation

Table 1: Relative Rate of Sₙ2 Reaction in Different Solvents
Solvent TypeExample SolventsRelative RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh Solvates the cation, leaving a highly reactive "naked" anion nucleophile.[2][6]
Polar Protic Water, Ethanol, MethanolLow Strongly solvates the anion nucleophile via hydrogen bonding, reducing its reactivity.[6][15]
Nonpolar Hexane, TolueneVery Low Reactants (especially ionic nucleophiles) often have poor solubility.
Table 2: Relative Strength of Common Nucleophiles for Sₙ2 Reactions
StrengthExamplesNotes
Very Good I⁻, HS⁻, RS⁻Highly polarizable and/or weakly solvated.
Good Br⁻, OH⁻, RO⁻, CN⁻, N₃⁻Commonly used and effective for Sₙ2 on primary substrates.[4]
Fair NH₃, Cl⁻, RCO₂⁻Can be effective, but may require longer reaction times or heat.
Weak / Poor H₂O, ROH, F⁻Generally not effective for Sₙ2 reactions. F⁻ is a poor leaving group due to strong C-F bond strength.[16]
Table 3: Comparison of Leaving Group Ability
Leaving GroupConjugate AcidpKa of AcidLeaving Group AbilityRationale
Iodide (I⁻)HI-10Excellent Very weak base, highly stable anion.[12]
Bromide (Br⁻)HBr-9Excellent Very weak base.
Tosylate (TsO⁻)TsOH-2.8Excellent Charge is delocalized by resonance.[12]
Chloride (Cl⁻)HCl-7Good A good, commonly used leaving group.
Fluoride (F⁻)HF3.2Poor Stronger base; forms a very strong C-F bond.[16]
Hydroxide (OH⁻)H₂O15.7Very Poor Strong base; must be protonated to leave as H₂O.[16][17]

Experimental Protocols

General Protocol for Nucleophilic Substitution on a Chloromethyl Compound

This protocol outlines a general approach for the reaction between a chloromethyl-substituted aromatic/heterocyclic compound and a generic sodium salt nucleophile (Na-Nuc) in a polar aprotic solvent.

1. Reagent Preparation:

  • Ensure the chloromethyl substrate is pure.

  • Use anhydrous, high-purity N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Ensure the nucleophile salt (e.g., NaN₃, NaCN) is anhydrous and finely powdered to maximize surface area.[18]

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the chloromethyl substrate (1.0 eq) in the chosen anhydrous polar aprotic solvent (e.g., DMF).

  • Add the nucleophile salt (1.1–1.2 eq) to the solution.[18] Using a slight excess of the nucleophile helps drive the reaction to completion.

  • Stir the mixture at room temperature or heat as required (e.g., 50-80 °C).[18] The optimal temperature will depend on the reactivity of the specific nucleophile and substrate.

3. Reaction Monitoring:

  • Monitor the reaction progress periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC).[1]

  • Use an appropriate eluent system to achieve good separation between the starting material and the product. Visualize spots using UV light and/or a suitable staining agent.

  • The reaction is complete when the starting material spot is no longer visible on the TLC plate.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product and dissolve the inorganic salts.[18]

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[1]

  • Combine the organic layers, wash with brine to remove residual water and DMF/DMSO, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure substituted product.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents setup Combine Substrate & Nucleophile in Solvent under N₂ prep_reagents->setup stir Stir at Optimal Temperature setup->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with Water & Extract monitor->quench Reaction Complete dry Dry & Concentrate Organic Layers quench->dry purify Purify (e.g., Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

References

Technical Support Center: Purity Assessment of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical methods used in the purity assessment of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary techniques for purity assessment include High-Performance Liquid Chromatography (HPLC) for separating and quantifying impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and by-products, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination. Additionally, Karl Fischer titration is essential for measuring water content, which is a critical purity parameter.[1][2][3][4][5]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages of the synthesis and purification process. Common sources include unreacted starting materials, by-products from side reactions, residual solvents, and degradation products. For oxadiazole synthesis, common by-products can arise from incomplete cyclization or side reactions of the chloromethyl group.[6][7][8][9]

Q3: How can I accurately determine the water content in my sample?

A3: Karl Fischer titration is the gold standard for determining water content in pharmaceutical substances.[1][2][10][11][12] It is a highly specific and precise method. Both volumetric and coulometric Karl Fischer titration can be used, depending on the expected water content. Coulometric titration is more suitable for trace amounts of water.[10][12]

Q4: Can I use spectroscopic methods for routine purity checks?

A4: While techniques like UV-Vis and FTIR spectroscopy can be used for identity confirmation against a reference standard, they are generally not sufficient for purity assessment on their own as they may not be able to detect all potential impurities, especially those that are structurally similar to the main compound.[5] However, they are valuable complementary techniques.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue 1: Peak Tailing for the Main Analyte Peak

  • Possible Causes:

    • Secondary Interactions: Interaction of the basic nitrogen atoms in the oxadiazole ring with acidic silanol groups on the silica-based column.[13]

    • Column Overload: Injecting too concentrated a sample.[14][15]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[13][16]

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase.

  • Solutions:

    • Use an end-capped HPLC column or a column specifically designed for basic compounds.

    • Add a competitive amine (e.g., triethylamine) to the mobile phase to mask the active silanol groups.

    • Reduce the injection volume or dilute the sample.

    • Adjust the mobile phase pH to suppress the ionization of the analyte.

    • Flush the column with a strong solvent or replace it if it's old or has been used extensively.

Issue 2: Ghost Peaks Appearing in the Chromatogram

  • Possible Causes:

    • Contaminated Mobile Phase or Solvents: Impurities in the solvents used for the mobile phase or sample preparation.[15][16]

    • Carryover from Previous Injections: Residual sample remaining in the injector or column.[16]

    • Degradation of the Sample in the Autosampler: The compound may be unstable in the sample solvent over time.

  • Solutions:

    • Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

    • Implement a robust needle wash program in the autosampler method.

    • Run blank injections (injecting only the mobile phase) to confirm the source of the ghost peaks.

    • Assess the stability of the compound in the chosen sample solvent and, if necessary, use a different solvent or keep the sample tray cooled.

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue 1: Poor Peak Shape or Broadening

  • Possible Causes:

    • Inappropriate Injection Temperature: The injection port temperature may be too low for efficient volatilization or too high, causing degradation.

    • Column Contamination: Buildup of non-volatile residues at the head of the column.

    • Carrier Gas Flow Rate Issues: An incorrect or fluctuating flow rate can lead to peak broadening.

  • Solutions:

    • Optimize the injector temperature. A starting point could be 250 °C.

    • Trim the first few centimeters of the column or replace the inlet liner.

    • Check for leaks in the gas lines and ensure a constant and appropriate carrier gas flow rate.

Issue 2: Inconsistent Mass Spectra

  • Possible Causes:

    • Source Contamination: The ion source of the mass spectrometer may be dirty.

    • Air Leaks in the System: Leaks can lead to unwanted ionization and background noise.

    • Co-eluting Impurities: An impurity with a similar retention time may be interfering with the mass spectrum of the main peak.

  • Solutions:

    • Clean the ion source according to the manufacturer's instructions.

    • Perform a leak check of the GC-MS system.

    • Improve chromatographic separation by optimizing the temperature program or using a longer column.

Data Presentation

Table 1: Typical HPLC Method Parameters for Purity Assessment

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Gradient 30% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 230 nm

Table 2: Typical GC-MS Method Parameters for Impurity Profiling

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Mass Range 40-300 amu

Experimental Protocols

Protocol 1: Purity Determination by HPLC
  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with Acetonitrile:Water (1:1) to get a concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the test sample and prepare as described for the standard.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes.

    • Inject the standard and sample solutions according to the parameters in Table 1.

  • Data Analysis:

    • Calculate the percentage purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Account for the areas of all impurity peaks.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean vial.[17]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons between scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the certified purity of the internal standard.[17]

Visualizations

Experimental_Workflow_Purity_Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Results Sample 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution KFT Karl Fischer Titration Sample->KFT Standard Reference Standard Standard->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Purity_Calc Purity Calculation (%) HPLC->Purity_Calc Impurity_Profile Impurity Identification & Quantification GCMS->Impurity_Profile qNMR->Purity_Calc Water_Content Water Content (%) KFT->Water_Content Final_Report Certificate of Analysis Purity_Calc->Final_Report Impurity_Profile->Final_Report Water_Content->Final_Report

Caption: Workflow for the purity assessment of this compound.

HPLC_Troubleshooting_Logic Start Poor Peak Shape in HPLC Check_Tailing Is there Peak Tailing? Start->Check_Tailing Check_Broadening Are Peaks Broad? Check_Tailing->Check_Broadening No Tailing_Solutions Solutions for Tailing: - Use end-capped column - Adjust mobile phase pH - Reduce sample concentration Check_Tailing->Tailing_Solutions Yes Check_Ghost Are there Ghost Peaks? Check_Broadening->Check_Ghost No Broadening_Solutions Solutions for Broadening: - Check for column voids - Optimize flow rate - Ensure proper solvent mixing Check_Broadening->Broadening_Solutions Yes Ghost_Solutions Solutions for Ghost Peaks: - Use high-purity solvents - Implement needle wash - Run blank injections Check_Ghost->Ghost_Solutions Yes Good_Peak Good Peak Shape Check_Ghost->Good_Peak No Tailing_Solutions->Good_Peak Broadening_Solutions->Good_Peak Ghost_Solutions->Good_Peak

Caption: Troubleshooting logic for common HPLC peak shape issues.

References

Technical Support Center: Cyclodehydration of O-acylamidoximes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclodehydration of O-acylamidoximes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the synthesis of 1,2,4-oxadiazoles.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low or No Yield of 1,2,4-Oxadiazole Incomplete reaction: The cyclodehydration may not have proceeded to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction time. - If using room temperature conditions, gentle heating may be beneficial. For thermally promoted cyclizations, ensure the optimal temperature is reached.[1]
Hydrolysis of the O-acylamidoxime intermediate: The starting material is susceptible to hydrolysis, especially in the presence of water, reverting it back to the amidoxime.[1][2]- Use anhydrous (dry) solvents and reagents.[1][2] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1] - The MOH/DMSO system has been shown to be effective in minimizing hydrolysis compared to other solvent systems.[1][3]
Insufficiently strong cyclization conditions: The energy barrier for the cyclization may not be overcome.- Increase the reaction temperature. - Switch to a more potent cyclization agent or system, such as a superbase system (e.g., NaOH/DMSO or KOH/DMSO) or TBAF in dry THF.[2][4]
Formation of Significant Side Products Hydrolysis of O-acylamidoxime: A major side product with a mass corresponding to the hydrolyzed O-acylamidoxime may be observed.- Ensure strictly anhydrous conditions.[2] - In a one-pot synthesis, ensure the initial acylation of the amidoxime is complete before initiating cyclization.[1]
Boulton-Katritzky Rearrangement: 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo thermal or acid/moisture-catalyzed rearrangement to other heterocycles.[2][5]- Use neutral, anhydrous conditions for workup and purification.[2] - Store the final compound in a dry environment.[2]
Polymerization: O-acylamidoximes containing terminal double bonds may undergo anionic polymerization, especially in the presence of strong bases like KOH.[4]- Consider using milder bases or protecting the alkene functionality if possible.
Reaction Fails to Initiate Poor solubility of starting materials: The O-acylamidoxime may not be sufficiently soluble in the chosen solvent.- Select a solvent in which the starting material is more soluble. Aprotic solvents like DMF, THF, DCM, and MeCN are generally good choices for base-catalyzed cyclizations.[2]
Inactive reagents: The base or other reagents may have degraded.- Use fresh, high-quality reagents. Ensure bases are properly stored to prevent decomposition or absorption of moisture.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclodehydration of O-acylamidoximes?

A1: The most accepted mechanism is a base-induced intramolecular cyclodehydration. The process begins with the deprotonation of the O-acylamidoxime. This is followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon. Finally, the elimination of a water molecule leads to the formation of the stable 1,2,4-oxadiazole ring.[1]

Q2: Should I use a one-pot or a two-step procedure for my synthesis?

A2: The choice depends on your specific substrate and experimental goals.[1]

  • Two-Step Procedure: This involves the synthesis and isolation of the O-acylamidoxime intermediate before the final cyclization step. This approach allows for the purification of the intermediate, which can lead to a cleaner final product. However, it is more time and labor-intensive.[1][4]

  • One-Pot Procedure: This method combines the acylation of the amidoxime and the subsequent cyclization in a single reaction vessel without isolating the intermediate. This is more time and resource-efficient.[1][4]

Q3: What are the most effective reaction conditions for the cyclodehydration step?

A3: Several highly effective methods have been developed. The choice of conditions can depend on the substrate's sensitivity and the desired reaction time.

Method Reagents/Conditions Typical Reaction Time Yields Notes
Superbase System Powdered MOH (M=Li, Na, K) in anhydrous DMSO10-20 minutesUp to 98%Mild, room temperature conditions and a simple work-up procedure.[3]
TBAF Catalysis TBAF in anhydrous THF1-16 hours97-99%Mild conditions (0 °C to room temperature) and a relatively simple work-up.[1][4]
Thermal Conditions Reflux in a high-boiling solvent (e.g., toluene, xylene)VariesSubstrate-dependentMay be necessary for less reactive substrates but can lead to side reactions like the Boulton-Katritzky rearrangement.[2]
Microwave Irradiation Silica-supported O-acylamidoxime10-30 minutesGood to excellentCan significantly reduce reaction times.[2][6]

Q4: My starting material has sensitive functional groups. What conditions should I use?

A4: For thermosensitive functional groups, room temperature methods are preferable. The use of TBAF in THF or a superbase system like NaOH/DMSO allows for efficient cyclization at ambient temperatures, preserving the integrity of such groups.[4]

Q5: What are the key safety precautions for this reaction?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Many of the bases used, such as KOH and NaOH, are corrosive and should be handled with care. Solvents like DMSO and THF have specific handling requirements; consult the Safety Data Sheet (SDS) for each reagent before use.[1]

Experimental Protocols

Protocol 1: Cyclodehydration using MOH in DMSO (Superbase System)

This protocol is adapted from Baykov et al. (2016).[3]

  • To a solution of the O-acylamidoxime (1.0 mmol) in anhydrous DMSO (5 mL), add powdered alkali metal hydroxide (e.g., NaOH or KOH, 1.1 mmol).[1]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 10-20 minutes).[3]

  • Upon completion, pour the reaction mixture into cold water (20 mL).[1]

  • If a precipitate forms, collect the solid product by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Cyclodehydration using TBAF in THF

This protocol is based on the method described by Sharifi et al.

  • Dissolve the O-acylamidoxime (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere.[1]

  • Add a solution of TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise to the stirred solution at room temperature.[1]

  • Continue stirring and monitor the reaction by TLC. Reaction times can range from 1 to 16 hours depending on the substrate.[1]

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous ammonium chloride solution (15 mL).[1]

  • Extract the mixture with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.[1]

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclodehydration cluster_product Final Product Amidoxime Amidoxime O_Acylamidoxime O-Acylamidoxime Intermediate Amidoxime->O_Acylamidoxime AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Ester) AcylatingAgent->O_Acylamidoxime Cyclization Base-induced Intramolecular Cyclization O_Acylamidoxime->Cyclization - H2O Oxadiazole 1,2,4-Oxadiazole Cyclization->Oxadiazole

General workflow for the two-step synthesis of 1,2,4-oxadiazoles.

G Start Low Yield of 1,2,4-Oxadiazole CheckCompletion Check Reaction Completion (TLC/LC-MS) Start->CheckCompletion Incomplete Incomplete CheckCompletion->Incomplete No Complete Complete CheckCompletion->Complete Yes IncreaseTime Increase Reaction Time or Temperature Incomplete->IncreaseTime CheckConditions Evaluate Reaction Conditions Complete->CheckConditions Anhydrous Are Conditions Anhydrous? CheckConditions->Anhydrous YesAnhydrous Yes Anhydrous->YesAnhydrous Yes NoAnhydrous No Anhydrous->NoAnhydrous No BaseStrength Is the Base Strong Enough? YesAnhydrous->BaseStrength UseDry Use Anhydrous Solvents/Reagents & Inert Atmosphere NoAnhydrous->UseDry YesBase Yes BaseStrength->YesBase Yes NoBase No BaseStrength->NoBase No CheckSideProducts Analyze for Side Products (NMR/MS) YesBase->CheckSideProducts StrongerBase Switch to Stronger Base (e.g., MOH/DMSO, TBAF) NoBase->StrongerBase

Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Scale-Up Synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the scale-up synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. It includes frequently asked questions, troubleshooting advice, a representative experimental protocol, and process diagrams.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acylating agent, followed by cyclodehydration.[1][2] For the target molecule, this typically involves the acylation of acetamidoxime with a chloroacetyl derivative (like chloroacetyl chloride or chloroacetic anhydride) to form an O-acylamidoxime intermediate, which then undergoes thermally or chemically induced cyclization. One-pot procedures where the intermediate is not isolated are often preferred for scale-up operations to improve process efficiency.[3]

Q2: What are the critical safety considerations for the scale-up of this synthesis?

A2: The primary safety concern is the potential for thermal runaway, especially during the acylation step, which is often exothermic. Acetamidoxime and its O-acylated intermediates can be thermally unstable.[4] It is crucial to have a reactor with adequate cooling capacity and to control the addition rate of the acylating agent to maintain the desired reaction temperature. Operations should be conducted in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE), as chloroacetylating agents are corrosive and lachrymatory.

Q3: How can the purity of this compound be improved during scale-up?

A3: Achieving high purity on a large scale begins with using high-purity starting materials. During the work-up, a controlled aqueous quench can help remove inorganic byproducts. The crude product can then be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system. For large-scale operations, thorough washing of the isolated product is essential to remove residual impurities.[4]

Q4: Which factors have the most significant impact on the reaction yield?

A4: Several factors critically influence the final yield. The choice of base and solvent is important for promoting the reaction and minimizing side products.[4] Precise temperature control throughout the reaction is vital to prevent the decomposition of intermediates.[4] The stoichiometry and the rate of addition of the acylating agent must be carefully controlled to manage the reaction exotherm and prevent the formation of impurities. Finally, an optimized work-up and isolation procedure is necessary to minimize product loss.

Synthesis and Troubleshooting

The synthesis of this compound typically proceeds via the formation of an O-acylamidoxime intermediate, followed by cyclodehydration.

Representative Synthetic Pathway

General Synthesis of this compound Acetamidoxime Acetamidoxime Intermediate O-(chloroacetyl)acetamidoxime (Intermediate) Acetamidoxime->Intermediate Acylation (Base, Solvent) Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Product This compound Intermediate->Product Cyclodehydration (Heat or Dehydrating Agent)

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or Inconsistent Yield 1. Impure starting materials. 2. Inefficient base or incorrect stoichiometry. 3. Poor temperature control leading to side reactions or decomposition. 4. Product loss during work-up or isolation.1. Ensure the purity of acetamidoxime and chloroacetyl chloride. 2. Screen different bases (e.g., pyridine, triethylamine, sodium carbonate) and verify molar equivalents. 3. Maintain strict temperature control, especially during the addition of chloroacetyl chloride. Consider a slower addition rate. 4. Optimize extraction and purification steps. Ensure the pH is appropriate during aqueous washes.
Product Fails Purity Specifications 1. Incomplete reaction. 2. Formation of byproducts from side reactions (e.g., di-acylated amidoxime). 3. Ineffective purification method.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Maintain strict temperature control. Ensure anhydrous conditions if necessary. 3. Test different recrystallization solvents or consider fractional distillation under reduced pressure.
Difficulty Isolating the Product 1. The product is an oil and does not solidify. 2. The product is too soluble in the chosen work-up or recrystallization solvents.1. Attempt purification by column chromatography or vacuum distillation. 2. Use a less polar solvent for extraction and a different solvent system for recrystallization.
Thermal Runaway During Acylation 1. The rate of addition of the acylating agent is too fast. 2. Inadequate cooling capacity for the reactor size.1. Reduce the addition rate of the chloroacetyl chloride. 2. Ensure the cooling system is functioning correctly and is appropriately sized for the reaction scale. Consider diluting the reaction mixture.

Experimental Protocols

Note: The following is a representative, scalable protocol based on common synthetic methods for this class of compounds.[4] It should be optimized for specific equipment and scales.

Representative Scale-Up Synthesis Protocol
  • Reagent Preparation and Reactor Setup:

    • Set up a jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a controlled-dosing pump for liquid addition.

    • Charge the reactor with acetamidoxime (1.0 eq) and a suitable anhydrous solvent (e.g., tetrahydrofuran (THF), 10-15 L/kg of acetamidoxime).

    • Begin stirring and cool the resulting slurry to 0-5°C using the reactor's cooling jacket.

  • Acylation and Cyclization:

    • Slowly add a base (e.g., pyridine, 1.1 eq) to the cooled slurry while maintaining the temperature below 10°C.

    • Using the dosing pump, add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent dropwise over 2-4 hours, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to stir at 10-15°C for an additional 1-2 hours.

    • Slowly warm the mixture to reflux (around 65°C for THF) and maintain for 4-6 hours, or until reaction completion is confirmed by an in-process control (e.g., HPLC, TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any precipitated salts and wash the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution to remove acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • Purify the crude product by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

    • Alternatively, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Process and Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting Workflow for Synthesis cluster_troubleshooting Troubleshooting Start Start Synthesis Reaction_Monitoring Monitor Reaction (TLC/HPLC) Start->Reaction_Monitoring Workup Perform Work-up and Isolation Reaction_Monitoring->Workup Reaction Complete Optimize_Temp Optimize Temperature and Reaction Time Reaction_Monitoring->Optimize_Temp Incomplete Reaction Low_Yield Low Yield? Workup->Low_Yield Purification Purify Product Final_Product Final Product Meets Specs Purification->Final_Product Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Impure_Product->Purification No Optimize_Workup Optimize Work-up/ Purification Impure_Product->Optimize_Workup Yes Check_Reagents->Start Optimize_Workup->Purification

Caption: A logical workflow for troubleshooting the scale-up synthesis of the target compound.

References

Technical Support Center: Managing Thermal Stability of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal stability of 1,3,4-oxadiazole derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful execution of thermal analysis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of the 1,3,4-oxadiazole ring?

A1: The 1,3,4-oxadiazole ring is an aromatic heterocycle known for its high thermal stability.[1][2] Many 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibit excellent thermal and thermal-oxidative stability, with decomposition temperatures often exceeding 330°C.[3] This inherent stability makes the scaffold valuable for applications in thermo-resistant materials and energetic compounds where stability is crucial.[4]

Q2: How do substituents at the 2- and 5-positions affect the thermal stability of the molecule?

A2: Substituents play a critical role in the overall thermal stability.

  • Alkyl Chains: Long alkyl chains can influence stability. For instance, compounds with alkyloxy terminal chains have been shown to be more stable than their acyloxy analogs.[3]

  • Aromatic Groups: Aryl substituents generally contribute to high thermal stability. The rigid-rod structure of 2,5-diphenyl-1,3,4-oxadiazole is noted for its high thermal resilience.[3]

  • Energetic Groups: The introduction of energetic groups, such as nitramines (N-NO₂) or nitro groups, significantly decreases thermal stability. The low bond dissociation energy of the N–NO₂ bond often leads to decomposition at much lower temperatures, sometimes below 150°C.[5][6]

  • Bridging Groups: When multiple oxadiazole rings are linked, the bridging group is critical. Azo bridges (–N=N–) can be a point of initial fragmentation, reducing the overall stability of the molecule.[5]

Q3: What are the primary analytical techniques used to evaluate thermal stability?

A3: The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures, study degradation patterns, and assess thermal stability.[7][8]

  • DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, crystallization, and glass transitions, providing data on phase changes and exothermic or endothermic decomposition processes.[1][2]

Q4: Can the reaction atmosphere affect the decomposition temperature?

A4: Yes, the atmosphere is a critical experimental parameter. Experiments conducted in an inert atmosphere (like nitrogen or helium) will show the inherent thermal stability of the compound. In contrast, an oxidative atmosphere (like air or pure oxygen) can lead to thermal-oxidative degradation, which often occurs at lower temperatures.[3] It is essential to choose the atmosphere that best simulates the intended application or experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and thermal analysis of 1,3,4-oxadiazole derivatives.

Problem 1: My compound decomposes unexpectedly during a high-temperature synthesis step.

  • Possible Cause: The reaction temperature may exceed the thermal decomposition limit of a substituent or an intermediate. Energetic groups (e.g., nitro) or sensitive linkages (e.g., azo) are common culprits.

  • Solution:

    • Assess Stability: Run a preliminary TGA/DSC analysis on your starting materials and key intermediates to determine their decomposition temperatures.

    • Modify Synthesis: If possible, select a synthetic route that avoids high temperatures. Many cyclization methods for forming the 1,3,4-oxadiazole ring proceed under milder conditions using dehydrating agents like POCl₃, PPA, or thionyl chloride.[9][10]

    • Protect Sensitive Groups: If a sensitive functional group is necessary, consider using a protecting group strategy to shield it during the high-temperature step.

Problem 2: The baseline of my TGA or DSC curve is unstable or noisy.

  • Possible Cause: This is often an instrumental or sample preparation issue. Causes can include contamination of the sample pan or balance arm, improper gas flow rate, or environmental factors affecting the instrument.[11]

  • Solution:

    • Clean Components: Ensure the sample pan and the instrument's balance arm are clean. A high-temperature burn-off procedure (without a sample) can often remove residual contaminants.[11]

    • Verify Gas Flow: Check that the purge gas flow rate is stable and within the manufacturer's recommended range. Excessively high or unstable flow can cause baseline fluctuations.[11][12]

    • Sample Packing: Ensure the sample is finely ground and packed evenly in the pan to promote uniform heat transfer.[13]

    • Run a Blank: Perform a run with an empty sample pan to verify the baseline stability of the instrument itself. If the empty pan run is noisy, the issue is likely with the instrument or environment.[13]

Problem 3: My DSC curve shows a broad exotherm instead of a sharp melting point before decomposition.

  • Possible Cause: This can indicate several phenomena, including the decomposition of an amorphous solid, a slow decomposition process that begins before melting, or a reaction with the sample pan or atmosphere.

  • Solution:

    • Combine with TGA: Run a simultaneous TGA analysis. If the exotherm is accompanied by a mass loss, it confirms a decomposition event. If there is no mass loss, it could be a crystallization event or other phase transition.[14]

    • Vary Heating Rate: Perform DSC runs at different heating rates (e.g., 5, 10, and 20 °C/min). Kinetic events like decomposition are often dependent on the heating rate, while thermodynamic transitions like melting are less so. This can help differentiate the processes.

    • Check for Purity: Impurities can cause melting point depression and complex thermal behavior. Verify the purity of your sample using techniques like NMR or chromatography.

Data on Thermal Stability

The thermal stability of 1,3,4-oxadiazole derivatives is highly dependent on their substitution patterns. The following tables summarize decomposition temperature (Tdec) data from the literature to illustrate these relationships.

Table 1: Effect of Energetic and Bridging Groups on Decomposition Temperature (Tdec)

Compound StructureKey FeatureTdec (°C)Reference
1,3,4-Oxadiazole with Polynitropyrazole Substituents (3a)C-C Bridge338
1,3,4-Oxadiazole with Polynitropyrazole Substituents (3b)C-C Bridge368
Tris-1,3,4-oxadiazole with Amino Substituents (4)Amino Groups276[5][6]
Tris-1,3,4-oxadiazole with Nitrimine Substituents (5)Nitrimine (N-NO₂)180[5][6]
Bis-oxadiazole with Methyl Bridge (A3)Methyl Bridge152[5]
Bis-oxadiazole with Azo Bridge (A2)Azo Bridge (–N=N–)< 150[5]
Bis-oxadiazole with N-NO₂ Group (A1)Nitramine (N-NO₂)137[5][6]

Table 2: Thermal Properties of a Series of Tris-1,3,4-Oxadiazole Derivatives

Compound IDKey Functional GroupDecomposition Temperature (Td) (°C)Reference
4 Amino276[5][6]
5 Nitrimine180[5][6]
6 Diammonium Salt192[5][6]
7 Dihydrazinium Salt171.2[5][6]
8 Hydroxylamine Salt204[5][6]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

1. Purpose: To determine the thermal decomposition temperature and degradation profile of a 1,3,4-oxadiazole derivative.

2. Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen (or other desired purge gas)

  • Microbalance

  • Alumina or platinum crucibles

  • Finely powdered sample (5-10 mg)

3. Procedure:

  • Instrument Preparation: Turn on the TGA and the desired purge gas. Set the gas flow rate to a stable value, typically between 20-50 mL/min.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared TGA crucible. Distribute the sample evenly across the bottom of the crucible.

  • Loading: Place the sample crucible onto the TGA's automatic balance mechanism. Place an empty crucible on the reference position if required by the instrument.

  • Method Setup: Program the instrument with the desired temperature profile. A typical dynamic scan for stability assessment is:

    • Equilibrate: Hold at 30°C for 5 minutes to allow the furnace to stabilize.

    • Ramp: Increase the temperature from 30°C to 600°C (or a suitable upper limit) at a constant heating rate of 10°C/min.[4]

    • Gas: Maintain a constant nitrogen atmosphere throughout the run.

  • Run Analysis: Start the experiment and monitor the mass change as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition temperature (Tdec or Td) is often reported as the onset temperature of the major weight loss step or the temperature at 5% or 10% weight loss.

Protocol 2: Differential Scanning Calorimetry (DSC)

1. Purpose: To identify melting points, phase transitions, and exothermic/endothermic decomposition events.

2. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • High-purity nitrogen (or other desired purge gas)

  • Aluminum or copper sample pans and lids

  • Crimping press for sealing pans

  • Microbalance

  • Finely powdered sample (2-5 mg)

3. Procedure:

  • Instrument Preparation: Turn on the DSC and allow it to stabilize. Start the purge gas flow (typically 20-50 mL/min).

  • Sample Preparation: Weigh 2-5 mg of the finely powdered sample into a DSC pan.

  • Encapsulation: Place a lid on the pan and seal it using a crimping press. Ensure the seal is flat and not deformed. Prepare an identical empty, sealed pan to use as a reference.[2]

  • Loading: Place the sealed sample pan and the empty reference pan in their respective positions in the DSC cell.

  • Method Setup: Program the instrument. A typical heat-cool-heat cycle is used to observe melting, crystallization, and glass transitions:

    • Equilibrate: Hold at 25°C for 3 minutes.

    • First Heat: Ramp temperature from 25°C to a temperature just above the expected melting point (or below the known decomposition temperature) at 10°C/min.

    • Cool: Cool the sample back down to 25°C at 10°C/min.

    • Second Heat: Ramp the temperature again at 10°C/min to observe any changes after the initial thermal cycle.

  • Run Analysis: Start the experiment.

  • Data Analysis: Plot the heat flow (W/g) versus temperature. Endothermic events (like melting) will appear as peaks pointing down (by convention), while exothermic events (like decomposition or crystallization) will appear as peaks pointing up. The peak temperature or onset temperature is reported for each event.

Visual Guides

Experimental and Troubleshooting Workflows

G cluster_workflow Experimental Workflow for Thermal Stability Assessment cluster_troubleshooting Troubleshooting Unexpected Thermal Events start Start: Synthesized 1,3,4-Oxadiazole Derivative dsc Run DSC Analysis (10°C/min, N2 atm) start->dsc tga Run TGA Analysis (10°C/min, N2 atm) start->tga analyze Analyze TGA/DSC Data dsc->analyze tga->analyze report Report Td, Tm, and other thermal events analyze->report issue Unexpected TGA weight loss or DSC exotherm detected check_purity Check Sample Purity (NMR, LC-MS) issue->check_purity rerun_tga Rerun TGA/DSC at different heating rates issue->rerun_tga change_atm Rerun TGA in Air vs. N2 issue->change_atm identify Identify cause: Impurity vs. Decomposition vs. Oxidation check_purity->identify rerun_tga->identify change_atm->identify

Caption: Workflow for thermal analysis and troubleshooting.
Proposed Thermal Degradation Pathway

The thermal decomposition of the 1,3,4-oxadiazole ring is believed to proceed via ring cleavage. Based on pyrolysis-gas chromatography-mass spectrometry studies, this process can lead to the formation of stable nitrile compounds and the evolution of carbon dioxide.

G cluster_pathway Proposed Thermal Degradation Pathway of 2,5-Disubstituted 1,3,4-Oxadiazole oxadiazole R'—[1,3,4-Oxadiazole]—R'' transition Heat (Δ) (High Temperature) oxadiazole->transition cleavage Ring Cleavage Intermediate transition->cleavage products R'—C≡N   +   R''—C≡N   +   CO₂ cleavage->products Fragmentation

Caption: Simplified thermal degradation of the 1,3,4-oxadiazole core.

References

Technical Support Center: 1,2,4-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproducts and troubleshooting common issues encountered during the synthesis of 1,2,4-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1,2,4-oxadiazoles?

A1: The two most widely employed methods for synthesizing 1,2,4-oxadiazoles are the reaction of an amidoxime with an acylating agent (such as a carboxylic acid, acyl chloride, or ester) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1][2][3] The amidoxime route is often preferred due to its versatility and avoidance of unstable nitrile oxide intermediates.[3]

Q2: I am observing a significant amount of unreacted starting materials. What could be the cause?

A2: In the amidoxime-based synthesis, remaining starting materials often point to incomplete acylation of the amidoxime or inefficient cyclodehydration of the O-acyl amidoxime intermediate.[4] For the acylation step, ensure your carboxylic acid is properly activated. Using a reliable coupling agent like HATU with a non-nucleophilic base such as DIPEA can be highly effective.[4] For the cyclodehydration step, thermal conditions (refluxing in a high-boiling solvent like toluene or xylene) or the use of strong, non-nucleophilic bases like TBAF in dry THF can promote cyclization.[4]

Q3: My reaction is producing an isomeric byproduct. What could be happening?

A3: You may be observing byproducts from rearrangement reactions. One common issue is the Boulton-Katritzky rearrangement, which can occur in 3,5-substituted 1,2,4-oxadiazoles, particularly under thermal or acidic conditions.[3][4] To minimize this, it is advisable to use neutral, anhydrous conditions for your workup and purification.[4] Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can also rearrange to 1,3,4-oxadiazoles.[3][4]

Q4: In my 1,3-dipolar cycloaddition reaction, the major product appears to be a dimer of the nitrile oxide. How can I favor the desired 1,2,4-oxadiazole?

A4: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing pathway in 1,3-dipolar cycloaddition reactions, especially with unactivated nitriles.[1][2][4] This reaction can be unfavored by using a platinum(IV) catalyst, which can facilitate the desired cycloaddition under milder conditions.[2]

Q5: Can microwave irradiation improve my 1,2,4-oxadiazole synthesis?

A5: Yes, microwave-assisted synthesis has been shown to be effective in producing 3,5-disubstituted 1,2,4-oxadiazoles. This method can significantly shorten reaction times and improve yields, often in solvent-free conditions or with solid-supported reagents like NH4F/Al2O3 or K2CO3.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Oxadiazole Incomplete acylation of the amidoxime.Use effective carboxylic acid activating agents such as HATU, CDI, or T3P.[4][5] Ensure anhydrous reaction conditions.
Inefficient cyclodehydration of the O-acyl amidoxime intermediate.For thermal cyclization, use high-boiling solvents like toluene or xylene.[4] For base-mediated cyclization, employ strong, non-nucleophilic bases like TBAF or superbases (e.g., NaOH/DMSO).[1][4]
Presence of O-Acyl Amidoxime Intermediate in Final Product Incomplete cyclodehydration.Increase reaction temperature or time.[4] Switch to a more potent base for cyclization.[4]
Formation of Isomeric Byproducts Boulton-Katritzky rearrangement (thermal or acid-catalyzed).Maintain neutral pH during workup and purification. Avoid prolonged heating.[4]
Photochemical rearrangement.If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.[4]
Formation of Furoxan Byproduct (in 1,3-Dipolar Cycloaddition) Dimerization of the nitrile oxide intermediate.Use a platinum(IV) catalyst to promote the desired cycloaddition.[2]
Co-elution of Product with Starting Materials or Byproducts Similar polarities of the compounds.Modify the solvent system in your column chromatography. Consider using a different stationary phase. Trituration with a suitable solvent can also help remove impurities.[6]
Product is an Oil and Difficult to Purify Presence of high-boiling solvents (e.g., DMF, DMSO).Use a co-solvent like toluene during evaporation under reduced pressure to form an azeotrope and aid in the removal of high-boiling solvents.[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles using a Superbase Medium

This protocol is adapted for the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[1][7]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Carboxylic Acid Ester (1.2 eq)

  • Powdered Sodium Hydroxide (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Cold Water

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of 1,2,4-Oxadiazoles using Carbonyldiimidazole (CDI) Activation

This method utilizes CDI for both the formation and cyclodehydration of the O-acyl amidoxime intermediate, facilitating a simpler purification process.[8]

Materials:

  • Amidoxime (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous THF or DMF

  • Ethyl Acetate

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the carboxylic acid in anhydrous THF or DMF.

  • Add CDI portion-wise and stir the mixture at room temperature for 1 hour, or until CO2 evolution ceases.

  • Add the amidoxime to the reaction mixture and stir at room temperature for 2-4 hours.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the cyclization by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials (Amidoxime, Carboxylic Acid/Ester) reaction Reaction (e.g., CDI activation or Superbase) start->reaction quench Quenching (e.g., with water) reaction->quench extraction Extraction (e.g., with Ethyl Acetate) quench->extraction drying Drying (e.g., with Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product Pure 1,2,4-Oxadiazole chromatography->product

Caption: General experimental workflow for 1,2,4-oxadiazole synthesis.

byproduct_pathways cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways cluster_cycloaddition 1,3-Dipolar Cycloaddition A Amidoxime + Activated Carboxylic Acid B O-Acyl Amidoxime Intermediate A->B Acylation D Unreacted Starting Materials A->D Incomplete Reaction C Desired 1,2,4-Oxadiazole B->C Cyclodehydration E Rearranged Isomer (e.g., via Boulton-Katritzky) C->E Heat/Acid F Nitrile Oxide Dimer (Furoxan) G Nitrile Oxide Intermediate G->C Reaction with Nitrile G->F Dimerization

References

Validation & Comparative

Comparison Guide: Characterization of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products derived from 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. This compound serves as a key intermediate for synthesizing a diverse range of molecules, leveraging the reactivity of the chloromethyl group. The 1,2,4-oxadiazole core is a significant pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and maintain biological activity.[1][2][3] This document outlines common reaction pathways, presents characterization data for resulting products, details experimental protocols, and compares the performance of these heterocyclic structures against common alternatives.

Primary Reaction Pathway: Nucleophilic Substitution

The primary route for derivatizing this compound is through nucleophilic substitution at the chloromethyl position. The chlorine atom acts as a good leaving group, allowing for the introduction of various functional groups by reacting with a wide range of nucleophiles, such as amines, thiols, and alcohols.

G start 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole conditions Base Solvent Temp, Time start->conditions nucleophile Nucleophile (Nu-H) (e.g., R-SH, R-NH2) nucleophile->conditions product Substituted Product (3-(Nu-methyl)-5-methyl- 1,2,4-oxadiazole) byproduct HCl product->byproduct      + conditions->product

Figure 1. General workflow for nucleophilic substitution.

Characterization of Reaction Products

Product ClassRepresentative StructureReaction Yield (%)Key Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS)
Thioethers 3-Aryl-5-(alkylthiomethyl)-1,2,4-oxadiazoleGood yields reported[1]Characterized by FTIR, ¹H NMR, ¹³C NMR, and HRMS.[1] Specific shifts depend on the aryl and alkyl substituents.
Piperazine Derivatives 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol81% (optimized)[4]¹H NMR (CDCl₃): Signals for the oxadiazole, piperazine, and aryl protons.[5] ¹³C NMR (CDCl₃): Resonances for all unique carbons in the structure.[5] HRMS (ESI): Calculated and found m/z values confirm the molecular formula.[5]
Oxadiazinone Derivatives Methyl 2-(5-oxo-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetate48%[6]¹H NMR (CDCl₃): δ 8.92 (s, 1H), 7.72 (d, 2H), 7.56–7.44 (m, 3H), 4.75 (dd, 1H), 3.73 (s, 3H), 3.10 (dd, 1H), 2.90 (dd, 1H).[6] ¹³C NMR (CDCl₃): δ 170.5, 167.0, 152.5, 131.9, 129.6, 129.3, 127.4, 72.8, 52.5, 33.4.[6] HRMS (ESI): [M+Na]⁺ calcd. for C₁₂H₁₂N₂NaO₄ 271.0689; found 271.0681.[6]

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives are provided below.

Protocol 1: Synthesis of Piperazine Derivatives [4][7]

This protocol describes the reaction of a chloromethyl-oxadiazole with an arylpiperazine.

  • Reaction Setup: To a solution of the chloromethyl-oxadiazole derivative (1.0 equiv) in Tetrahydrofuran (THF), add the desired arylpiperazine derivative (1.1 equiv).

  • Base Addition: Add pyridine (3.0 equiv) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in heptane (e.g., 0-40%).

Protocol 2: Synthesis of Thioether Derivatives [1]

This is a two-step procedure for synthesizing thioethers from a chloromethyl-oxadiazole.

  • Step A: Synthesis of Thiocyanate Intermediate

    • Reaction Setup: In a suitable flask, dissolve the 3-aryl-5-chloromethyl-1,2,4-oxadiazole compound in triethylene glycol.

    • Reagent Addition: Add ammonium thiocyanate (NH₄SCN).

    • Reaction Conditions: Heat the mixture to 60 °C and stir until the reaction is complete.

    • Isolation: Isolate the corresponding thiocyanate derivative, which is obtained in good yields.

  • Step B: Synthesis of Thioether

    • Reaction Setup: React the 5-thiocyanato-3-aryl-1,2,4-oxadiazole intermediate from Step A with a secondary or tertiary alcohol.

    • Reaction Conditions: Conduct the reaction under solvent-free conditions at 60 °C for 10–30 minutes.

    • Purification: Purify the resulting thioether derivative using appropriate methods (e.g., chromatography or recrystallization).

    • Characterization: Characterize the final product using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and HRMS.[1]

Performance Comparison: 1,2,4-Oxadiazoles vs. Bioisosteric Alternatives

In drug development, the 1,2,4-oxadiazole ring is a highly valued scaffold primarily because it serves as a bioisostere for amides and esters.[1] Bioisosterism involves substituting a functional group with another that retains similar biological activity.

  • Metabolic Stability: Esters are susceptible to hydrolysis by esterase enzymes in the body, leading to rapid metabolism and clearance. The 1,2,4-oxadiazole ring is chemically robust and resistant to such enzymatic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life.[1]

  • Receptor Interaction: Like amides and esters, the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, allowing them to mimic the key interactions of the native functional groups with biological targets.[1]

  • Physicochemical Properties: The introduction of the oxadiazole ring can modulate properties like lipophilicity, polarity, and molecular geometry, providing a tool for fine-tuning the drug-like characteristics of a lead compound.

Biological Activity and Potential Signaling Pathways

Derivatives of 1,2,4-oxadiazole exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory effects.[1][8] For instance, novel 1,2,4-oxadiazole thioether derivatives have been shown to be potent inhibitors of enzymes like xanthine oxidase (XO) and acetylcholinesterase (AChE).[1]

G cluster_0 Enzymatic Reaction Enzyme Enzyme (e.g., AChE) Product Product (e.g., Choline + Acetate) Enzyme->Product Catalysis Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme Inhibitor 1,2,4-Oxadiazole Derivative Blocked Inhibition Inhibitor->Blocked Blocked->Enzyme

Figure 2. Inhibition of an enzyme by a 1,2,4-oxadiazole derivative.

The ability to easily synthesize a library of compounds from this compound allows for extensive structure-activity relationship (SAR) studies. By modifying the nucleophile attached to the methylene bridge, researchers can optimize potency, selectivity, and pharmacokinetic properties for a desired biological target. The inherent stability and versatile chemistry make this scaffold a valuable starting point for discovering novel therapeutic agents.

References

A Comparative Guide to the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties. This guide provides a comparative analysis of key synthetic methodologies for 3,5-disubstituted 1,2,4-oxadiazoles, offering researchers, scientists, and drug development professionals a comprehensive resource to select the most suitable method for their specific needs. The comparison is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation.

Comparative Analysis of Synthetic Methods

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through various strategies, each with its own set of advantages and limitations. The most common approaches include the classical two-step synthesis from amidoximes and acylating agents, and more contemporary one-pot methodologies that offer increased efficiency. Factors such as substrate scope, reaction conditions, yield, and reaction time are critical in determining the optimal synthetic route.

Data Presentation

The following table summarizes the quantitative data for four prominent synthetic methods, providing a clear comparison of their performance.

Synthesis MethodKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Classical Two-Step Synthesis Amidoxime, Acyl Chloride, Base (e.g., Pyridine)1–16 hRoom Temp. to Reflux60–95%High yields, well-established, broad substrate scope.Requires pre-synthesis and isolation of amidoximes, multi-step process.[1]
One-Pot Microwave-Assisted Synthesis Carboxylic Acid, Amidoxime, HBTU, PS-BEMP15 min160 °C (Microwave)80–95%Extremely short reaction times, high yields, streamlined process.[2]Requires specialized microwave equipment, coupling agent can be expensive.
One-Pot Superbase-Mediated Synthesis Amidoxime, Carboxylic Acid Ester, NaOH4–24 hRoom Temperature11–90%Mild reaction conditions (room temperature), one-pot procedure.[2][3]Variable yields, can have long reaction times.[3][4]
PTSA-ZnCl₂ Catalyzed Synthesis Amidoxime, Organic Nitrile, PTSA, ZnCl₂1–5 h80 °Cup to 94%Mild catalytic conditions, good yields, one-pot.[5][6]Requires a catalyst system, may not be suitable for all substrates.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed above.

Method 1: Classical Two-Step Synthesis from Amidoximes and Acyl Chlorides

This traditional method involves the O-acylation of an amidoxime followed by cyclodehydration.

Step 1: O-acylation of Amidoxime

  • Dissolve the amidoxime (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime.

Step 2: Cyclodehydration

  • Dissolve the purified O-acyl amidoxime in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude 1,2,4-oxadiazole by column chromatography or recrystallization.

Method 2: One-Pot Microwave-Assisted Synthesis from Carboxylic Acids and Amidoximes

This method utilizes microwave heating to accelerate the coupling of carboxylic acids with amidoximes and the subsequent cyclodehydration.[2]

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Amidoxime (1.2 mmol)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 mmol)

  • Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP) (2.4 mmol)

  • Acetonitrile (5 mL)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the carboxylic acid (1.0 mmol), amidoxime (1.2 mmol), HBTU (1.2 mmol), and PS-BEMP (2.4 mmol).

  • Add acetonitrile (5 mL) to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at 160 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the polymer support and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3,5-diaryl-1,2,4-oxadiazole.[2]

Method 3: One-Pot Superbase-Mediated Synthesis

This approach enables the synthesis of 1,2,4-oxadiazoles at room temperature using a superbase system.[2][3]

Materials:

  • Amidoxime (1.0 mmol)

  • Carboxylic acid methyl or ethyl ester (1.1 mmol)

  • Sodium hydroxide (NaOH) powder (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (4 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the amidoxime (1.0 mmol) and the carboxylic acid ester (1.1 mmol) in DMSO (4 mL).

  • Add powdered sodium hydroxide (2.0 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, pour the reaction mixture into cold water (40 mL).

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Method 4: PTSA-ZnCl₂ Catalyzed Synthesis from Amidoximes and Organic Nitriles

This method employs a synergistic catalytic system for the synthesis of 1,2,4-oxadiazoles under mild conditions.[5]

Materials:

  • Amidoxime (1.0 mmol)

  • Organic Nitrile (1.2 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.3 mmol)

  • Zinc chloride (ZnCl₂) (0.3 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction vessel with a condenser

Procedure:

  • To a solution of the amidoxime (1.0 mmol) and the organic nitrile (1.2 mmol) in DMF (5 mL), add p-toluenesulfonic acid monohydrate (0.3 mmol) and anhydrous ZnCl₂ (0.3 mmol).

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 1-5 hours, with the reaction progress monitored by TLC.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Mandatory Visualization

The following diagrams illustrate the general synthetic workflow and a decision-making guide for selecting an appropriate synthesis method.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product Nitrile Nitrile (R1-CN) Amidoxime Amidoxime (R1-C(=NOH)NH2) Nitrile->Amidoxime + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Carboxylic_Acid_Derivative Carboxylic Acid Derivative (R2-COX) O_Acyl_Amidoxime O-Acyl Amidoxime (R1-C(=NOCOR2)NH2) Carboxylic_Acid_Derivative->O_Acyl_Amidoxime + Amidoxime Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole Carboxylic_Acid_Derivative->Oxadiazole One-pot reactions Amidoxime->O_Acyl_Amidoxime + R2-COX Amidoxime->Oxadiazole One-pot reactions O_Acyl_Amidoxime->Oxadiazole Cyclodehydration G start Start: Need to synthesize a 3,5-disubstituted 1,2,4-oxadiazole q1 Is rapid synthesis critical? start->q1 q2 Are starting materials readily available? q1->q2 No method_mw Use Microwave-Assisted One-Pot Synthesis q1->method_mw Yes q3 Are mild reaction conditions required? q2->q3 No method_classical Use Classical Two-Step Synthesis q2->method_classical Yes (Broad Scope) method_superbase Use Superbase-Mediated One-Pot Synthesis q3->method_superbase Yes (Room Temp) method_catalytic Consider PTSA-ZnCl2 Catalyzed Synthesis q3->method_catalytic No (Mild Catalyst)

References

Unraveling the Reactivity of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of heterocyclic compounds is paramount for designing novel molecular entities with desired pharmacological profiles. This guide provides a comparative analysis of the reactivity of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, a key building block in medicinal chemistry, against other functionalized analogs. The insights are drawn from established computational chemistry principles, supported by illustrative data from hypothetical quantum chemical calculations.

The 1,2,4-oxadiazole motif is a prevalent scaffold in numerous bioactive molecules, valued for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide groups. The substituent at the 3-position of the oxadiazole ring plays a crucial role in defining the molecule's reactivity and its utility in further chemical transformations. The chloromethyl group, in particular, presents a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups.

Comparative Analysis of Reactivity: A Computational Perspective

To quantitatively assess the reactivity of this compound, a comparative computational study is proposed. This study would evaluate the activation energies for a model nucleophilic substitution reaction (e.g., with ammonia) and key electronic properties that govern reactivity. For comparison, hypothetical analogs with different leaving groups (fluoro, bromo) and an electron-withdrawing group (nitro) are included.

CompoundLeaving GroupActivation Energy (kcal/mol) for SN2 with NH3 (Illustrative)LUMO Energy (eV) (Illustrative)C-X Bond Length (Å) (Illustrative)
3-(Fluoromethyl)-5-methyl-1,2,4-oxadiazoleF35.2-0.851.39
This compound Cl 28.5 -1.20 1.79
3-(Bromomethyl)-5-methyl-1,2,4-oxadiazoleBr25.8-1.351.94
3-(Nitromethyl)-5-methyl-1,2,4-oxadiazoleNO222.1-2.501.49 (C-N)

Key Observations:

  • Activation Energy: The activation energy for the nucleophilic substitution reaction is a direct measure of reactivity, with lower values indicating a faster reaction. The data illustrates that the reactivity of the halomethyl group increases down the group (F < Cl < Br), which is consistent with the leaving group ability (I > Br > Cl > F). The nitromethyl analog is predicted to be the most reactive due to the strong electron-withdrawing nature of the nitro group, which stabilizes the transition state.

  • LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) energy is an indicator of a molecule's electrophilicity. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The trend in LUMO energies mirrors the trend in activation energies, with the nitromethyl derivative having the lowest LUMO energy.

  • Bond Length: The carbon-leaving group (C-X) bond length also correlates with reactivity. Longer and weaker bonds are more easily broken during the substitution reaction.

Experimental Protocols: A Blueprint for Computational Investigation

The following outlines a standard computational protocol for investigating the reactivity of this compound, based on methodologies frequently employed in computational chemistry studies.[1][2][3]

Computational Method:

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Theoretical Level: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311+G(d,p) for all atoms.

  • Solvation Model: The polarizable continuum model (PCM) can be used to simulate the effects of a solvent, for example, dimethyl sulfoxide (DMSO), a common solvent for nucleophilic substitution reactions.

Procedure:

  • Geometry Optimization: The 3D structures of all reactants, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that reactants and products are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Transition State Search: A transition state search algorithm (e.g., QST2 or QST3 in Gaussian) is used to locate the transition state structure for the nucleophilic substitution reaction.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactants and products on the potential energy surface.

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set if higher accuracy is desired. The activation energy is calculated as the difference in energy between the transition state and the reactants.

  • Molecular Orbital Analysis: The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are analyzed to gain insights into the electronic properties and reactivity of the molecules.

Visualizing the Reaction Pathway

The following diagram, generated using the DOT language, illustrates the proposed logical workflow for a computational study on the reactivity of this compound.

computational_workflow cluster_reactants Reactant Preparation cluster_ts Transition State Analysis cluster_products Product Analysis cluster_analysis Data Analysis Reactant_Structure Define Reactant Structures (e.g., this compound, Nucleophile) Reactant_Opt Geometry Optimization & Frequency Calculation Reactant_Structure->Reactant_Opt TS_Search Transition State Search (e.g., QST3) Reactant_Opt->TS_Search Energy_Calc Calculate Activation Energy (ΔE‡ = E_TS - E_Reactants) Reactant_Opt->Energy_Calc MO_Analysis Analyze Molecular Orbitals (HOMO, LUMO) Reactant_Opt->MO_Analysis TS_Opt Transition State Optimization & Frequency Calculation TS_Search->TS_Opt IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Opt->IRC TS_Opt->Energy_Calc Product_Opt Geometry Optimization & Frequency Calculation IRC->Product_Opt Product_Structure Define Product Structure Product_Structure->Product_Opt

Caption: Computational workflow for studying the reactivity of this compound.

The following diagram illustrates a generalized signaling pathway for a nucleophilic aromatic substitution (SNAr) reaction on the 1,2,4-oxadiazole ring, which is a plausible mechanism for the reaction of this compound.

SNAr_Pathway Reactants This compound + Nucleophile (Nu-) Transition_State Transition State Reactants->Transition_State Nucleophilic Attack Meisenheimer Meisenheimer-like Intermediate (Tetrahedral Intermediate) Products Substituted Product + Cl- Meisenheimer->Products Loss of Leaving Group Transition_State->Meisenheimer

Caption: Generalized pathway for a nucleophilic substitution reaction on a chloromethyl-oxadiazole.

References

Unveiling the Nematicidal Potential of 1,2,4-Oxadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and novel nematicides is a critical endeavor in safeguarding global agriculture. This guide offers an objective comparison of the efficacy of various 1,2,4-oxadiazole derivatives as nematicidal agents, supported by experimental data from recent studies. These compounds have emerged as a promising class of molecules, with some demonstrating potency superior to existing commercial nematicides.

The 1,2,4-oxadiazole heterocyclic ring serves as a key pharmacophore in a new generation of nematicides.[1][2] The commercial nematicide tioxazafen, containing this core structure, has paved the way for the exploration of numerous derivatives with enhanced activity and potentially novel mechanisms of action.[2][3] This guide synthesizes findings from multiple studies to provide a clear comparison of their performance.

Comparative Efficacy of 1,2,4-Oxadiazole Derivatives

Recent research has unveiled several 1,2,4-oxadiazole derivatives with potent nematicidal activity against a range of plant-parasitic nematodes. The following table summarizes the in vitro efficacy of selected compounds, presenting their half-maximal lethal concentration (LC50) or mortality rates against various nematode species.

Compound IDTarget Nematode(s)Efficacy (LC50 in µg/mL or % Mortality @ concentration)Comparison to Standard NematicidesReference
A1 Bursaphelenchus xylophilusLC50: 2.4 µg/mLSuperior to avermectin (335.5 µg/mL), tioxazafen (>300 µg/mL), and fosthiazate (436.9 µg/mL)[2][4]
A7, A18, A20-A22 Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus destructorLC50: 1.39–3.09 mg/LSignificantly better than tioxazafen (106, 49.0, and 75.0 mg/L, respectively)[5]
C3 Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus destructorLC50: 37.2, 36.6, and 43.4 µg/mL, respectivelySuperior to tioxazafen[6][7]
E3 Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus destructor85.7%, 75.9%, and 83.4% mortality @ 200 µg/mL, respectivelySuperior to tioxazafen (40.7%, 70.7%, 38.5%)[3]
f1 Aphelenchoides besseyiLC50: 19.0 µg/mLOutperformed tioxazafen (LC50 = 149 µg/mL) and fosthiazate (LC50 > 300 µg/mL)[8][9]
F11 Meloidogyne incognita93.2% corrected mortality @ 200 µg/mLHigher than tioxazafen (23.9%)[1][10]
4i and 4p Bursaphelenchus xylophilus57.1% and 60.1% corrected mortality @ 200 mg/L, respectivelyMuch better than tioxazafen (13.5%)[11]

Mechanisms of Nematicidal Action

The nematicidal activity of 1,2,4-oxadiazole derivatives is attributed to diverse mechanisms of action, highlighting the versatility of this chemical scaffold.

Some derivatives, such as compound C3 and A7 , have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[5][6] This inhibition disrupts energy production, ultimately leading to nematode death.[5]

Other derivatives, like compound A1 , are believed to act on the acetylcholine receptor of nematodes, interfering with neurotransmission.[2][4] Compound f1 has been found to inhibit acetylcholinesterase in A. besseyi.[8][9] Furthermore, some compounds have been observed to cause physical damage to the nematode cuticle, leading to fluid leakage, and induce oxidative stress.[8][9][11]

The following diagram illustrates a generalized workflow for the discovery and initial mechanism of action studies of novel 1,2,4-oxadiazole nematicides.

G cluster_0 Compound Design & Synthesis cluster_1 In Vitro Nematicidal Bioassay cluster_2 Mechanism of Action Studies cluster_3 Lead Compound Identification A Design of 1,2,4-Oxadiazole Derivatives B Chemical Synthesis A->B D Treatment with Derivatives B->D Test Compounds C Nematode Culture C->D E Mortality/Inhibition Assessment D->E F Enzyme Inhibition Assays (e.g., SDH, AChE) E->F Active Compounds G Microscopy (Cuticle Damage) E->G H Physiological Assays (ROS, Lipofuscin) E->H I Data Analysis & Comparison F->I G->I H->I J Selection of Lead Candidates I->J

Workflow for Nematicide Discovery

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following is a generalized protocol for in vitro nematicidal bioassays as described in the cited literature.

1. Nematode Culture:

  • The target plant-parasitic nematodes (e.g., Bursaphelenchus xylophilus, Meloidogyne incognita) are cultured and maintained on suitable media (e.g., potato dextrose agar for fungi-feeding nematodes or on host plants for root-knot nematodes) under controlled laboratory conditions (temperature, humidity).

2. Preparation of Test Solutions:

  • The synthesized 1,2,4-oxadiazole derivatives are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial dilutions of the stock solutions are prepared using distilled water containing a surfactant (e.g., Tween-80) to achieve the desired final concentrations for the bioassay.

3. In Vitro Bioassay:

  • A suspension of a known number of nematodes (e.g., approximately 100 individuals) in a specific volume is added to the wells of a multi-well plate.

  • An equal volume of the test solution of a specific derivative is added to each well.

  • Control groups are included, typically consisting of a solvent control (DMSO and water) and a positive control with a known commercial nematicide (e.g., tioxazafen, fosthiazate).

  • The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 24, 48, or 72 hours).

4. Mortality Assessment:

  • After the incubation period, nematode mortality is assessed under a microscope.

  • Nematodes are considered dead if they do not move when probed with a fine needle.

  • The mortality rate is calculated for each treatment and corrected using Abbott's formula if necessary to account for any mortality in the control group.

  • For determining LC50 values, a range of concentrations is tested, and the data is analyzed using probit analysis.

The following diagram illustrates a potential signaling pathway affected by 1,2,4-oxadiazole derivatives that act as Succinate Dehydrogenase (SDH) inhibitors.

G cluster_0 Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- SDH Succinate Dehydrogenase (Complex II) CoQ Coenzyme Q SDH->CoQ e- Complex_III Complex III CoQ->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- Oxygen O₂ Water H₂O Oxygen->Water H⁺ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP ADP ADP + Pi Oxadiazole 1,2,4-Oxadiazole Derivative (SDH Inhibitor) Oxadiazole->SDH Inhibition

Inhibition of SDH by 1,2,4-Oxadiazole Derivatives

References

Comparative Guide to the Validation of Analytical Methods for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the validation of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. Due to the limited publicly available, specific validated methods for this compound, this document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods based on the analysis of structurally similar compounds and general analytical principles. The guide presents hypothetical, yet realistic, experimental data to illustrate the comparison and validation process, adhering to the International Council for Harmonisation (ICH) guidelines.

Comparison of Proposed Analytical Methods

The selection of an optimal analytical method is contingent on various factors, including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis (e.g., routine quality control, impurity profiling, or stability testing). Based on the structure of this compound, both HPLC and GC techniques are viable.

Table 1: Comparison of Proposed HPLC and GC Method Performance

ParameterProposed RP-HPLC MethodProposed GC-FID Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds.
Specificity High, especially with a photodiode array (PDA) detector for peak purity analysis.High, based on unique retention times.
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Robustness Generally robust to minor changes in mobile phase composition, pH, and temperature.Robust to minor changes in flow rate, and temperature program.
Throughput Moderate, with typical run times of 10-20 minutes.High, with typical run times of 5-15 minutes.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and successful implementation of analytical methods.

Proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to obtain a theoretical concentration within the calibration range.

4. Validation Protocol: The method will be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Proposed Gas Chromatography-Flame Ionization Detection (GC-FID) Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Flow Rate: 1.2 mL/min (constant flow).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 200 °C, hold for 2 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in dichloromethane to obtain a theoretical concentration within the calibration range.

4. Validation Protocol: The method will be validated according to ICH guidelines for the same parameters as the HPLC method.

Data Presentation

The following tables summarize the hypothetical validation data for the proposed analytical methods.

Table 2: Hypothetical Linearity Data

MethodRange (µg/mL)Regression EquationCorrelation Coefficient (R²)
RP-HPLC0.5 - 50y = 45872x + 12340.9995
GC-FID1 - 100y = 38910x + 9870.9992

Table 3: Hypothetical Accuracy and Precision Data

MethodConcentration LevelAccuracy (% Recovery)Precision (% RSD, n=6)
RP-HPLC 80%99.51.2
100%100.20.9
120%99.81.1
GC-FID 80%98.71.8
100%101.11.5
120%100.51.6

Visualizations

The following diagrams illustrate the workflow for analytical method validation and the decision-making process for method selection.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (HPLC/GC) start->method_dev validation_protocol Prepare Validation Protocol (ICH Guidelines) method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability Define System Suitability Criteria robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Method Implementation for Routine Use validation_report->end

Caption: Workflow for the validation of an analytical method.

method_selection_logic start Analyte Properties: 3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole volatility Is the compound volatile and thermally stable? start->volatility gc_method Consider GC Method volatility->gc_method Yes hplc_method Consider HPLC Method volatility->hplc_method No impurities Are potential impurities non-volatile? gc_method->impurities final_hplc HPLC is the preferred method for simultaneous analysis of API and non-volatile impurities. impurities->final_hplc Yes final_gc GC is suitable for routine analysis of the volatile API. impurities->final_gc No

Caption: Logical flow for selecting an analytical method.

Conclusion

Both the proposed RP-HPLC and GC-FID methods offer viable approaches for the quantitative analysis of this compound. The choice between the two will depend on the specific application. The HPLC method is likely to be more versatile, particularly for stability studies where non-volatile degradation products may be present. The GC method may offer higher throughput for routine quality control of the pure substance, assuming it is sufficiently volatile and thermally stable. The provided hypothetical data and protocols serve as a robust starting point for the development and validation of a suitable analytical method for this compound.

A Researcher's Guide to In Vitro Bioassays for 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common in vitro bioassays utilized to evaluate the biological activities of 1,2,4-oxadiazole derivatives. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key biological pathways and workflows to support further research and development of this promising class of heterocyclic compounds.

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiparasitic, and enzyme inhibitory effects.[2][3][4][5] This guide focuses on the practical application of in vitro assays to screen and characterize these activities.

Comparative Efficacy of 1,2,4-Oxadiazole Derivatives

The following tables summarize the in vitro activity of various 1,2,4-oxadiazole derivatives across different biological targets. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity (IC50 in µM)
Compound/Derivative ClassMCF-7 (Breast)A549 (Lung)DU-145 (Prostate)MDA-MB-231 (Breast)Other Cell LinesReference(s)
1,2,4-oxadiazole linked 5-fluorouracil (7a) 0.76 ± 0.0440.18 ± 0.0191.13 ± 0.550.93 ± 0.013[6]
1,2,4-oxadiazole functionalized quinoline (2) 0.11 ± 0.040.23 ± 0.0110.92 ± 0.0870.43 ± 0.081[7]
1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidines (5) 0.22 ± 0.0780.11 ± 0.051Colo-205: 0.93 ± 0.043, A2780: 0.34 ± 0.056[7]
Isatin-based 1,2,4-oxadiazole (17a) Mino: 0.4, Z138: 0.4, Maver-1: 0.5, Jeko-R: 0.7, Granta-519: 1.5[8]
1,2,4-oxadiazole-fused-imidazothiadiazole (13a-b) 0.23 (13a)A375: 1.22 (13a), ACHN: 0.11 (13a)[9]
1,2,4-oxadiazole with benzofuran group (12a-d) Sub-micromolarA375, HT-29: Sub-micromolar[2]
1,2,4-oxadiazoles with benzimidazole (14a-d) 0.12-2.780.12-2.78A375: 0.12-2.78[2]
Table 2: Enzyme Inhibition (IC50 in µM)
Target EnzymeDerivative Class/CompoundIC50 (µM)Therapeutic AreaReference(s)
Acetylcholinesterase (AChE) Derivatives 2c, 3a0.0158 - 0.121Alzheimer's Disease[10]
Butyrylcholinesterase (BChE) Derivatives 4b, 13b11.50 - 15Alzheimer's Disease[10]
Histone Deacetylases (HDACs) Derivative 21HDAC-1: 0.0018, HDAC-2: 0.0036, HDAC-3: 0.0030Cancer[10]
RET Kinase Ponatinib analog (22)0.0073Cancer[2]
3-hydroxykynurenine transaminase (HKT) Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates (4b, 4h)35 (4b), 42 (4h)Insecticide Target[11]
Table 3: Antimicrobial and Antiparasitic Activity
OrganismDerivative Class/CompoundMIC (µg/mL) / IC50 (µM)Reference(s)
Staphylococcus aureus 1,2,4-oxadiazole derivative (12)2 µM[12]
Trypanosoma cruzi 3-(4-substituted-aryl)-1,2,4-oxadiazoles-N-acylhydrazones (73a, 73b)IC50: 3.6 µM (73a), 3.9 µM (73b)[5]
Leishmania donovani 1,2,4-oxadiazole derivative (7)IC50: 5.7 µM[9]
Leishmania infantum 1,2,4-oxadiazole derivative (Ox1)IC50: 32.9 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro bioassays.

Anticancer Activity: MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,2,4-oxadiazole test compounds

  • Positive control (e.g., Doxorubicin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[10]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[10]

  • Formazan Crystal Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to identify inhibitors of AChE, a key target in Alzheimer's disease research.

Materials:

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 1,2,4-oxadiazole test compounds

  • Positive control (e.g., Donepezil)

  • AChE enzyme solution

  • 96-well microplate

Procedure:

  • Preparation: Prepare solutions of test compounds and controls in the appropriate buffer.

  • Pre-incubation: Add the AChE enzyme solution to the wells, followed by the test compounds. Pre-incubate for a set time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add a solution containing both DTNB and the substrate (ATCI) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of yellow color formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 1,2,4-oxadiazole test compounds

  • Positive control (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in the broth medium within the wells of a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Bioassay Screening cluster_assays Specific Bioassays cluster_analysis Data Analysis & Follow-up synthesis Synthesis of 1,2,4-Oxadiazole Derivatives purification Purification & Characterization synthesis->purification stock_prep Stock Solution Preparation (DMSO) purification->stock_prep primary_screening Primary Screening (Single High Concentration) stock_prep->primary_screening dose_response Dose-Response Assay primary_screening->dose_response anticancer Anticancer Assays (e.g., MTT) antimicrobial Antimicrobial Assays (e.g., MIC) enzyme Enzyme Inhibition Assays anti_inflammatory Anti-inflammatory Assays ic50_determination IC50/EC50 Determination dose_response->ic50_determination sar_studies Structure-Activity Relationship (SAR) ic50_determination->sar_studies mechanism_studies Mechanism of Action Studies sar_studies->mechanism_studies lead_optimization Lead Compound Optimization mechanism_studies->lead_optimization

Caption: General workflow for the in vitro screening of 1,2,4-oxadiazole derivatives.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α receptor Receptor Activation stimuli->receptor ikk IKK Complex Activation receptor->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_release NF-κB (p50/p65) Release ikb_deg->nfkb_release nfkb_translocation Nuclear Translocation nfkb_release->nfkb_translocation nfkb_dna NF-κB Binds to DNA nfkb_translocation->nfkb_dna gene_transcription Gene Transcription nfkb_dna->gene_transcription inflammatory_response Inflammatory Response (e.g., NO, Cytokines) gene_transcription->inflammatory_response inhibitor 1,2,4-Oxadiazole Derivative inhibitor->ikk Inhibition

Caption: The NF-κB signaling pathway, a target for anti-inflammatory 1,2,4-oxadiazole derivatives.

References

A Comparative Guide to QSAR Studies of 1,2,4-Oxadiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of biological activities. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the structural requirements for the biological activity of 1,2,4-oxadiazole derivatives, thereby guiding the design of more potent and selective drug candidates. This guide provides a comparative overview of recent QSAR studies on 1,2,4-oxadiazole derivatives, focusing on their anticancer, antibacterial, and S1P1 receptor agonistic activities. We present a synthesis of quantitative data, detailed experimental methodologies, and a comparison with alternative heterocyclic scaffolds.

Data Presentation: Comparative QSAR Models

The following tables summarize the key findings from various QSAR studies on 1,2,4-oxadiazole derivatives, providing a clear comparison of their statistical robustness and predictive power.

Table 1: 3D-QSAR Models for Anticancer Activity of 1,2,4-Oxadiazole Derivatives

QSAR ModelNo. of CompoundsTraining Set (n)Test Set (n)pred_r²Reference
CoMFA 282260.6100.7430.553[1]
CoMSIA 352870.5520.8410.698[2]
kNN-MFA 352870.6810.7950.711[2]
  • : Cross-validated correlation coefficient (leave-one-out)

  • : Non-cross-validated correlation coefficient

  • pred_r² : Predictive correlation coefficient for the external test set

Table 2: 3D-QSAR Models for Antibacterial Activity of 1,2,4-Oxadiazole Derivatives

QSAR ModelOrganismNo. of CompoundsTraining Set (n)Test Set (n)pred_r²Reference
CoMFA S. aureus10277250.7000.8800.770[3]
CoMSIA S. aureus10277250.6100.8200.740[3]

Table 3: 2D-QSAR Model for S1P1 Agonistic Activity of 1,2,4-Oxadiazole Derivatives

QSAR ModelDescriptorsNo. of CompoundsTraining Set (n)Test Set (n)pred_r²Reference
MLR MATS1v, MATS4m, MATS5p211650.860.760.65[4]
  • MLR : Multiple Linear Regression

  • MATS1v, MATS4m, MATS5p : Moran autocorrelation descriptors

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols cited in the QSAR studies of 1,2,4-oxadiazole derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[4]

  • Compound Treatment : Cells are treated with various concentrations of the 1,2,4-oxadiazole derivatives and a positive control (e.g., doxorubicin) and incubated for 48-72 hours.[4]

  • MTT Addition : The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization : The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4]

S1P1 Receptor Binding Assay[5]

This assay measures the binding affinity of compounds to the S1P1 receptor.

  • Membrane Preparation : Cell membranes from a cell line stably expressing the human S1P1 receptor are prepared.[5]

  • Competitive Binding : The membranes are incubated with a radiolabeled S1P1 ligand (e.g., [³²P]S1P) and varying concentrations of the test 1,2,4-oxadiazole derivatives.[6]

  • Incubation and Filtration : The mixture is incubated to allow for competitive binding, after which it is filtered to separate bound from unbound radioligand.[6]

  • Radioactivity Measurement : The radioactivity of the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.[6]

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

3D-QSAR (CoMFA and CoMSIA) Analysis
  • Molecular Modeling : The 3D structures of all 1,2,4-oxadiazole derivatives in the dataset are built and energetically minimized.

  • Molecular Alignment : The molecules are aligned based on a common substructure or a template molecule.

  • Field Calculation :

    • CoMFA : Steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at each grid point surrounding the aligned molecules.

    • CoMSIA : In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are calculated.

  • Statistical Analysis : Partial Least Squares (PLS) regression is used to correlate the calculated field values (independent variables) with the biological activity (dependent variable).

  • Model Validation : The predictive power of the QSAR model is assessed using internal (cross-validation) and external validation (prediction for a test set of compounds).

  • Contour Map Visualization : The results are visualized as 3D contour maps, indicating regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Mandatory Visualization

The following diagrams illustrate key workflows and pathways relevant to the QSAR studies of 1,2,4-oxadiazole derivatives.

QSAR_Workflow cluster_data Data Preparation cluster_model QSAR Model Development cluster_validation Model Validation & Interpretation DataCollection Dataset Collection (Structures & Biological Activity) StructurePreparation 3D Structure Generation & Energy Minimization DataCollection->StructurePreparation DataSplit Splitting into Training and Test Sets StructurePreparation->DataSplit Alignment Molecular Alignment DataSplit->Alignment DescriptorCalculation Descriptor/Field Calculation (e.g., CoMFA, CoMSIA) Alignment->DescriptorCalculation PLS Partial Least Squares (PLS) Regression DescriptorCalculation->PLS InternalValidation Internal Validation (Cross-validation, q²) PLS->InternalValidation ExternalValidation External Validation (Test Set, pred_r²) InternalValidation->ExternalValidation ContourMaps Contour Map Analysis ExternalValidation->ContourMaps

Caption: A typical workflow for a 3D-QSAR study.

S1P1_Signaling Oxadiazole 1,2,4-Oxadiazole S1P1 Agonist S1P1 S1P1 Receptor Oxadiazole->S1P1 Binds to G_protein Gαi/o Protein S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Effects (e.g., Lymphocyte Trafficking) cAMP->Downstream

Caption: Simplified S1P1 receptor signaling pathway activated by a 1,2,4-oxadiazole agonist.

Comparison with Alternative Heterocyclic Scaffolds

While 1,2,4-oxadiazoles are a versatile scaffold, other nitrogen- and oxygen-containing heterocycles are also extensively studied for similar biological activities. A comparative analysis of their QSAR models can provide valuable insights for scaffold hopping and lead optimization strategies.

Anticancer Activity: 1,2,4-Oxadiazole vs. 1,2,4-Triazole

QSAR studies on 1,2,4-triazole derivatives have also demonstrated their potential as anticancer agents. For instance, a 3D-QSAR study on substituted 1,2,4-triazole derivatives using the kNN-MFA approach yielded a model with a squared correlation coefficient (r²) of 0.8713 and an external predictivity (pred_r²) of 0.8417.[7] These statistical values are comparable to those obtained for 1,2,4-oxadiazole derivatives, suggesting that both scaffolds can be effectively modeled to predict anticancer activity. The contour maps from these studies often highlight the importance of steric bulk and electrostatic interactions at similar positions, indicating that these two scaffolds might interact with their biological targets in a related manner.

Antitumor Activity: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole and 1,2,4-Triazole

A study comparing[5][8][9]oxadiazole,[4][5][9]triazole, and[4][5][9]triazolo[4,3-b][4][5][9]triazole derivatives for their antitumor activity against the HCT-116 colon carcinoma cell line found that a[4][5][9]triazole-3-thiol derivative exhibited cytotoxic activity nearly equivalent to the standard drug vinblastine.[10] While a direct QSAR model comparison was not performed in this particular study, the structure-activity relationship findings suggest that the positioning of key functional groups on these different heterocyclic cores plays a crucial role in their anticancer efficacy. This underscores the value of comparative QSAR to quantitatively delineate these differences and guide the selection of the most promising scaffold for a given therapeutic target.

References

Unlocking Potential: A Comparative Guide to Molecular Docking Studies of 1,2,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an objective comparison of the in silico performance of various 1,2,4-oxadiazole derivatives against prominent therapeutic targets, supported by experimental data from recent studies. We delve into the molecular docking protocols and visualize key signaling pathways to offer a comprehensive resource for advancing drug discovery efforts.

The unique structural features of the 1,2,4-oxadiazole ring, including its electronic properties and ability to act as a bioisostere for ester and amide functionalities, have made it a focal point in the design of novel therapeutic agents. Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinity of these compounds for a range of biological targets, thereby guiding synthetic efforts and biological evaluations.

Comparative Docking Performance of 1,2,4-Oxadiazole Derivatives

The following tables summarize the quantitative data from various molecular docking studies, showcasing the binding affinities and, where available, corresponding biological activities of 1,2,4-oxadiazole compounds against key proteins implicated in cancer, infectious diseases, and neurological disorders.

Anticancer Targets

Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

EGFR is a key regulator of cell proliferation and is often overexpressed in various cancers.

Compound IDSubstitution PatternDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting ResiduesIC50 (µM)Reference
IIe 2-amide, 5-phenyl with halogen-7.89-Gln767, Met769, Thr76625.1 (HeLa)[1]
Compound 33 1,2,4- and 1,3,4-oxadiazole hybrid--Not specified0.34 (MCF-7)
Compound 3 Thienopyrimidine derivative--10.73LEU838Not specified[2]
Compound 32 Phenylamino substitution--ATP-binding pocket1.09 (MCF-7)[3]

Target: Caspase-3

Caspase-3 is a crucial executioner caspase in the apoptotic pathway, making its activation a key strategy in cancer therapy.

Compound SeriesGeneral StructureDocking ProgramKey InteractionsBiological ActivityReference
1,2,4-OxadiazolesVaried substitutionsGOLD v3.2Hydrogen bondingCaspase-3 activation[4]
Antimicrobial Targets

Target: DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibiotics.

Compound SeriesTarget OrganismDocking SoftwareBinding Affinity/ScoreKey InteractionsMIC (µg/mL)Reference
1,2,4-Oxadiazole derivativesGram-positive bacteriaIn silico dockingNot specifiedNot specified≤8[5]
Enzyme Inhibition

Target: Xanthine Oxidase (XO), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE)

These enzymes are targets for gout and Alzheimer's disease, respectively.

Compound IDTarget EnzymeDocking Score/Binding EnergyIC50 (µM)Key InteractionsReference
4h XOHigh binding energy0.41Not specified[6]
4h AChEHigh binding energy0.95Not specified[6]
4h BChEHigh binding energy1.49Not specified[6]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for performing molecular docking studies, based on methodologies cited in the referenced literature.

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-ligands, and heteroatoms are removed from the protein structure.

    • Polar hydrogen atoms and Kollman charges are added to the protein.

    • The protein structure is then energy minimized using a suitable force field.

  • Ligand Preparation:

    • The 2D structures of the 1,2,4-oxadiazole derivatives are drawn using chemical drawing software and converted to 3D structures.

    • The ligands are energy minimized using a force field.

    • Gasteiger charges are computed, and non-polar hydrogens are merged.

    • The rotatable bonds of the ligands are defined to allow for conformational flexibility during docking.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. The dimensions and coordinates of the grid box are set to encompass the binding pocket where the native ligand binds or the predicted active site.

  • Molecular Docking Simulation:

    • A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to search for the best binding poses of the ligands within the active site of the protein.

    • A set number of docking runs are performed for each ligand to ensure thorough conformational sampling.

  • Analysis of Docking Results:

    • The docked poses are clustered based on their root-mean-square deviation (RMSD).

    • The pose with the lowest binding energy or the highest docking score within the most populated cluster is selected as the most probable binding conformation.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using molecular visualization software.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the biological context and the computational approach, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB Retrieval, Cleaning, Adding Hydrogens) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (3D Conversion, Energy Minimization) dock Molecular Docking (Conformational Search) l_prep->dock grid->dock results Result Analysis (Binding Energy, Docking Score) dock->results visual Visualization (Binding Interactions) results->visual EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Oxadiazole 1,2,4-Oxadiazole Inhibitor Oxadiazole->EGFR

References

Safety Operating Guide

Proper Disposal of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole and its containers as hazardous waste. Disposal must be conducted through a licensed hazardous waste management facility in strict accordance with all applicable local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound recognized for its potential health hazards. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin irritation and serious eye damage.[1][2][3] Some classifications also warn of severe skin burns and eye damage, as well as respiratory irritation.[1][2][3] Therefore, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[2][3]

  • Body Covering: A lab coat or other protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2][3][4] If vapors or dust are likely to be generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the process for the safe segregation, labeling, and storage of this compound waste within the laboratory pending collection by a certified hazardous waste disposal service.

Step 1: Waste Segregation

  • Solid Waste:

    • Place any unused or contaminated solid this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated materials such as weighing paper, gloves, and absorbent pads should also be disposed of in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and compatible hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Empty Containers:

    • "Empty" containers that held this compound must be treated as hazardous waste unless properly decontaminated.

    • Place these containers in the designated solid hazardous waste stream.

Step 2: Labeling

  • All hazardous waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards associated with the chemical (e.g., "Toxic," "Corrosive," "Irritant").

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or lab.

Step 3: Temporary Storage

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be away from incompatible materials.

  • Keep containers tightly closed to prevent the release of vapors.[2][3]

  • Store in a locked-up location to restrict access.[2][3][5]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.

  • The final disposal method will be determined by the licensed waste management facility, which may include incineration or other specialized treatments in accordance with regulations.[2][3]

Hazard Summary

For quick reference, the hazards associated with this compound are summarized in the table below, based on available GHS classifications.

Hazard StatementGHS Classification Codes
Harmful if swallowedH302
Harmful in contact with skinH312
Causes skin irritationH315
Causes serious eye damage/irritationH318/H319
May cause respiratory irritationH335
Causes severe skin burns and eye damage (in some classifications)H314

Data sourced from PubChem and various supplier Safety Data Sheets.[1][2][3][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start Waste Generation (3-(Chloromethyl)-5-methyl- 1,2,4-oxadiazole) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (Contaminated solids, empty containers) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions containing the compound) segregate->liquid_waste Liquid label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If it is safe to do so, and you are trained, follow these general steps:

  • Control the Spill: Prevent the spill from spreading. For solid spills, avoid generating dust.

  • Absorb/Contain: Use an appropriate absorbent material for liquid spills.

  • Clean-up: Carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area as recommended by your institution's safety protocols.

Always refer to the specific Safety Data Sheet for detailed first-aid measures in case of exposure.[2][3] For eye contact, immediately flush with water for several minutes.[2][3][5] For skin contact, wash with plenty of water.[2] If inhaled, move to fresh air.[2][3] In all cases of significant exposure, seek immediate medical attention.[2][3]

References

Personal protective equipment for handling 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • IUPAC Name: this compound[1]

  • CAS Number: 1192-80-9[1]

  • Molecular Formula: C₄H₅ClN₂O[1]

Hazard Identification and GHS Classification

This compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Skin Corrosion/Irritation1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[2]

Signal Word: Danger[2]

Physical and Chemical Properties

PropertyValue
Molecular Weight132.55 g/mol [1]
AppearanceSolid (predicted)
Boiling Point211.67 °C at 760 mmHg (Predicted)
Melting Point22.95 °C (Predicted)
Density1.29 g/cm³ (Predicted)

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, Viton). A fully buttoned lab coat or chemical-resistant apron. Closed-toe shoes.Prevents skin contact, which can be harmful and cause irritation or burns.[4][5]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.Minimizes inhalation of harmful vapors or dust, which can cause respiratory irritation.[3]

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Ensure safety shower and eyewash stations are readily accessible and have been recently tested.

2. Handling Practices:

  • Avoid all personal contact, including inhalation.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]

  • Keep containers tightly closed when not in use to prevent the release of vapors.

  • Avoid the formation of dust if handling a solid form.

3. Spill Management:

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated, labeled hazardous waste container.[4]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists or develops.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • As a halogenated organic compound, this chemical waste must be collected separately from non-halogenated waste.[6]

  • Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[4][7] Polyethylene containers are often suitable.[4]

2. Container Management:

  • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4][8]

  • Do not overfill waste containers; a maximum of 90% capacity is recommended.[8]

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's authorized hazardous waste disposal program.

  • Do not dispose of this chemical down the drain or by evaporation.[4]

  • Contaminated materials (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.

Safe Handling Workflow

prep Preparation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling spill Spill Occurs handling->spill No cleanup Cleanup & Decontamination handling->cleanup Yes spill->cleanup disposal Waste Disposal (Segregated Halogenated Waste) cleanup->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.